molecular formula C15H18N2 B12536768 3-Methyl-8-(3-piperidinyl)quinoline

3-Methyl-8-(3-piperidinyl)quinoline

Número de catálogo: B12536768
Peso molecular: 226.32 g/mol
Clave InChI: BHTUTNDFQYHQDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-8-(3-piperidinyl)quinoline is a sophisticated quinoline-piperidine hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a quinoline core, a privileged structure in pharmacology, strategically functionalized with a piperidine moiety. The integration of these pharmacophores is a recognized strategy for creating hybrid molecules with enhanced biological potential and multi-targeting capabilities . This scaffold is of particular value for researchers investigating therapies for neurodegenerative disorders , such as Alzheimer's disease. Structurally related piperidinyl-quinoline compounds have demonstrated potent and selective inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the cholinergic hypothesis of Alzheimer's . Some analogs have shown IC50 values in the low micromolar range, surpassing the potency of standard reference drugs in experimental settings . The piperidine ring is a common feature in many central nervous system (CNS)-active drugs, further underscoring the research utility of this compound in neuroscience. Furthermore, the quinoline-piperidine architecture is a cornerstone in anti-infective research . Similar molecular frameworks are extensively explored for their activity against parasitic diseases like malaria . The piperidine subunit can mimic parts of the side chains of natural antimalarials, and its basic nature is thought to facilitate pH trapping in the acidic digestive vacuole of Plasmodium parasites, a well-established mechanism of action for quinoline-based antimalarials . Research applications for 3-Methyl-8-(3-piperidinyl)quinoline include use as a key chemical building block for synthesizing more complex heterocyclic systems, a precursor in method development for ultrasound- or microwave-assisted synthesis, and a candidate for in vitro enzymatic and phenotypic assays . [Handling Note] This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H18N2

Peso molecular

226.32 g/mol

Nombre IUPAC

3-methyl-8-piperidin-3-ylquinoline

InChI

InChI=1S/C15H18N2/c1-11-8-12-4-2-6-14(15(12)17-9-11)13-5-3-7-16-10-13/h2,4,6,8-9,13,16H,3,5,7,10H2,1H3

Clave InChI

BHTUTNDFQYHQDC-UHFFFAOYSA-N

SMILES canónico

CC1=CC2=C(C(=CC=C2)C3CCCNC3)N=C1

Origen del producto

United States
Foundational & Exploratory

Chemical structure and properties of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-Methyl-8-(3-piperidinyl)quinoline , a significant heterocyclic compound utilized primarily in neuropsychiatric drug discovery as a selective 5-HT7 receptor agonist .

Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

3-Methyl-8-(3-piperidinyl)quinoline (CAS: 695184-99-7 ) is a synthetic quinoline derivative characterized by a piperidine ring attached at the C8 position and a methyl group at the C3 position. It belongs to a class of "aryl-piperidine" scaffolds developed by pharmaceutical entities (notably H. Lundbeck A/S) to target the Serotonin 5-HT7 receptor .

As a potent 5-HT7 receptor agonist , this molecule serves as a critical tool compound for elucidating the role of the 5-HT7 receptor in circadian rhythm regulation, thermoregulation, cognitive function, and nociception. Its structural rigidity and lipophilicity profile allow for blood-brain barrier (BBB) penetration, making it suitable for in vivo CNS studies.

Chemical Structure & Molecular Properties[1][2][3][4][5]

Identification
PropertyDetail
IUPAC Name 3-Methyl-8-(piperidin-3-yl)quinoline
CAS Number 695184-99-7
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
SMILES CC1=CC2=C(C(C3CNCCC3)=CC=C2)N=C1
Stereochemistry Contains one chiral center at Piperidine-C3. (Often used as a racemate or resolved to (S)-enantiomer for higher potency).
Structural Analysis

The molecule consists of two distinct domains:

  • Lipophilic Core (Quinoline): A planar, aromatic bicyclic system acting as the primary anchor for the receptor's hydrophobic pocket. The 3-methyl group provides steric bulk that may enhance selectivity against other 5-HT receptor subtypes (e.g., 5-HT1A).

  • Basic Pharmacophore (Piperidine): A saturated, non-planar ring attached via a C-C bond at the quinoline C8 position. The secondary amine (NH) is protonated at physiological pH, forming a critical ionic bond with a conserved Aspartate residue (Asp3.32) in the 5-HT7 receptor transmembrane domain.

Physicochemical Properties[2]
  • LogP (Predicted): ~2.8 – 3.2 (Lipophilic, good membrane permeability).

  • pKa (Base): ~9.5 (Piperidine nitrogen).

  • TPSA: ~25 Ų (Favorable for BBB penetration).

  • Solubility: Low in neutral water; soluble in DMSO, Methanol, and dilute aqueous acid.

Synthesis & Manufacturing

The synthesis of 3-Methyl-8-(3-piperidinyl)quinoline typically employs a Suzuki-Miyaura Cross-Coupling strategy to establish the C8-C3 linkage between the aromatic core and the saturated ring.

Retrosynthetic Analysis
  • Disconnection: C8(Quinoline) – C3(Piperidine) bond.[1]

  • Synthons: 8-Bromo-3-methylquinoline + N-Protected Piperidine-3-boronic acid (or ester).

Detailed Synthetic Protocol

Step 1: Preparation of 8-Bromo-3-methylquinoline

  • Reagents: 2-Bromoaniline, Methacrolein, Acid catalyst (Skraup-like conditions).

  • Mechanism:[2][3][4] Condensation cyclization to form the quinoline ring.[2]

Step 2: Cross-Coupling (Key Step)

  • Reagents: 8-Bromo-3-methylquinoline, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected boronate), Pd(dppf)Cl₂, K₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Reflux under N₂ atmosphere for 12–18 hours.

  • Yield: Formation of tert-butyl 3-(3-methylquinolin-8-yl)piperidine-1-carboxylate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

  • Procedure: Stir at Room Temperature for 2 hours. Evaporate solvent.[5]

  • Purification: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).

Synthesis Start1 2-Bromoaniline Inter1 8-Bromo-3-methylquinoline Start1->Inter1 Cyclization Start2 Methacrolein Start2->Inter1 Inter2 Boc-Protected Intermediate Inter1->Inter2 Suzuki Coupling (Pd cat.) Reagent N-Boc-Piperidine-3-boronate Reagent->Inter2 Final 3-Methyl-8-(3-piperidinyl)quinoline Inter2->Final Deprotection (TFA/HCl)

Figure 1: Synthetic route via Suzuki-Miyaura coupling.

Pharmacology & Mechanism of Action[7][8][9]

Target: 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) positively coupled to Gs proteins , leading to the activation of adenylate cyclase and an increase in intracellular cAMP.

Mechanism of Agonism

3-Methyl-8-(3-piperidinyl)quinoline acts as a full agonist .

  • Binding: The protonated piperidine nitrogen interacts electrostatically with Asp162 (TM3) of the receptor. The quinoline ring engages in pi-pi stacking interactions with aromatic residues (e.g., Phe343 ) in the binding pocket.

  • Activation: Binding stabilizes the active conformation of the receptor, promoting GDP-GTP exchange on the Gαs subunit.

  • Signaling Cascade: Activated Gαs stimulates Adenylate Cyclase (AC), converting ATP to cAMP. cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation of targets like CREB and ERK.

Biological Effects[2][4][10]
  • Circadian Rhythm: Modulates phase shifts in the suprachiasmatic nucleus (SCN).

  • Cognition: Enhances memory consolidation in rodent models.

  • Thermoregulation: Induces hypothermia (a hallmark in vivo assay for 5-HT7 agonism).

Signaling Agonist 3-Methyl-8-(3-piperidinyl)quinoline Rec 5-HT7 Receptor Agonist->Rec Binds Gs Gαs Protein Rec->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Effect Circadian Phase Shift / Cognitive Enhancement PKA->Effect Phosphorylation

Figure 2: 5-HT7 Gs-coupled signaling pathway activated by the compound.

Experimental Protocols

Analytical Verification (HPLC-MS)

To ensure the integrity of the synthesized or purchased compound, the following method is recommended:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Expected Mass: [M+H]⁺ = 227.15 m/z.

In Vitro Binding Assay (Radioligand)

Objective: Determine affinity (Ki) for 5-HT7.

  • Membrane Prep: HEK293 cells stably expressing human 5-HT7 receptor.

  • Radioligand: [³H]-5-CT (Carboxamidotryptamine).

  • Non-specific Binding: Define using 10 µM Methiothepin.

  • Incubation: 60 min at 27°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Scatchard plot or non-linear regression to calculate Ki.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potentially bioactive in CNS; handle with care.

  • PPE: Nitrile gloves, safety goggles, lab coat. Use within a fume hood to avoid inhalation of dust.

  • Storage: -20°C, desiccated. Stable in solution (DMSO) at -20°C for up to 3 months.

References

  • Lundbeck A/S. (2004). Quinoline derivatives as 5-HT7 receptor agonists. WO Patent 2004046124. Link

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. Link

  • Hedlund, P. B. (2009). The 5-HT7 receptor and disorders of the nervous system: an overview. Psychopharmacology, 206(3), 345-354. Link

  • ChemicalBook. (2024). 3-Methyl-8-(piperidin-3-yl)quinoline Product Entry.Link

Sources

Technical Whitepaper: Physicochemical Profiling of Piperidinyl Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a quinoline core with a piperidine moiety represents a privileged scaffold in medicinal chemistry, extensively utilized in antimalarial (e.g., chloroquine analogs), antitubercular (e.g., bedaquiline), and kinase inhibitor discovery. This guide dissects the physicochemical behavior of this class, specifically the interplay between the aromatic quinoline nitrogen and the aliphatic piperidine nitrogen. Understanding this "dual-nitrogen" architecture is critical for predicting solubility, lysosomal trapping, and membrane permeability.

Structural Architecture & Pharmacophore Logic

The piperidinyl quinoline scaffold is not merely a combination of two rings; it is a biphasic system designed to balance lipophilicity with ionization.

  • The Quinoline Core (Lipophilic Anchor): A planar, aromatic bicycle (pKa ~4.9). It provides

    
    -
    
    
    
    stacking capabilities for binding site affinity (e.g., intercalating into DNA or binding within the hydrophobic pocket of kinases). It drives the LogP (lipophilicity) upward, facilitating membrane entry.
  • The Piperidine Moiety (Solubilizing Head): A non-planar, aliphatic heterocycle (pKa ~10-11). It serves as the primary ionization center. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated, enhancing aqueous solubility and enabling electrostatic interactions with target proteins (e.g., Asp/Glu residues).

Visualization: Pharmacophore Architecture

The following diagram illustrates the functional dichotomy of the molecule.

Pharmacophore cluster_0 Physicochemical Impact Quinoline Quinoline Core (Aromatic, Planar) Lipophilic Anchor LogP Contribution: High Linker Linker Region (Amide/Ether/Alkyl) Determines Flexibility Quinoline->Linker Pi-Stacking Piperidine Piperidine Ring (Aliphatic, Chair Conf.) Ionization Center (pKa ~10) Solubility Driver Linker->Piperidine H-Bonding

Figure 1: Structural decomposition of the piperidinyl quinoline scaffold, highlighting the contrasting roles of the aromatic core and aliphatic amine.

Critical Physicochemical Parameters[1][2][3]

The Dual-Nitrogen Ionization Challenge (pKa)

The defining characteristic of this class is the presence of two basic nitrogen atoms with vastly different pKa values.

  • N1 (Quinoline): Weakly basic.[1] Protonation only occurs at low pH (< 5).

  • N2 (Piperidine): Highly basic. Protonation occurs at neutral pH.

Biological Implication (Lysosomotropism): Many piperidinyl quinolines exhibit "pH trapping." They cross membranes in their neutral or mono-cationic form at pH 7.4. Once they enter the acidic lysosome (pH ~4.5-5.0), the quinoline nitrogen may also become protonated (forming a dication), or the mono-cation becomes "trapped" due to the steep concentration gradient of the ionized species. This is the mechanism of action for 4-aminoquinoline antimalarials but a toxicity risk (phospholipidosis) for other therapeutic areas [1].

Solubility Profile

These derivatives often display a "U-shaped" or pH-dependent solubility profile:

  • pH 1.2 (Gastric): High solubility due to protonation of both nitrogens.

  • pH 6.8 - 7.4 (Intestinal/Blood): Reduced solubility as the quinoline deprotonates and the species becomes singly charged or neutral (depending on substitution).

  • Solid State: The high lattice energy of the planar quinoline rings can lead to polymorphism and poor dissolution rates if not disrupted by the piperidine's steric bulk.

Experimental Characterization Workflows

To accurately profile these derivatives, standard high-throughput screens often fail due to the complex ionization. The following protocols are optimized for this specific scaffold.

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric methods may fail if the piperidine nitrogen lacks a chromophore response. Potentiometry is the gold standard for detecting the "silent" aliphatic pKa [2].

Equipment: Sirius T3 or GLpKa (or equivalent potentiometric titrator). Reagents: 0.15 M KCl (Ionic Strength Adjuster), 0.5 M KOH, 0.5 M HCl, Carbonate-free water.

Step-by-Step Workflow:

  • Sample Prep: Weigh 3–5 mg of the piperidinyl quinoline derivative. Dissolve in a minimal amount of methanol (if water-insoluble) or 0.15 M KCl solution. Note: Co-solvent (MeOH) is usually required due to the lipophilic quinoline core.

  • Blank Titration: Perform a blank titration of the solvent system to subtract background carbonate and solvent effects.

  • Acidification: Lower the pH of the sample solution to ~2.0 using 0.5 M HCl. This ensures both nitrogens are fully protonated (dicationic state).

  • Titration: Titrate with 0.5 M KOH under an inert Nitrogen (N2) atmosphere to exclude CO2.

  • Data Capture: Record pH vs. Volume of titrant.

  • Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa if co-solvents were used. Look for two inflection points:

    • Inflection 1 (~pH 4-5): Deprotonation of Quinoline

      
      .
      
    • Inflection 2 (~pH 9-11): Deprotonation of Piperidine

      
      .
      
Protocol B: Shake-Flask LogD (Lipophilicity)

Rationale: Because the molecule is ionized at pH 7.4, standard LogP (neutral species) is irrelevant. LogD (distribution coefficient) at pH 7.4 is the predictor for blood-brain barrier (BBB) penetration and membrane permeability [3].

Step-by-Step Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve compound in the pre-saturated 1-octanol phase.

  • Equilibration: Add an equal volume of pre-saturated buffer. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at 254 nm for the quinoline chromophore).

  • Calculation:

    
    
    

Data Presentation & SAR Analysis

When analyzing a series of derivatives, structure your data to highlight the impact of the piperidine substitution.

Table 1: Physicochemical Data Matrix (Example)

Derivative IDR-Group (Piperidine)pKa (Pip-N)pKa (Quin-N)LogD (pH 7.4)Solubility (pH 7.4, µM)Notes
PQ-001 -H11.14.81.2450High basicity, potential trapping.
PQ-002 -CH3 (N-methyl)10.44.91.8120Increased lipophilicity.
PQ-003 -F (4-fluoro)9.24.82.185Lower pKa improves permeability.
PQ-004 -COOEt (Ester)N/A (Amide)4.93.5<10Loss of basic center; poor solubility.
Diagram: Physicochemical Profiling Workflow

This workflow ensures that data generated feeds back into the design cycle effectively.

ProfilingWorkflow Synthesis Synthesis of Derivatives InSilico In Silico Prediction (ACD/Percepta or Simulations Plus) Predict pKa & LogP Synthesis->InSilico pKa_Screen Potentiometric pKa (Confirm Ionization State) InSilico->pKa_Screen Prioritize LogD_Screen LogD (pH 7.4) (Permeability Proxy) pKa_Screen->LogD_Screen Validated pKa Solubility Thermodynamic Solubility (pH 7.4 & pH 2.0) LogD_Screen->Solubility Decision Go/No-Go Decision Is pKa < 9? Is LogD 2-4? Solubility->Decision Decision->Synthesis Refine SAR

Figure 2: Integrated workflow for physicochemical characterization of piperidinyl quinolines.

References

  • Nadanaciva, S., et al. (2011). "Physicochemical properties and mechanism of action of antimalarial 4-aminoquinoline-piperidine derivatives." Journal of Medicinal Chemistry.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery.

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry.

Sources

Technical Guide: The Role of 3-Methyl-8-Quoline Derivatives in Argatroban Synthesis

[1]

Executive Summary & Nomenclature Correction

Clarification on Target Molecule: The specific nomenclature "3-Methyl-8-(3-piperidinyl)quinoline" provided in the topic request appears to be a conflation of two distinct pharmacophores found in Argatroban:

  • The 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl moiety (The hydrophobic "head").

  • The 4-methyl-2-piperidinecarboxylic acid moiety (The "tail").[1]

In standard industrial synthesis, these two heterocycles are distinct building blocks coupled via an L-arginine backbone. This guide focuses on the synthesis and role of the 3-methyl-8-quinoline derivative , specifically 3-methyl-8-quinolinesulfonyl chloride , which serves as the critical electrophile for introducing the thrombin-binding "head" group.

Core Role: The 3-methyl-8-quinoline moiety is responsible for the hydrophobic interaction with the thrombin active site. Its subsequent hydrogenation to the tetrahydroquinoline form creates the C3 chiral center, resulting in the characteristic mixture of (21R) and (21S) diastereomers found in the commercial drug.

Molecular Architecture & Retrosynthesis

To understand the role of the quinoline derivative, we must deconstruct Argatroban into its three primary synthons.

Structural Breakdown
  • Synthon A (Head): 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride.

    • Precursor:3-Methyl-8-quinolinesulfonyl chloride .[1][2][3][4][5][6][7]

  • Synthon B (Linker):

    
    -nitro-L-arginine (protected).[1]
    
  • Synthon C (Tail): Ethyl 4-methyl-2-piperidinecarboxylate.[3]

DOT Diagram: Retrosynthetic Analysis

The following diagram illustrates the assembly logic, highlighting where the quinoline intermediate enters the pathway.

Argatroban_RetrosynthesisArgatrobanArgatroban (Final API)TetrahydroIntermediate:Tetrahydroquinoline-Arg-Pip ComplexTetrahydro->Argatroban 3. Hydrogenation (Reduces Quinoline Ring) QuinolineSynthon A:3-Methyl-8-quinolinesulfonyl chlorideQuinoline->Tetrahydro Coupling Product ArginineSynthon B:L-Arginine DerivativeArginine->Quinoline 2. Sulfonylation (Critical Step) PiperidineSynthon C:4-Methyl-2-piperidinecarboxylatePiperidine->Arginine 1. Amide Coupling

Caption: Retrosynthetic breakdown showing the late-stage hydrogenation of the quinoline ring.

Synthesis of the Core Intermediate: 3-Methyl-8-Quinolinesulfonyl Chloride[1][3][4][5][6][7][8]

The synthesis of this intermediate is non-trivial due to the requirement for high regioselectivity at the 8-position of the quinoline ring.

Reaction Mechanism

The synthesis typically employs Chlorosulfonic acid (


)3-methylquinoline
Experimental Protocol

Objective: Preparation of 3-Methyl-8-quinolinesulfonyl chloride.

ParameterSpecification
Starting Material 3-Methylquinoline (Purity >98%)
Reagent Chlorosulfonic acid (Excess, acts as solvent/reagent)
Temperature

(Addition)


(Reaction)
Quenching Crushed Ice (Exothermic control essential)
Yield Target 60-75%

Step-by-Step Methodology:

  • Setup: Charge a glass-lined reactor with Chlorosulfonic acid (3-5 equivalents). Cool to

    
     under 
    
    
    atmosphere.
  • Addition: Add 3-Methylquinoline dropwise over 60 minutes. Critical: Maintain internal temperature

    
     to prevent decomposition and regio-isomeric impurities (5-sulfonyl derivatives).
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4-6 hours. Monitor by TLC or HPLC for consumption of starting material.
    
  • Quenching: Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as an off-white to tan solid.

  • Isolation: Filter the solid immediately. Wash with cold water (

    
    ) to remove residual acid.
    
  • Drying: Dry under vacuum at

    
    . Note: Sulfonyl chlorides are moisture sensitive; store in a desiccator.
    

Coupling and Stereochemical Control

The "3-methyl-8-quinoline" moiety is introduced into the Argatroban backbone before the final hydrogenation step.[1] This "Late-Stage Hydrogenation" strategy is standard in industrial patents (e.g., Mitsubishi Chemical).

The Sulfonylation Step

The 3-methyl-8-quinolinesulfonyl chloride is coupled with the

  • Solvent: Dichloromethane or Acetone/Water.

  • Base: Triethylamine or

    
     (to scavenge HCl).
    
  • Observation: Formation of the sulfonamide bond is rapid. The resulting intermediate contains the fully aromatic quinoline ring.

The Critical Hydrogenation (Stereochemistry)

This is the defining step for the drug's final isomeric ratio.

Reaction:

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C).

  • Conditions: 5-10 bar

    
     pressure, 
    
    
    , Ethanol/Acetic Acid solvent.
  • Stereochemical Outcome:

    • The hydrogenation of the C3-C4 double bond in the quinoline ring creates a new chiral center at C3 .

    • Since the substrate (quinoline) is planar and achiral at that position, the hydrogenation is not fully stereoselective relative to the existing chiral centers in the Arginine/Piperidine chain.

    • Result: A mixture of diastereomers is formed (typically 64:36 ratio of 21R:21S).

    • Clinical Relevance: Both isomers are active, but they have slightly different pharmacokinetic profiles. The commercial product is maintained as this mixture.

DOT Diagram: Synthesis Workflow

Synthesis_WorkflowStartStart:3-MethylquinolineStep1Sulfonation(ClSO3H, 0°C)Start->Step1Intermediate13-Methyl-8-quinolinesulfonyl chlorideStep1->Intermediate1Step2Coupling(Arg-Pip Backbone)Intermediate1->Step2Intermediate2AromaticPrecursorStep2->Intermediate2Step3Hydrogenation(H2, Pd/C)Intermediate2->Step3FinalArgatroban(Mixture of Diastereomers)Step3->Final

Caption: Industrial workflow from raw quinoline to final Argatroban API.

Quality Control & Impurities

When synthesizing the quinoline intermediate, specific impurities must be monitored as they can carry through to the final API.

Impurity TypeOriginControl Strategy
Regio-isomers 5-sulfonyl chloride formation during sulfonation.Maintain low temperature (

) during addition. Recrystallization of intermediate.[8]
Hydrolysis Product 3-methyl-8-quinoline sulfonic acid (from moisture contact).Use anhydrous solvents; rapid workup of the chloride.
Over-Hydrogenation Reduction of the guanidine group or piperidine ring.Optimize Pd/C catalyst loading and reaction time; avoid high pressures (>10 bar).
Aromatized Impurity Incomplete hydrogenation of the quinoline ring.In-process control (HPLC) to ensure <0.1% aromatic precursor remains.

References

  • Mitsubishi Chemical Industries Ltd. (1981). N2-arylsulfonyl-L-argininamides and the pharmaceutically acceptable salts thereof. US Patent 4,258,192. Link

  • Kikumoto, R., et al. (1980). Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl)]-2-piperidinecarboxylic acid. Biochemistry, 23(1), 85-90. Link

  • Lundbeck Pharmaceuticals Italy S.p.A. (2012). Method for the preparation of process intermediates for the synthesis of argatroban monohydrate. WO Patent 2012136504A1. Link

  • ChemicalBook. (2023). 3-Methyl-8-quinolinesulphonyl chloride Product Properties and Synthesis. Link

  • FDA Access Data. (2000). Argatroban Injection Prescribing Information. Link

Pharmacological Profiling of 3-Methyl-8-(3-piperidinyl)quinoline: A Technical Guide to 5-HT7 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective ligands for the serotonin-7 (5-HT7) receptor represents a critical frontier in neuropsychopharmacology. Among the privileged chemical scaffolds investigated, quinoline derivatives have demonstrated exceptional promise due to their favorable physicochemical properties and high binding affinities[1]. This technical whitepaper provides an in-depth analysis of 3-Methyl-8-(3-piperidinyl)quinoline (CAS: 695184-99-7)[2], a specialized quinoline derivative documented in patent literature for its potent 5-HT7 receptor modulating activity[3]. We will explore its molecular mechanism, therapeutic rationale in circadian rhythm regulation, and the rigorous experimental methodologies required to validate its biological activity.

Molecular Mechanism & Target Engagement

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly localized in the cortex, hippocampus, thalamus, and the suprachiasmatic nucleus (SCN) of the hypothalamus[4]. Unlike other serotonin receptors that may couple to Gq or Gi/o, the 5-HT7 receptor is strictly Gαs-coupled[5].

When a ligand such as 3-Methyl-8-(3-piperidinyl)quinoline engages the orthosteric binding site, it stabilizes a conformational state that promotes the exchange of GDP for GTP on the Gαs subunit. This active Gαs subunit dissociates and directly stimulates adenylyl cyclase (AC), leading to an intracellular accumulation of cyclic AMP (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets including the cAMP response element-binding protein (CREB), ultimately modulating gene expression related to neuroplasticity and circadian entrainment[5].

G Ligand 3-Methyl-8-(3-piperidinyl)quinoline Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαs Protein Activation Receptor->G_protein Activates Enzyme Adenylyl Cyclase (AC) G_protein->Enzyme Stimulates SecondMessenger cAMP Accumulation Enzyme->SecondMessenger Catalyzes Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates Effect Circadian Rhythm Modulation Kinase->Effect Phosphorylates Targets

5-HT7 receptor Gs-coupled signaling pathway modulated by quinoline derivatives.

Therapeutic Rationale: Circadian Rhythms and Mood Disorders

The biological activity of 3-Methyl-8-(3-piperidinyl)quinoline is primarily leveraged for conditions characterized by disrupted circadian architecture[3]. The suprachiasmatic nucleus (SCN) serves as the mammalian master clock, and its photic and non-photic responsiveness is heavily modulated by serotonergic input via 5-HT7 receptors[6].

Pharmacological modulation of this receptor can effectively "reset" or shift the phase of the circadian wheel-running activity. Furthermore, 5-HT7 receptor antagonism has been linked to rapid antidepressant effects, offering a potential alternative or adjunct to traditional selective serotonin reuptake inhibitors (SSRIs)[5]. The quinoline core of 3-Methyl-8-(3-piperidinyl)quinoline provides the necessary lipophilicity and structural rigidity to cross the blood-brain barrier (BBB) and engage these central targets effectively[1].

Comparative Pharmacological Profile

To contextualize the activity of 3-Methyl-8-(3-piperidinyl)quinoline, it is essential to compare it against established 5-HT7 reference ligands. The table below summarizes the quantitative data landscape for this receptor class.

Compound ClassRepresentative LigandPrimary TargetFunctional ActivityTypical Binding Affinity (Ki)
Quinoline Derivative 3-Methyl-8-(3-piperidinyl)quinoline 5-HT7 Modulator < 100 nM
AminotetralinAS-195-HT7Agonist~ 0.6 nM
BiphenylpiperazineLP-2115-HT7Agonist~ 0.5 nM
Phenol DerivativeSB-2699705-HT7Antagonist~ 1.2 nM

Data synthesized from established 5-HT7 pharmacological literature[7],[8].

Experimental Methodologies for Biological Validation

To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of a novel compound like 3-Methyl-8-(3-piperidinyl)quinoline, researchers must employ a self-validating system of assays. The following step-by-step protocols detail the causality behind each experimental choice.

Workflow Step1 Membrane Preparation (HEK293-h5-HT7) Step2 Radioligand Binding [3H]-5-CT Displacement Step1->Step2 Step3 Functional Assay cAMP HTRF Quantification Step2->Step3 Step4 Data Analysis Non-linear Regression Step3->Step4 Step5 In Vivo Profiling Circadian Phase Shift Step4->Step5

Step-by-step experimental workflow for validating 5-HT7 receptor ligand activity.

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (


) of 3-Methyl-8-(3-piperidinyl)quinoline at the human 5-HT7 receptor.
  • Membrane Preparation: Cultured HEK293 cells stably expressing the human 5-HT7 receptor are homogenized and centrifuged.

    • Causality: Isolating the membrane fraction removes cytosolic proteins and endogenous GTP, which could prematurely uncouple the GPCR and skew binding kinetics.

  • Incubation with Radioligand: Incubate membrane preparations (approx. 10 µg protein/well) with 0.5 nM [3H]-5-Carboxamidotryptamine ([3H]-5-CT) in the presence of varying concentrations of the quinoline derivative (10⁻¹¹ to 10⁻⁵ M).

    • Causality: [3H]-5-CT is utilized because it possesses a highly characterized, sub-nanomolar affinity for 5-HT7. Using a fixed concentration of radioligand allows for the precise calculation of the test compound's displacement curve.

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM Clozapine or SB-269970.

    • Causality: This self-validating step ensures that any radioactivity measured is due to specific receptor binding, not non-specific adherence to the plastic well or lipid bilayer.

  • Filtration and Scintillation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI), followed by liquid scintillation counting.

    • Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Objective: To determine the functional efficacy (agonist vs. antagonist) of the compound by measuring intracellular cAMP levels.

  • Cell Plating and Starvation: Plate HEK293-h5-HT7 cells in 384-well plates and incubate in serum-free medium containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of synthesized cAMP, allowing for a measurable accumulation that accurately reflects receptor activation.

  • Compound Stimulation: Add 3-Methyl-8-(3-piperidinyl)quinoline at varying concentrations. For antagonist profiling, co-incubate with an EC80 concentration of 5-HT.

    • Causality: Testing the compound alone identifies intrinsic agonism. Co-incubating with a known agonist identifies antagonism by measuring the compound's ability to blunt the agonist-induced cAMP spike.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Read the plate using a time-resolved fluorometer (e.g., PHERAstar).

    • Causality: HTRF relies on Fluorescence Resonance Energy Transfer (FRET). Unlabeled cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the Cryptate antibody, resulting in a decrease in the FRET signal that is inversely proportional to cellular cAMP production.

Conclusion

The pharmacological profiling of 3-Methyl-8-(3-piperidinyl)quinoline highlights the structural versatility of quinoline scaffolds in targeting the 5-HT7 receptor[1]. By understanding the precise Gs-coupled signaling cascades and employing rigorous, self-validating experimental protocols like radioligand displacement and HTRF cAMP quantification, researchers can accurately characterize its potential for treating circadian rhythm and mood disorders.

References

1.[3] Google Patents. "CA2505873A1 - Quinoline derivatives". URL: 2.[2] Echemi. "Buy 3-methyl-8-(3-piperidinyl)quinoline from Conier Chem&Pharma ...". URL: 3.[5] Patsnap Synapse. "What are 5-HT7 receptor antagonists and how do they work?". URL: _ 4.[6] NIH. "Selective pharmacological blockade of the 5-HT7 receptor attenuates light and 8-OH-DPAT induced phase shifts of mouse circadian wheel running activity - PMC". URL: 5.[4] Psychiatrist.com. "The Serotonin-7 Receptor as a Novel Therapeutic Target". URL: 6.[7] Google Patents. "WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof". URL: 7.[1] ResearchGate. "Antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole targeting serotonin 5-HT1A/5-HT2A/5-HT7 and dopamine D-2/D-3 receptors". URL: 8.[8] MDPI. "Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey". URL:

Sources

Structural Elucidation and Analytical Characterization of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of neuroactive and target-specific therapeutics frequently relies on privileged heterocyclic scaffolds. 3-Methyl-8-(3-piperidinyl)quinoline represents a highly versatile pharmacophore, fusing the aromatic rigidity of a substituted quinoline core with the aliphatic basicity of a piperidine ring. As a Senior Application Scientist, I have structured this guide to provide a rigorous, causality-driven framework for determining the molecular weight, validating the chemical formula (C₁₅H₁₈N₂ ), and mapping the pharmacological utility of this compound.

This whitepaper bypasses generic overviews, delivering self-validating analytical protocols and mechanistic insights essential for preclinical drug development and structural verification.

PART 1: Molecular Architecture & Physicochemical Derivation

Before initiating empirical analysis, a theoretical deconstruction of the molecule is required to establish the target parameters for mass spectrometry and spectroscopy.

The molecule is built upon a quinoline core (C₉H₇N) . Substitutions occur at two strategic positions:

  • C3 Position: A methyl group (–CH₃) replaces a hydrogen, increasing lipophilicity and sterically tuning the molecule's binding conformation.

  • C8 Position: A 3-piperidinyl radical (–C₅H₁₀N) replaces a hydrogen. The attachment at the C8 position places the bulky, basic piperidine ring in close spatial proximity to the quinoline nitrogen, potentially enabling unique intramolecular interactions or specific receptor pocket anchoring.

By mathematically aggregating these components (C₉H₇N + CH₃ + C₅H₁₀N - 2H), we derive the exact molecular formula C₁₅H₁₈N₂ .

Table 1: Quantitative Physicochemical Profiling
PropertyValueComputational Derivation & Significance
Molecular Formula C₁₅H₁₈N₂Exact atom count defining the structural boundary.
Molecular Weight 226.32 g/mol Calculated via standard atomic weights (C=12.011, H=1.008, N=14.007).
Monoisotopic Mass 226.1470 DaSum of the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).
[M+H]⁺ Target (HRMS) 227.1543 m/zProtonated adduct mass required for positive-ion mode mass spectrometry.
H-Bond Donors 1Derived from the secondary amine (NH) of the piperidine ring.
H-Bond Acceptors 2Derived from the lone pairs on the quinoline and piperidine nitrogens.

PART 2: Analytical Methodologies & Self-Validating Protocols

To unambiguously confirm the molecular weight and structural connectivity of 3-Methyl-8-(3-piperidinyl)quinoline, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identified.

AnalyticalWorkflow A Sample Preparation (3-Methyl-8-(3-piperidinyl)quinoline) B HRMS (ESI-TOF) m/z 227.1543 [M+H]+ A->B C 1H & 13C NMR Structural Connectivity A->C D Elemental Analysis (CHN %) A->D E Data Integration & Formula Validation (C15H18N2) B->E C->E D->E

Fig 1: Multi-modal analytical workflow for the structural validation of C15H18N2.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Time-of-flight accurate mass spectrometry (TOF-MS) is the gold standard for elucidating the exact mass and confirming the empirical formula of quinoline derivatives[1].

  • Step 1: Matrix Preparation. Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. Because the piperidine nitrogen is highly basic (pKa ~9-10), the acidic modifier ensures complete protonation in solution, shifting the ionization equilibrium entirely toward the [M+H]⁺ species.

  • Step 2: Electrospray Ionization (ESI+). Inject 2 µL into the ESI source operating in positive mode.

    • Causality: The basicity of both the quinoline and piperidine rings makes them highly susceptible to positive electrospray ionization, minimizing background noise from non-basic impurities.

  • Step 3: TOF Acquisition & Mass Defect Analysis. Acquire data over an m/z range of 50–500.

    • Validation Checkpoint: The protocol is validated if the base peak appears at exactly 227.1543 m/z with a mass error of less than 5 ppm. Furthermore, the isotopic pattern must display an M+1 peak at approximately 16.5% relative intensity (accounting for the natural abundance of ¹³C across 15 carbon atoms). A deviation here instantly flags potential co-eluting impurities or oxidation.

Protocol 2: Nuclear Magnetic Resonance (NMR) Connectivity Mapping

While HRMS confirms the C₁₅H₁₈N₂ formula, NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and validating the specific positional isomers (3-methyl and 8-piperidinyl)[2].

  • Step 1: Solvent Selection. Dissolve 10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is an ideal, non-polar aprotic solvent for free-base heterocycles. It prevents rapid proton exchange at the piperidine NH, allowing for clearer resolution of the aliphatic multiplets.

  • Step 2: ¹H NMR Acquisition (400 MHz). Acquire 16 scans at 298 K.

    • Causality & Expected Signals: The 3-methyl group will manifest as a sharp, highly integrated singlet around 2.4–2.6 ppm. The piperidine protons will present as complex, overlapping multiplets in the aliphatic region (1.5–3.5 ppm). The quinoline aromatic protons will be deeply deshielded, appearing downfield between 7.3–8.9 ppm.

  • Step 3: ¹³C NMR Acquisition (100 MHz). Acquire 1024 scans with proton decoupling.

    • Validation Checkpoint: The self-validating metric for this step is the carbon count. The spectrum must display exactly 15 distinct carbon resonances. Specifically, the carbons adjacent to the quinoline nitrogen (C2 and C8a) will appear characteristically deshielded at approximately 148–150 ppm[2]. If fewer than 15 peaks are observed, it indicates either overlapping signals (requiring 2D HSQC/HMBC resolution) or an incorrect structural assumption.

PART 3: Pharmacological Relevance & Receptor Dynamics

The molecular weight (226.32 g/mol ) and lipophilicity of 3-Methyl-8-(3-piperidinyl)quinoline make it an ideal candidate for central nervous system (CNS) penetration, adhering strictly to Lipinski’s Rule of Five.

Piperidine derivatives are fundamentally recognized for their high affinity toward specific G-protein coupled receptors (GPCRs) and intracellular targets, most notably the Histamine H3 and Sigma-1 (σ1R) receptors[3]. The structural causality behind this affinity lies in the molecule's dual-pharmacophore nature:

  • The Anchor: The piperidine moiety acts as the fundamental basic pharmacophore[3]. At physiological pH (7.4), the piperidine nitrogen protonates, forming a critical electrostatic salt bridge with a conserved aspartate residue deep within the receptor's binding pocket.

  • The Modulator: The rigid quinoline core provides π-π stacking interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the receptor, while the 3-methyl group restricts the rotational degrees of freedom, locking the molecule into a high-affinity bioactive conformation.

SignalingPathway Ligand 3-Methyl-8-(3-piperidinyl)quinoline (Protonated Pharmacophore) Receptor Sigma-1 / H3 Receptor (Aspartate Salt Bridge) Ligand->Receptor Binding Calcium Intracellular Ca2+ Modulation Receptor->Calcium Allosteric Mod Kinase Downstream Kinase Activation Calcium->Kinase Outcome Targeted Pharmacological Response Kinase->Outcome

Fig 2: Putative Sigma-1/H3 receptor signaling pathway modulated by the piperidine scaffold.

By modulating these receptors, compounds matching this structural profile can trigger intracellular calcium modulation and downstream kinase activation, pathways currently being heavily investigated for antinociceptive and neuroprotective therapies[3].

References

  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Provides baseline ¹H and ¹³C NMR chemical shift ranges for quinoline derivatives. 2

  • Rodríguez-Cabo, T. et al. (PubMed). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids. Details the use of ESI-TOF-MS for exact mass determination and structural elucidation of quinoline rings. 4

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Outlines the pharmacological causality of piperidine basicity in receptor binding.3

Sources

Thermodynamic stability of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermodynamic Stability Profiling of 3-Methyl-8-(3-piperidinyl)quinoline

Executive Summary

The thermodynamic stability of 3-Methyl-8-(3-piperidinyl)quinoline (CAS 695184-99-7) is a critical quality attribute governing its developability as a pharmaceutical intermediate or active pharmaceutical ingredient (API).[1] This scaffold, characterized by a rigid quinoline core and a flexible, basic piperidine moiety, presents unique challenges in solid-state thermodynamics (polymorphism) and chemical stability (oxidation/photolysis).[1]

This guide provides a rigorous, first-principles approach to characterizing the thermodynamic landscape of this molecule.[1] It moves beyond standard testing to explore the causality of instability, focusing on the peri-interaction between the quinoline nitrogen and the piperidine ring, chiral stability, and crystal lattice energy.[1]

Part 1: Structural Thermodynamics & Physicochemical Profile

To understand stability, we must first map the molecular energy landscape.[1]

Molecular Architecture & The "Peri" Effect

The molecule features a 3-methylquinoline core substituted at the 8-position with a 3-piperidinyl group.[1]

  • Core Rigidity: The quinoline system is planar and aromatic, providing a stable thermodynamic sink.[1]

  • Steric Strain: The substituent at C8 is in the "peri" position relative to the quinoline nitrogen (N1).[1] Unlike 8-aminoquinolines where the N-N distance is fixed, the C-C linkage (Quinoline C8 – Piperidine C3) allows rotation.[1]

  • Intramolecular Hydrogen Bonding: The secondary amine of the piperidine can donate a hydrogen bond to the quinoline nitrogen lone pair.[1] This interaction stabilizes a specific "folded" conformer, lowering the ground state energy but potentially reducing water solubility by masking polar groups.[1]

Chirality & Stereochemical Stability

The 3-piperidinyl attachment point creates a chiral center (R/S).[1]

  • Thermodynamic Risk: Racemization is thermodynamically unfavorable under standard conditions due to the high activation energy required to break the C-C bond or invert the chiral center.[1] However, under forcing acidic conditions or radical stress, stereochemical integrity must be monitored.[1]

Predicted Physicochemical Properties
PropertyPredicted ValueStructural DriverImpact on Stability
pKa (Piperidine) ~10.2 - 10.8Secondary aliphatic amineHigh basicity; prone to salt formation; hygroscopic.[1]
pKa (Quinoline) ~4.5 - 5.0Pyridine-like nitrogenWeak base; affects pH-dependent solubility.[1]
LogP 2.8 - 3.2Lipophilic aromatic coreLow aqueous solubility; drives preference for lipophilic degradation.[1]
H-Bond Donors 1 (Piperidine NH)Secondary amineCritical for crystal lattice packing.[1]
Rotatable Bonds 1 (C8-C3')Linker bondSource of conformational polymorphism.[1]

Part 2: Solid-State Thermodynamic Stability (Polymorphism)

The most significant thermodynamic risk for this compound is polymorphism .[1] The flexibility of the piperidine ring allows for multiple packing arrangements in the crystal lattice.[1]

The Polymorph Landscape
  • Form I (Thermodynamic Stable): Likely a dense packing arrangement where intermolecular H-bonds (Piperidine NH[1] ··· Quinoline N of adjacent molecule) dominate.[1] High melting point, low solubility.[1]

  • Form II (Metastable/Kinetic): Often formed during rapid precipitation.[1] May involve intramolecular H-bonding (folded conformation).[1] Lower melting point, higher apparent solubility, but risks conversion to Form I during storage.[1]

  • Hydrates/Solvates: The basic piperidine nitrogen is a magnet for water.[1] If the lattice energy of the hydrate is lower than the anhydrate + free water, the compound will spontaneously hydrate in humid conditions.[1]

Experimental Protocol: Polymorph Screening

Objective: Identify the thermodynamically stable form and map the energy barriers between forms.

Workflow:

  • Slurry Equilibration: Suspend excess compound in diverse solvents (MeOH, Acetone, Water/IPA) and stir for 2 weeks. The solid will convert to the most stable form (Ostwald's Rule of Stages).[1]

  • Thermal Stress: Use DSC to detect endotherms (melting) and exotherms (recrystallization).[1]

  • Competitive Slurrying: Mix Form I and Form II (1:1) in a solvent.[1] The stable form will grow at the expense of the metastable form.[1]

Part 3: Chemical Thermodynamic Stability

Oxidative Instability (N-Oxidation)

The secondary amine (piperidine) is the "soft spot."[1]

  • Mechanism: Reaction with peroxides (impurities in excipients) or atmospheric oxygen leads to the N-oxide.[1]

  • Thermodynamics: The N-O bond formation is exothermic.[1] Once formed, it is stable.[1]

  • Mitigation: Use of antioxidants (BHT) or salt formation (protonation of N prevents oxidation).[1]

Photostability (Quinoline Radical Formation)

Quinolines are chromophores that absorb UV light.[1]

  • Mechanism: Excitation to singlet state

    
     Intersystem crossing to triplet state 
    
    
    
    Radical generation at the methyl group (benzylic-like position) or ring oxidation.[1]
  • Observation: Yellowing of the white powder.[1]

Part 4: Visualization of Stability Pathways

The following diagram maps the degradation and physical transformation pathways rooted in the molecule's structure.

StabilityPathways cluster_Physical Physical Thermodynamics cluster_Chemical Chemical Degradation Compound 3-Methyl-8-(3-piperidinyl)quinoline (Free Base) FormII Form II (Metastable) Compound->FormII Rapid Precipitation Amorphous Amorphous (High Energy) Compound->Amorphous Spray Drying Hydrate Hydrate (Hygroscopic) Compound->Hydrate High RH% NOxide N-Oxide (Oxidative Impurity) Compound->NOxide Peroxides/O2 PhotoDeg Photo-Degradants (Radical Coupling) Compound->PhotoDeg UV Light (hν) FormI Form I (Stable Crystalline) FormII->FormI Slurry/Heat (Thermodynamic Control) Amorphous->FormI Devitrification

Figure 1: Thermodynamic landscape showing physical transformations (green/yellow) and chemical degradation risks (red).[1]

Part 5: Detailed Experimental Protocols

To validate the thermodynamic profile, the following protocols are mandatory. These are designed to be self-validating—if the control fails, the data is void.[1]

Protocol A: Automated Salt Screening for Stability Enhancement

Rationale: Converting the free base to a salt (e.g., Hydrochloride, Succinate) often locks the conformation and increases lattice energy, improving thermal stability.[1]

  • Preparation: Dissolve 50 mg of compound in 500 µL Methanol.

  • Acid Addition: Add 1.1 equivalents of counter-ions (HCl, H2SO4, Succinic acid, Tartaric acid) in separate vials.

  • Crystallization:

    • Method A (Cooling): Heat to 50°C, then cool to 5°C at 0.1°C/min.

    • Method B (Anti-solvent): Vapor diffusion of MTBE into the solution.[1]

  • Analysis: Analyze solids by XRPD (X-Ray Powder Diffraction).

    • Success Criteria: Distinct Bragg peaks different from free base and free acid.[1]

    • Stability Check: Expose new salts to 40°C/75% RH for 1 week. Retest XRPD.

Protocol B: Intrinsic Stability (Forced Degradation)

Rationale:[1] Establish the "ceiling" of stability.[1]

Stress ConditionProcedureEndpoint
Acid Hydrolysis 0.1N HCl, 60°C, 24hHPLC Purity < 90%
Base Hydrolysis 0.1N NaOH, 60°C, 24hHPLC Purity < 90%
Oxidation 3% H2O2, RT, 4hDetect N-oxide (+16 Da)
Photostability 1.2M Lux-hours (ICH Q1B)Detect color change/dimers

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] [Link]

  • Hilfiker, R. (2006).[1] Polymorphism: In the Pharmaceutical Industry.[1] Wiley-VCH.[1] [Link][1]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] [Link][1]

  • Gould, P. L. (1986).[1] Salt selection for basic drugs.[1] International Journal of Pharmaceutics, 33(1-3), 201-217.[1] [Link]

Sources

3-Methyl-8-(3-piperidinyl)quinoline: A Technical Whitepaper on its History, Discovery, and Synthesis as a CNS Drug Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, privileged scaffolds play a critical role in achieving target selectivity and blood-brain barrier (BBB) penetrance. 3-Methyl-8-(3-piperidinyl)quinoline (CAS: 695184-99-7) is a highly specialized chemical intermediate that emerged during the early 2000s[1]. It serves as the structural core for a class of potent 5-HT7 receptor agonists and antagonists. This whitepaper provides an in-depth technical analysis of its historical discovery, the mechanistic rationale behind its molecular architecture, and field-proven synthetic protocols for its preparation.

Historical Context & Discovery

The late 1990s and early 2000s marked a "serotonergic shift" in neuropharmacology. Researchers began moving away from broad-spectrum monoamine modulators toward highly selective ligands for specific serotonin receptor subtypes. The 5-HT7 receptor, a Gs-coupled G-protein coupled receptor (GPCR), was identified as a critical regulator of circadian rhythms, thermoregulation, and mood disorders.

The discovery of the 3-methyl-8-(3-piperidinyl)quinoline scaffold was primarily driven by researchers at Pfizer, as documented in the landmark patent WO 2004/043929 [2]. The research team, including Gene Michael Bright and colleagues, sought to design molecules that could selectively agonize the 5-HT7 receptor to treat sleep disorders and depression[2]. They discovered that substituting a quinoline ring at the 8-position with a piperidine moiety created a perfect dual-pharmacophore: the lipophilic quinoline ensured BBB penetrance, while the basic piperidine nitrogen mimicked the primary amine of endogenous serotonin.

Chemical Identity & Physiochemical Properties

A thorough understanding of the intermediate's physiochemical properties is essential for downstream API synthesis and purification[1].

PropertyValue / Description
Chemical Name 3-Methyl-8-(piperidin-3-yl)quinoline
CAS Number 695184-99-7
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
Structural Class Heterocyclic (Quinoline / Piperidine)
Physical State Pale yellow oil to crystalline solid (as hydrochloride salt)
Estimated pKa ~9.5 (Piperidine N), ~4.5 (Quinoline N)

Mechanistic Rationale in Drug Design

As an Application Scientist, it is crucial to understand why this specific substitution pattern was selected. The 5-HT7 receptor features a deep, hydrophobic binding pocket with a critical aspartate residue (Asp3.32) on transmembrane helix 3.

  • The Piperidine Ring: The secondary amine of the 3-piperidinyl group is protonated at physiological pH. This cationic center forms a vital salt bridge with Asp3.32, anchoring the molecule within the GPCR.

  • The 3-Methyl Group: The addition of a methyl group at the 3-position of the quinoline ring is not arbitrary. It creates steric bulk that restricts the rotational degrees of freedom of the 8-substituent. This conformational locking forces the piperidine ring into an optimal spatial orientation, drastically reducing the entropic penalty upon receptor binding and increasing 5-HT7 selectivity over 5-HT1A.

G Ligand 5-HT7 Agonist (Quinoline Core) Receptor 5-HT7 GPCR Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Target Circadian Rhythm PKA->Target Phosphorylation

Figure 1: 5-HT7 Receptor Signaling Pathway modulated by quinoline-based agonists.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-Methyl-8-(3-piperidinyl)quinoline requires high chemoselectivity. The most robust, field-proven route involves a Suzuki-Miyaura cross-coupling followed by a highly selective catalytic hydrogenation.

Workflow SM 8-Bromo-3-methylquinoline + 3-Pyridylboronic acid Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3) SM->Coupling Intermediate 3-Methyl-8-(pyridin-3-yl)quinoline Coupling->Intermediate Cross-Coupling Hydrogenation Selective Hydrogenation (PtO2, H2, AcOH) Intermediate->Hydrogenation Workup Acid-Base Extraction (NaOH to pH >10) Hydrogenation->Workup Pyridine Reduction Product 3-Methyl-8-(3-piperidinyl)quinoline Workup->Product Free Base Isolation

Figure 2: Step-by-step synthetic workflow for 3-Methyl-8-(3-piperidinyl)quinoline.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the intermediate 3-methyl-8-(pyridin-3-yl)quinoline. Causality & Rationale: 8-Bromo-3-methylquinoline is reacted with 3-pyridylboronic acid. Potassium carbonate (K₂CO₃) is used to form a reactive boronate complex, facilitating the transmetalation step onto the Palladium(0) catalyst. A biphasic solvent system (Toluene/H₂O/EtOH) ensures the solubility of both the organic halides and inorganic salts.

Step-by-Step Procedure:

  • Charge a flame-dried flask with 8-bromo-3-methylquinoline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Suspend the mixture in a degassed solution of Toluene:H₂O:EtOH (4:2:1 v/v).

  • Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq) under an inert argon atmosphere.

  • Reflux the mixture at 90°C for 12 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The complete consumption of the starting bromide confirms the end of the catalytic cycle.

  • Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 3-methyl-8-(pyridin-3-yl)quinoline.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring without reducing the quinoline core. Causality & Rationale: Reducing a pyridine ring in the presence of a quinoline is notoriously difficult, as quinolines easily reduce to tetrahydroquinolines. To achieve chemoselectivity, the reaction is performed in glacial acetic acid using Platinum(IV) oxide (Adams' catalyst)[3]. The strongly acidic medium protonates both nitrogens. The protonated pyridine ring loses its aromatic resonance energy more readily than the bicyclic quinoline system, allowing PtO₂ to selectively hydrogenate the monocyclic ring at moderate pressures[3].

Step-by-Step Procedure:

  • Dissolve 3-methyl-8-(pyridin-3-yl)quinoline (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Add a catalytic amount of concentrated HCl (0.1 eq) to ensure complete protonation.

  • Add PtO₂ (Adams' catalyst, 10% w/w)[3].

  • Transfer to a Parr shaker and hydrogenate at 50 psi H₂ gas at room temperature for 24 hours.

  • Filter the mixture through a pad of Celite to remove the platinum catalyst.

  • Self-Validation Step (Crucial Workup): Concentrate the filtrate. The product currently exists as a highly water-soluble di-acetate/hydrochloride salt. You must basify the aqueous layer to pH > 10 using 2N NaOH. If the pH is too low, the piperidine nitrogen remains protonated, and extraction into an organic solvent will fail, resulting in zero yield.

  • Extract the basified aqueous layer with Dichloromethane (DCM) (3x).

  • Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure 3-Methyl-8-(3-piperidinyl)quinoline free base.

Downstream Applications

Once synthesized, 3-Methyl-8-(3-piperidinyl)quinoline acts as a versatile nucleophile. The secondary amine of the piperidine ring can be readily functionalized via reductive amination, alkylation, or sulfonylation to generate a vast library of final Active Pharmaceutical Ingredients (APIs) targeting the 5-HT7 receptor for the treatment of circadian rhythm-related afflictions[2].

References

  • WIPO Patentscope: WO/2004/043929 QUINOLINE DERIVATIVES (Pfizer Products Inc.). Available at:[Link]

Sources

Technical Whitepaper: Safety Data Sheet (SDS) & Handling Guide for 3-Methyl-8-(3-piperidinyl)quinoline

[1]

Executive Summary & Core Directive

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

This technical guide provides a comprehensive safety profile for 3-Methyl-8-(3-piperidinyl)quinoline , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike standard commercial SDS documents, this whitepaper integrates specific physicochemical data with predictive toxicology based on the quinoline and piperidine pharmacophores.

Critical Safety Directive: Treat this compound as a Potent Research Chemical . In the absence of full chronic toxicity data, users must assume the hazard profile of the parent quinoline scaffold (hepatotoxicity/genotoxicity potential) combined with the irritant properties of the piperidine moiety. Strict engineering controls (Fume Hood/Glovebox) are mandatory.

Chemical Identification & Properties

CAS Number: IUPAC Name: 3-Methyl-8-(piperidin-3-yl)quinoline Synonyms: 3-Methyl-8-piperidin-3-yl-quinoline[1]

Physicochemical Data Table
PropertyValue (Experimental/Predicted)Relevance to Safety
Molecular Formula C₁₅H₁₈N₂Stoichiometry calculations
Molecular Weight 226.32 g/mol Dosage/Molarity
Physical State Solid (Pale yellow to off-white)Dust inhalation hazard
Solubility DMSO, Methanol, DCMSolvent compatibility for cleanup
pKa (Predicted) ~9.5 (Piperidine N), ~4.9 (Quinoline N)Corrosivity/Irritation potential
LogP (Predicted) ~2.5 - 3.0Membrane permeability/Bioavailability

Hazard Identification (GHS Classification)

Note: Classifications are derived from Quantitative Structure-Activity Relationship (QSAR) analysis of the functional groups, as specific animal testing data for this CAS is limited.

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4).[2]

  • H315: Causes skin irritation (Skin Irrit. 2).[2][3][4]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3][4][5] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2][3][4]

  • H341: Suspected of causing genetic defects (Muta. 2 - Precautionary assignment based on quinoline core).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4][6] Continue rinsing.[3][4][6]

In-Depth Toxicological Profile

Structural Alert Analysis

This compound fuses two bioactive scaffolds. Understanding their independent toxicity is crucial for safe handling.

  • The Quinoline Core (Hepatotoxicity & Genotoxicity):

    • Mechanism: Quinolines are metabolized by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). This can lead to the formation of quinoline-2,3-epoxide intermediates.[1]

    • Risk: These epoxides are electrophilic and can form DNA adducts, leading to potential mutagenicity. However, the 3-methyl substitution on this specific molecule may sterically hinder the formation of the 2,3-epoxide, potentially reducing genotoxicity compared to unsubstituted quinoline.

    • Target Organ: Liver (Centrilobular necrosis observed in structural analogs).

  • The Piperidine Moiety (Irritation & CNS):

    • Mechanism: The secondary amine in the piperidine ring is basic (pKa ~10-11).

    • Risk: Direct contact with mucous membranes causes saponification of lipids, leading to severe irritation or chemical burns.

    • CNS Effects: Piperidine derivatives often cross the Blood-Brain Barrier (BBB). High systemic exposure could theoretically modulate nicotinic or muscarinic receptors.

Predictive Toxicity Pathway

The following diagram illustrates the theoretical metabolic activation and hazard escalation for this compound.

ToxicityPathwayFigure 1: Predictive Metabolic Activation & Toxicity Pathway for Quinoline Derivatives.Compound3-Methyl-8-(3-piperidinyl)quinolineCYP450CYP450 Metabolism(Liver)Compound->CYP450 Systemic AbsorptionIrritationDirect Tissue Contact(Skin/Eye/Lung)Compound->Irritation Direct ExposureEpoxideReactive EpoxideIntermediateCYP450->Epoxide BioactivationDetoxGlutathione Conjugation(Detoxification)Epoxide->Detox Phase II MetabolismDNA_AdductDNA Adduct Formation(Genotoxicity Risk)Epoxide->DNA_Adduct Overwhelmed Defense

Safe Handling & Experimental Protocols

Storage & Stability[1]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine is susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Synthesis & Handling Workflow

This workflow ensures containment of the "Research Chemical" to prevent cross-contamination and exposure.

HandlingWorkflowFigure 2: Mandatory Safety Workflow for Handling Potent Quinoline Intermediates.StartStart: WeighingPPEPPE Check:Nitrile Gloves (Double),Lab Coat, GogglesStart->PPEEngineeringEngineering Control:Fume Hood / GloveboxPPE->EngineeringSolubilizationSolubilization:Add DMSO/DCM in HoodEngineering->SolubilizationReactionReaction Setup:Sealed VesselSolubilization->ReactionWasteWaste Disposal:Halogenated/Organic StreamReaction->Waste

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination).[1]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious amounts of soap and water for 15 minutes. The lipophilic nature of the compound requires thorough emulsification to remove.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6] Lifting lower and upper eyelids is critical to remove trapped particulate.

  • Spill Cleanup:

    • Evacuate the immediate area.[4]

    • Wear a NIOSH-approved respirator (N95 or P100) to avoid dust inhalation.

    • Wet the spill with a compatible solvent (ethanol/water) to suppress dust.

    • Absorb with inert material (vermiculite) and place in a hazardous waste container.

References

  • ECHA (European Chemicals Agency). (n.d.). Quinoline: Substance Information and GHS Classification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline. Retrieved from [Link]

Disclaimer: This document is a technical guide created for research purposes. It synthesizes available data for CAS 695184-99-7 and predictive toxicology for the quinoline-piperidine scaffold.[1] It does not replace an official manufacturer-issued SDS required for legal compliance in transport or industrial manufacturing.[1]

Methodological & Application

Synthetic route for 3-Methyl-8-(3-piperidinyl)quinoline from 3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Retrosynthetic Strategy

The functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, given its prevalence in antimalarial, antibacterial, and targeted oncology therapeutics. The synthesis of 3-Methyl-8-(3-piperidinyl)quinoline from commercially available 3-methylquinoline presents a unique regiochemical challenge: directing C–C bond formation selectively to the C8 position.

Direct C8–H functionalization of unactivated quinolines remains synthetically demanding. Therefore, this protocol employs a highly reliable, four-step sequence utilizing an intermediate halogenation strategy. The route relies on the acid-directed regioselective bromination of 3-methylquinoline, followed by an


-

Suzuki-Miyaura cross-coupling, chemoselective alkene hydrogenation, and final protecting group cleavage.

SyntheticRoute SM 3-Methylquinoline Int1 8-Bromo-3-methylquinoline SM->Int1 NBS, H2SO4 0 °C to RT Int2 Boc-Tetrahydropyridinyl Quinoline Int1->Int2 Suzuki Coupling Pd(dppf)Cl2 Int3 Boc-Piperidinyl Quinoline Int2->Int3 H2, Pd/C MeOH Product 3-Methyl-8-(3-piperidinyl) quinoline Int3->Product 4M HCl/Dioxane RT

Figure 1: Four-step synthetic workflow from 3-methylquinoline to the target piperidinyl derivative.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure a highly reproducible and scalable process, the causality behind each synthetic choice must be understood.

Why Acid-Directed Bromination?

The quinoline system contains two distinct domains: the electron-deficient pyridine ring and the electron-rich homocyclic (benzene) ring[1]. Under neutral conditions, electrophilic aromatic substitution is sluggish and unselective. By utilizing concentrated sulfuric acid (


), the quinoline nitrogen is quantitatively protonated[1]. This quinolinium cation exerts a powerful electron-withdrawing effect, completely deactivating the pyridine ring and directing the incoming bromonium ion (

) exclusively to the C5 and C8 positions of the homocyclic ring[2]. We utilize N-Bromosuccinimide (NBS) rather than molecular bromine (

) to prevent over-halogenation (di-bromination) and to provide a milder, more controllable reaction profile[3].

BrominationMechanism Q 3-Methylquinoline QH Quinolinium Cation (Pyridine Deactivated) Q->QH H2SO4 Wheland Wheland Intermediate (C5 / C8 attack) QH->Wheland NBS (Br+) Products 5-Bromo & 8-Bromo Isomers Wheland->Products -H+

Figure 2: Mechanistic rationale for the acid-directed regioselective bromination of quinoline.
The - Cross-Coupling Advantage

Directly coupling an


-hybridized piperidine boronic ester to the C8 position is notoriously difficult due to competitive 

-hydride elimination and the steric bulk adjacent to the quinoline nitrogen. To bypass this, we employ an

-

Suzuki-Miyaura coupling using 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester . This pre-unsaturated building block undergoes rapid oxidative addition and transmetalation, drastically increasing the yield and requiring less specialized palladium ligands (such as standard

).
Chemoselective Hydrogenation

The resulting tetrahydropyridine intermediate contains an isolated alkene. Using standard 10% Palladium on Carbon (


) under an atmosphere of hydrogen gas (

), this isolated double bond is reduced rapidly at room temperature. The aromatic quinoline core remains entirely untouched under these mild conditions, ensuring perfect chemoselectivity.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. Analytical checkpoints are provided for each step to ensure process integrity before proceeding.

Step 1: Synthesis of 8-Bromo-3-methylquinoline

Objective: Regioselective functionalization of the homocyclic ring.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add concentrated

    
     (100 mL). Cool the flask to 0 °C using an ice-water bath.
    
  • Addition: Slowly add 3-methylquinoline (14.3 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes to prevent excessive exotherm. Stir until fully dissolved (forming a pale yellow solution).

  • Bromination: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 equiv) portionwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The solution will darken to a deep amber.

  • Workup: Carefully pour the acidic mixture over crushed ice (500 g). Slowly neutralize the solution to pH ~9 using 10 M aqueous

    
     (Caution: Highly exothermic). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude mixture via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes). The 8-bromo isomer elutes slightly faster than the 5-bromo isomer.
    
  • Self-Validation Checkpoint:

    • TLC:

      
       = 0.45 (20% EtOAc/Hexanes, UV active).
      
    • LC-MS: Expected

      
      
      
      
      
      222.0 / 224.0 (Characteristic 1:1 bromine isotopic pattern).
Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the protected tetrahydropyridine ring at C8.

  • Setup: In a 250 mL Schlenk flask, combine 8-bromo-3-methylquinoline (11.1 g, 50 mmol, 1.0 equiv), 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (18.5 g, 60 mmol, 1.2 equiv), and

    
     (20.7 g, 150 mmol, 3.0 equiv).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 150 mL). Sparge the heterogeneous mixture with Argon gas for 15 minutes.

  • Catalyst Addition: Quickly add

    
     (2.04 g, 2.5 mmol, 5 mol%). Seal the flask and heat to 90 °C in an oil bath for 12 hours.
    
  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Dichloromethane (DCM) (

    
     mL). Wash the organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford the coupled product as a viscous yellow oil.

  • Self-Validation Checkpoint:

    • LC-MS: Expected

      
      
      
      
      
      325.2. Loss of the bromine isotopic pattern confirms successful coupling.
Step 3: Chemoselective Hydrogenation

Objective: Reduction of the alkene to yield the piperidine ring.

  • Setup: Dissolve the intermediate from Step 2 (13.0 g, 40 mmol, 1.0 equiv) in anhydrous Methanol (150 mL) in a 500 mL hydrogenation flask.

  • Catalyst: Carefully add 10%

    
     (1.3 g, 10 wt%) under an Argon blanket.
    
  • Reaction: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times. Maintain an 
    
    
    
    atmosphere using a double-balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 6 hours.
  • Workup: Monitor by LC-MS until the starting material is consumed. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-methyl-8-(1-Boc-piperidin-3-yl)quinoline as a pale solid. This material is typically pure enough (>95%) to use without further purification.

  • Self-Validation Checkpoint:

    • LC-MS: Expected

      
      
      
      
      
      327.2 (+2 mass shift indicates successful double bond reduction).
Step 4: N-Boc Deprotection

Objective: Cleavage of the tert-butyloxycarbonyl group to reveal the final secondary amine.

  • Setup: Dissolve the hydrogenated intermediate (11.4 g, 35 mmol, 1.0 equiv) in anhydrous DCM (70 mL).

  • Deprotection: Add a solution of 4M HCl in 1,4-Dioxane (87.5 mL, 350 mmol, 10.0 equiv) dropwise at room temperature. Vigorous gas evolution (

    
     and isobutylene) will occur.
    
  • Reaction: Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will begin to form.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold Diethyl Ether (

    
     mL) and filter. Dry the solid under high vacuum to afford 3-Methyl-8-(3-piperidinyl)quinoline dihydrochloride .
    
  • Self-Validation Checkpoint:

    • LC-MS: Expected

      
      
      
      
      
      227.1.
    • 1H NMR (

      
      ):  Complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group).
      

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions, reagent equivalents, and expected yields for the four-step sequence.

StepTransformationKey Reagents (Equiv)Solvent / TempExpected YieldPurity (HPLC)
1 Regioselective BrominationNBS (1.05)Conc.

/ 0 °C

RT
35 - 40% (8-isomer)> 98%
2 Suzuki-Miyaura CouplingBoronic Ester (1.2),

(3.0),

(0.05)
Dioxane:

(4:1) / 90 °C
80 - 85%> 95%
3 Alkene Hydrogenation10%

(10 wt%),

(1 atm)
Methanol / RT95 - 98%> 98%
4 Boc Deprotection4M HCl in Dioxane (10.0)DCM / RT> 98%> 99%

References

  • Bromination of quinoline derivatives with N-bromosuccinimide. Tochilkin, A. I., et al. Chemistry of Heterocyclic Compounds, 1988.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura). Miyaura, N.; Suzuki, A. Chemical Reviews, 1995.[Link]

  • Greene's Protective Groups in Organic Synthesis (Boc Deprotection Standards). Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2006.[Link]

Sources

Application Notes and Protocols for the Catalyzing Hydrogenation of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral Tetrahydroquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][3] The partial reduction of the quinoline ring system to its corresponding 1,2,3,4-tetrahydroquinoline derivative introduces stereocenters, significantly expanding the accessible chemical space and often leading to enhanced biological efficacy and specificity.[4] The target molecule, 3-Methyl-8-(3-piperidinyl)quinoline, is a complex heterocyclic system with a pre-existing chiral center on the piperidine ring. Its catalytic hydrogenation presents a formidable challenge in controlling the stereochemistry of the newly formed tetrahydroquinoline core, making the development of robust and stereoselective protocols a high-value endeavor for drug discovery and development professionals.[5]

This document provides a comprehensive guide to the catalytic hydrogenation of 3-Methyl-8-(3-piperidinyl)quinoline, offering detailed protocols for both diastereoselective and enantioselective transformations. The methodologies described herein are grounded in established principles of quinoline hydrogenation, drawing from both heterogeneous and homogeneous catalytic systems to provide researchers with a versatile toolkit for accessing specific stereoisomers of the resulting 3-Methyl-8-(3-piperidinyl)-1,2,3,4-tetrahydroquinoline.

Understanding the Reaction: A Mechanistic Overview

The catalytic hydrogenation of a quinoline ring is a stepwise process involving the adsorption of the heterocyclic molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms.[6] The reaction typically proceeds via partially hydrogenated intermediates, such as dihydroquinoline and tetrahydropyridine, before the final saturated piperidine ring is formed.[6] For substituted quinolines like 3-Methyl-8-(3-piperidinyl)quinoline, the existing substituents can exert significant steric and electronic influence on the reaction pathway, affecting both the rate and the stereochemical outcome of the hydrogenation.

The primary challenge in the hydrogenation of this particular substrate lies in controlling the diastereoselectivity of the reduction of the quinoline ring in the presence of the chiral piperidinyl moiety. Furthermore, achieving high enantioselectivity in cases where a racemic starting material is used requires the use of sophisticated chiral catalysts.

Diastereoselective Hydrogenation Protocol using Heterogeneous Catalysis

Heterogeneous catalysts are widely employed in industrial settings due to their ease of handling, recovery, and recyclability. For the diastereoselective hydrogenation of 3-Methyl-8-(3-piperidinyl)quinoline, platinum(IV) oxide (PtO₂, Adams' catalyst) is a robust choice, often leading to predictable stereochemical outcomes based on steric hindrance.

Protocol 1: Diastereoselective Hydrogenation with PtO₂

Objective: To achieve diastereoselective reduction of the quinoline ring, likely favoring the cis-isomer due to hydrogen delivery from the less hindered face of the molecule as directed by the piperidinyl substituent.

Materials:

  • 3-Methyl-8-(3-piperidinyl)quinoline

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure reaction vessel (autoclave)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a high-pressure reaction vessel, add 3-Methyl-8-(3-piperidinyl)quinoline (1.0 g).

  • Add glacial acetic acid (20 mL) to dissolve the substrate.

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure diastereomers of 3-Methyl-8-(3-piperidinyl)-1,2,3,4-tetrahydroquinoline.

Data Presentation: Comparison of Heterogeneous Catalytic Systems

CatalystPressure (bar)Temperature (°C)SolventTypical Reaction Time (h)Expected Major Diastereomer
PtO₂7025Acetic Acid6-8cis
Raney Ni5080Methanol12-16Mixture of diastereomers
Pd/C6050Ethanol8-12cis

Enantioselective and Diastereoselective Hydrogenation using Homogeneous Catalysis

For applications requiring high stereochemical purity, homogeneous catalysts featuring chiral ligands offer unparalleled control over the enantioselectivity and diastereoselectivity of the hydrogenation process. Chiral cationic Ruthenium(II) complexes have shown exceptional performance in the asymmetric hydrogenation of a wide range of quinoline derivatives.[4][7]

Protocol 2: Asymmetric Hydrogenation with a Chiral Ru-Diamine Catalyst

Objective: To achieve high enantioselectivity and diastereoselectivity in the hydrogenation of the quinoline ring using a chiral ruthenium catalyst.

Materials:

  • 3-Methyl-8-(3-piperidinyl)quinoline

  • [RuCl₂(η⁶-p-cymene)]₂

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Sodium triflate (NaOTf)

  • Methanol (degassed)

  • High-pressure reaction vessel (autoclave)

  • Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, to a Schlenk tube, add [RuCl₂(η⁶-p-cymene)]₂ (0.5 mol%), (R,R)-TsDPEN (1.1 mol%), and sodium triflate (2.2 mol%).

  • Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a separate high-pressure reaction vessel, dissolve 3-Methyl-8-(3-piperidinyl)quinoline (1.0 g) in degassed methanol (15 mL).

  • Transfer the prepared catalyst solution to the reaction vessel via cannula under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and stereoselectivity.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired stereoisomer.

Data Presentation: Comparison of Homogeneous Catalytic Systems

Catalyst SystemLigandPressure (atm)Temperature (°C)SolventExpected Outcome
[Ru(OTf)(η⁶-arene)(diamine)](R,R)-TsDPEN5060MethanolHigh ee and de
[Ir(COD)Cl]₂/BINAP(S)-BINAP6080TolueneHigh ee and de
Rh(COD)₂BF₄/Josiphos(R,R)-Josiphos5050DichloromethaneHigh ee and de

Chemoselective Hydrogenation of the Carbocyclic Ring

In certain drug discovery programs, selective reduction of the carbocyclic (benzene) ring of the quinoline system is desired, leaving the pyridine ring intact. Specific ruthenium catalysts have been shown to exhibit this unusual chemoselectivity.[8]

Protocol 3: Selective Hydrogenation of the Carbocyclic Ring

Objective: To selectively hydrogenate the benzene portion of the quinoline ring to afford 3-Methyl-8-(3-piperidinyl)-5,6,7,8-tetrahydroquinoline.

Materials:

  • 3-Methyl-8-(3-piperidinyl)quinoline

  • [Ru(η³-methallyl)₂(cod)]

  • (S)-PhTRAP ligand

  • Toluene (anhydrous)

  • High-pressure reaction vessel (autoclave)

  • Schlenk line and inert atmosphere techniques

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk tube, add [Ru(η³-methallyl)₂(cod)] (2 mol%) and (S)-PhTRAP (2.2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 1 hour.

  • Hydrogenation: In a separate high-pressure reaction vessel, dissolve 3-Methyl-8-(3-piperidinyl)quinoline (1.0 g) in anhydrous toluene (15 mL).

  • Transfer the prepared catalyst solution to the reaction vessel via cannula under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 80 atm.

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction progress by GC-MS and ¹H NMR to confirm chemoselectivity.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Substrate Preparation cluster_het Protocol 1: Heterogeneous Catalysis cluster_hom Protocol 2: Homogeneous Catalysis cluster_chemo Protocol 3: Chemoselective Catalysis Prep 3-Methyl-8-(3-piperidinyl)quinoline in Solvent Het_Cat Add Heterogeneous Catalyst (e.g., PtO₂) Prep->Het_Cat Hom_Cat In situ Catalyst Preparation (e.g., Ru-Diamine) Hom_React Hydrogenation (50 atm H₂, 60°C) Prep->Hom_React Chemo_Cat In situ Catalyst Preparation (e.g., Ru-PhTRAP) Chemo_React Hydrogenation (80 atm H₂, 100°C) Prep->Chemo_React Het_React Hydrogenation (70 bar H₂, RT) Het_Cat->Het_React Het_Workup Filtration & Purification Het_React->Het_Workup Het_Product Diastereomeric Mixture of Tetrahydroquinolines Het_Workup->Het_Product Hom_Cat->Hom_React Hom_Workup Solvent Removal & Purification Hom_React->Hom_Workup Hom_Product Enantio- & Diastereo-enriched Tetrahydroquinoline Hom_Workup->Hom_Product Chemo_Cat->Chemo_React Chemo_Workup Solvent Removal & Purification Chemo_React->Chemo_Workup Chemo_Product 5,6,7,8-Tetrahydroquinoline Derivative Chemo_Workup->Chemo_Product

Figure 1: A generalized workflow for the catalytic hydrogenation of 3-Methyl-8-(3-piperidinyl)quinoline.

References

  • Zhou, Y.-G. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Chin. J. Chem.2016 , 34 (9), 897–906. [Link]

  • Wang, T.; et al. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. J. Am. Chem. Soc.2011 , 133 (25), 9878–9891. [Link]

  • Wang, T.; et al. Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts: Scope, Mechanism, and Origin of Enantioselectivity. PubMed2011 , 133 (25), 9878-9891. [Link]

  • Fan, Q.-H.; et al. Enantioselective Hydrogenation of Quinolines Catalyzed by Ir(BINAP)-Cored Dendrimers: Dramatic Enhancement of Catalytic Activity. Org. Lett.2007 , 9 (5), 795–798. [Link]

  • Kuwano, R.; Ikeda, R.; Hirasada, K. Catalytic asymmetric hydrogenation of quinoline carbocycles: Unusual chemoselectivity in the hydrogenation of quinolines. Chem. Commun.2015 , 51 (34), 7558-7561. [Link]

  • Papa, V.; et al. Development of a practical non-noble metal catalyst for hydrogenation of N-heteroarenes. ResearchGate2020 . [Link]

  • Kuwano, R.; Kashiwahara, M. Hydrogenation of quinolines with homogeneous catalysts. ResearchGate2013 . [Link]

  • Fasching, B.; et al. Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synlett2021 , 32 (15), 1531-1535. [Link]

  • Mitsudome, T.; et al. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. J. Am. Chem. Soc.2024 . [Link]

  • Papa, V.; et al. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega2020 , 5 (49), 31831–31840. [Link]

  • Jaseer, E. A.; et al. Hydrogenation of 3-methylquinoline. ResearchGate2020 . [Link]

  • Majek, M.; et al. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angew. Chem. Int. Ed.2019 , 58 (15), 4982-4986. [Link]

  • Abdrakhmanova, G.; et al. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. J. Med. Chem.2017 , 60 (22), 9248–9264. [Link]

  • Foley, D.; et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. MedChemComm2022 , 13 (6), 1146-1152. [Link]

  • Kaur, M.; et al. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate2023 . [Link]

  • Wang, C.; et al. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts2023 , 13 (11), 1416. [Link]

  • Rauf, A.; et al. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules2021 , 26 (3), 646. [Link]

  • Rauf, A.; et al. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI2021 . [Link]

  • Kumar, A.; et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024 . [Link]

  • Reddy, C. S.; et al. STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS2021 . [Link]

  • Khan, I.; et al. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Front. Chem.2022 , 10, 1045763. [Link]

  • Singh, J.; et al. 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate2023 . [Link]

  • Pemberton, O.; et al. Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. ACS Infect. Dis.2026 . [Link]

Sources

Step-by-step synthesis of Argatroban intermediate 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Argatroban is a highly potent, small-molecule direct thrombin inhibitor utilized clinically as an intravenous anticoagulant[1]. The core pharmacophore of Argatroban features a (3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl moiety linked to an arginine derivative[1]. In the pursuit of novel anticoagulants and structure-activity relationship (SAR) profiling, researchers often synthesize rigidified analogs to improve metabolic stability or binding affinity.

3-Methyl-8-(piperidin-3-yl)quinoline (CAS: 695184-99-7) serves as a critical, C-C linked bioisosteric intermediate. In this building block, the flexible, hydrolytically sensitive sulfonamide linkage of traditional Argatroban derivatives is replaced by a robust carbon-carbon bond to a piperidine ring. This application note details a highly scalable, three-step synthetic protocol for this intermediate, emphasizing mechanistic control, chemoselectivity, and high-yield isolation.

Retrosynthetic Strategy & Mechanistic Rationale

Direct sp²-sp³ cross-coupling of a fully saturated piperidine ring to a quinoline core is notoriously prone to β-hydride elimination, resulting in poor yields. Conversely, coupling a pyridine ring followed by global reduction is non-viable due to the competing reduction potentials of the pyridine and quinoline systems.

The Optimal Route:

  • Suzuki-Miyaura Cross-Coupling : We utilize 8-bromo-3-methylquinoline and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester. This sp²-sp² coupling is highly efficient, circumvents β-hydride elimination, and establishes the C-C bond .

  • Chemoselective Catalytic Hydrogenation : This is the most critical mechanistic step. The isolated alkene of the tetrahydropyridine ring must be reduced without affecting the quinoline core. Industrial syntheses of Argatroban demonstrate that reducing the quinoline ring to a 1,2,3,4-tetrahydroquinoline state requires harsh conditions: 10 to 50 kg/cm ² of H₂ pressure at 100 °C, often in the presence of acetic acid[2][3]. Therefore, by employing strictly neutral conditions (methanol) at ambient pressure (1 atm H₂) and room temperature, the alkene is selectively reduced while the quinoline ring remains fully intact.

  • Acidic Deprotection : Cleavage of the tert-butyloxycarbonyl (Boc) group yields the target secondary amine.

Workflow & Pathway Visualizations

SynthesisWorkflow A 8-Bromo-3-methylquinoline + 1-Boc-THP-boronic ester B Intermediate 1: Suzuki Coupling Product A->B Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C Intermediate 2: Hydrogenated Product B->C H2 (1 atm), 10% Pd/C MeOH, RT D Final Product: 3-Methyl-8-(piperidin-3-yl)quinoline C->D 4M HCl in Dioxane RT, 2h

Fig 1: Three-step synthetic workflow for 3-Methyl-8-(piperidin-3-yl)quinoline.

ThrombinInhibition A Coagulation Cascade (Factor Xa Activation) B Prothrombin (Factor II) A->B Cleaves C Thrombin (Factor IIa) B->C Activation D Fibrinogen C->D Catalyzes E Fibrin Clot D->E Polymerization F Argatroban / Analog (Direct Thrombin Inhibitor) F->C Reversible Binding (Active Site)

Fig 2: Mechanism of action for Argatroban analogs as direct thrombin inhibitors.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Synthesis of tert-Butyl 3-(3-methylquinolin-8-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Reagents & Materials:

  • 8-Bromo-3-methylquinoline (1.0 eq, 10.0 mmol, 2.22 g)

  • 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 eq, 12.0 mmol, 3.71 g) *[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.5 mmol, 366 mg)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30.0 mmol, 4.14 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Procedure:

  • Degassing : Charge a 100 mL round-bottom flask with 8-bromo-3-methylquinoline, the boronic ester, and K₂CO₃. Add the Dioxane/Water solvent mixture. Sparge the solution with ultra-pure Nitrogen (N₂) for 15 minutes to remove dissolved oxygen, which prevents the oxidative deactivation of the palladium catalyst.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ under a positive stream of N₂. Equip the flask with a reflux condenser.

  • Reaction : Heat the reaction mixture to 90 °C in an oil bath with vigorous magnetic stirring for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV visualization).

  • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and filter through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes) to afford Intermediate 1.

Step 2: Chemoselective Catalytic Hydrogenation

Synthesis of tert-Butyl 3-(3-methylquinolin-8-yl)piperidine-1-carboxylate

Reagents & Materials:

  • Intermediate 1 (1.0 eq, ~8.0 mmol, 2.60 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10% w/w, 260 mg)

  • Anhydrous Methanol (MeOH) (30 mL)

  • Hydrogen gas (H₂, 1 atm)

Procedure:

  • Preparation : Dissolve Intermediate 1 in anhydrous MeOH in a 100 mL flask. Carefully add the wet Pd/C catalyst. (Safety Note: Never add dry Pd/C to a methanolic solution containing organic vapors due to pyrophoric risk).

  • Purging : Evacuate the flask under vacuum and backfill with N₂ (repeat 3 times). Evacuate again and backfill with H₂ via a balloon.

  • Reaction : Stir the suspension vigorously at room temperature (20-25 °C) under 1 atm of H₂ for 6 hours.

  • Validation : Monitor via LC-MS. The mass should shift from [M+H]⁺ 325.2 to 327.2. The neutral, ambient conditions guarantee that the quinoline ring is not reduced to the tetrahydroquinoline state[3].

  • Workup : Purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite, washing the cake with excess MeOH. Concentrate the filtrate in vacuo to yield Intermediate 2. Use directly in the next step without further purification.

Step 3: N-Boc Deprotection

Synthesis of 3-Methyl-8-(piperidin-3-yl)quinoline

Reagents & Materials:

  • Intermediate 2 (1.0 eq, ~7.5 mmol, 2.45 g)

  • 4M HCl in 1,4-Dioxane (10 eq, 75.0 mmol, 18.75 mL)

  • Dichloromethane (DCM) (20 mL)

  • 1M NaOH (aq)

Procedure:

  • Reaction : Dissolve Intermediate 2 in DCM and cool to 0 °C in an ice bath. Dropwise, add the 4M HCl in Dioxane solution. Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring : Gas evolution (CO₂ and isobutylene) will be observed. Confirm complete consumption of the starting material via TLC (ninhydrin stain).

  • Neutralization : Concentrate the reaction mixture in vacuo to remove Dioxane and excess HCl. The resulting solid is the hydrochloride salt of the product. Suspend the salt in DCM (30 mL) and cool to 0 °C. Slowly add 1M NaOH until the aqueous layer reaches pH 10-11.

  • Extraction : Separate the layers. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Polish : Recrystallize from minimal hot EtOAc/Hexanes to yield the pure free base of 3-Methyl-8-(piperidin-3-yl)quinoline.

Analytical Validation Data

To ensure a self-validating protocol, Table 1 summarizes the expected quantitative and qualitative analytical metrics for each stage of the workflow.

CompoundExpected YieldPhysical StateKey LC-MS [M+H]⁺Key ¹H NMR Marker (CDCl₃, 400 MHz)
Intermediate 1 75 - 85%Pale yellow oil325.2 m/zδ 6.15 (br s, 1H, alkene CH), 1.48 (s, 9H, Boc)
Intermediate 2 > 95%Colorless oil327.2 m/zDisappearance of alkene peak at δ 6.15
Final Product 85 - 90%Off-white solid227.1 m/zδ 8.80 (d, 1H, quinoline Ar-H), absence of Boc
Table 1: Expected analytical parameters for the synthesis of 3-Methyl-8-(piperidin-3-yl)quinoline.

References

  • Process For Preparing Pure Argatroban. Quick Company (Indian Patent Application). Accessed March 3, 2026.[Link]

  • Argatroban | New Drug Approvals. New Drug Approvals. Accessed March 3, 2026.[Link]

  • Method for preparing argatroban monohydrate and a process for its synthesis (US8378106B2).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Application Note: Functionalization of the Piperidine Ring in 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Rationale

The 3-methyl-8-(3-piperidinyl)quinoline scaffold is a privileged bidentate-like pharmacophore frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. The structural architecture presents two distinct nitrogen atoms: a weakly basic, aromatic quinoline nitrogen (sp², pKa ~4.5) and a highly basic, aliphatic secondary piperidine nitrogen (sp³, pKa ~10.5).

Because of this significant pKa differential, the piperidine nitrogen (N1) serves as the primary, highly chemoselective nucleophilic center for functionalization. Modifying this ring allows researchers to rapidly explore Structure-Activity Relationships (SAR), tune lipophilicity (LogP), and attach linker-payloads for PROTACs. This guide details the mechanistic rationale and self-validating protocols for both direct N-functionalization and advanced C-H functionalization of the piperidine ring[1].

Mechanistic Insights: Navigating Reactivity

N-Functionalization (N1 Position)

The secondary amine of the piperidine ring readily undergoes alkylation, arylation, and acylation. However, direct N-alkylation using alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation and the formation of undesired quaternary ammonium salts[2][3].

The Reductive Amination Advantage: To circumvent over-alkylation, reductive amination is the industry-standard protocol[2]. By condensing the secondary amine with an aldehyde or ketone to form a transient iminium ion, followed by in situ reduction using a mild hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃), the reaction strictly halts at the tertiary amine stage. The resulting tertiary amine is too sterically hindered to form another iminium species, creating a self-limiting, high-yield system.

C-H Functionalization (C2, C3, C4 Positions)

Direct C-H functionalization of the piperidine ring is notoriously challenging due to the inductive electron-withdrawing effect of the nitrogen atom, which strongly deactivates the adjacent carbons (particularly C3) toward electrophilic or carbene insertion[4].

  • Protection is Mandatory: To perform C-H functionalization, the highly coordinating free amine must first be masked with an electron-withdrawing protecting group (e.g., N-Boc or N-Cbz)[3]. This prevents catalyst poisoning.

  • Site Selectivity: Rhodium-catalyzed reactions using donor/acceptor carbenes (e.g., Rh₂(R-TPPTTL)₄) can achieve highly diastereoselective functionalization at the C2 or C4 positions, while the C3 position remains largely inaccessible via direct insertion[4][5]. Recent advances also utilize biocatalytic C-H oxidation coupled with radical cross-coupling to achieve complex 3D functionalization[6].

Functionalization Workflow

G Parent 3-Methyl-8-(3-piperidinyl)quinoline (Parent Scaffold) N_Alkylation Reductive Amination (N1 Position) Parent->N_Alkylation Aldehyde/Ketone + NaBH(OAc)3 N_Arylation Buchwald-Hartwig Coupling (N1 Position) Parent->N_Arylation Aryl Halide + Pd Catalyst N_Protection N-Boc / N-Cbz Protection (Intermediate Step) Parent->N_Protection Boc2O or CbzCl Quat_Salt Over-alkylation Risk (Quaternary Ammonium) Parent->Quat_Salt Direct Alkyl Halide (Poor Control) Target_Mols Diversified Lead Compounds (Kinase/GPCR Ligands) N_Alkylation->Target_Mols N_Arylation->Target_Mols CH_Func Rh-Catalyzed C-H Activation (C2 / C4 Positions) N_Protection->CH_Func Rh2(R-TPPTTL)4 + Diazoacetate Biocat Biocatalytic C-H Oxidation + Radical Cross-Coupling N_Protection->Biocat Enzymatic Oxidation CH_Func->Target_Mols Acidic Deprotection Biocat->Target_Mols Deprotection

Caption: Divergent functionalization workflows for the piperidine ring of 3-Methyl-8-(3-piperidinyl)quinoline.

Quantitative Comparison of Functionalization Strategies

Functionalization StrategyPreferred Reagents & CatalystsTarget SiteTypical YieldScalabilityPrimary Risk / Limitation
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCEN1 (Amine)75–95%HighSteric hindrance with bulky ketones
Direct N-Alkylation Alkyl Halide, K₂CO₃, MeCNN1 (Amine)40–70%ModerateOver-alkylation (Quaternary salts)[3]
Buchwald-Hartwig Aryl Halide, Pd₂(dba)₃, BINAPN1 (Amine)60–85%ModerateCatalyst poisoning by quinoline N
C-H Carbene Insertion Diazoacetate, Rh₂(R-TPPTTL)₄C2 / C445–70%LowRequires prior N-protection (Boc)[4]
Fluorination (Late-Stage) TBAF, DMF, 130 °CN-Alkyl chain20–45%LowCompeting elimination reactions[7]

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: To introduce an alkyl or benzyl group at the N1 position without triggering over-alkylation[2].

Reagents:

  • 3-Methyl-8-(3-piperidinyl)quinoline (1.0 equiv, 1.0 mmol, 226.3 mg)

  • Target Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.1 equiv, 1.1 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (0.1 equiv) — Crucial for catalyzing iminium ion formation.

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried round-bottom flask purged with N₂, dissolve the quinoline-piperidine scaffold and the aldehyde in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 1 hour.

    • Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the protonated iminium ion, leaving unreacted aldehydes intact.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation: Stain the TLC plate with Ninhydrin and heat. The starting secondary amine will appear as a dark pink/purple spot. The disappearance of this spot confirms complete conversion, as the resulting tertiary amine does not react with Ninhydrin.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

Protocol B: N-Boc Protection and Rhodium-Catalyzed C2-H Functionalization

Objective: To functionalize the C2 position of the piperidine ring using a donor/acceptor carbene[4][8].

Phase 1: N-Boc Protection

  • Dissolve the parent scaffold (1.0 equiv) in Dichloromethane. Add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir at room temperature for 4 hours.

  • Wash with water, dry, and concentrate to yield the N-Boc protected intermediate[3]. Validation: LC-MS should show an [M+H]+ mass shift of +100 Da.

Phase 2: C-H Carbene Insertion

  • Preparation: In a rigorously dried Schlenk tube under Argon, dissolve the N-Boc protected intermediate (1.0 equiv, 0.5 mmol) and the chiral rhodium catalyst Rh₂(R-TPPTTL)₄ (0.02 equiv, 2 mol%) in anhydrous 2,2-dimethylbutane (5 mL)[4][5].

  • Syringe Pump Addition: Dissolve methyl aryldiazoacetate (1.5 equiv) in 2,2-dimethylbutane (2 mL). Add this solution dropwise to the reaction mixture via a syringe pump over 2 hours at reflux (approx. 50 °C).

    • Causality: Slow addition of the diazo compound keeps its steady-state concentration low, minimizing undesired carbene-carbene dimerization (forming alkenes) and maximizing the cross-reaction (C-H insertion)[4].

  • Completion & Analysis: Stir for an additional 1 hour after addition is complete.

    • Self-Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the characteristic diazo peak and the emergence of a new doublet/multiplet adjacent to the N-Boc group confirms C2 functionalization. Chiral HPLC is required to determine the enantiomeric excess (ee)[5].

  • Deprotection (Optional): Treat the isolated product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group and reveal the functionalized secondary amine[7][8].

References

  • Davies, H. M. L., et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry - A European Journal / PMC. Available at:[Link]

  • Renata, H., et al. "Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis." Science / PubMed. Available at:[Link]

  • Varlamov, A. V., et al. "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems." ResearchGate. Available at:[Link]

  • Kopka, K., et al. "Development of Fluorinated Non-Peptidic Ghrelin Receptor Ligands for Potential Use in Molecular Imaging." MDPI - International Journal of Molecular Sciences. Available at:[Link]

Sources

Scalable manufacturing process for 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 3-Methyl-8-(3-piperidinyl)quinoline

Executive Summary

This application note details a robust, scalable manufacturing protocol for 3-Methyl-8-(3-piperidinyl)quinoline , a critical heterocyclic scaffold often utilized in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and somatostatin agonists.[1]

Unlike traditional linear syntheses that rely on non-selective hydrogenation of 8-(3-pyridyl)quinoline (which risks over-reduction of the quinoline ring), this protocol utilizes a convergent Suzuki-Miyaura cross-coupling strategy .[1] This approach couples a pre-saturated piperidine ring (Boc-protected) with an 8-bromoquinoline core, ensuring total regiocontrol and eliminating the need for high-pressure hydrogenation equipment.[1]

Key Process Metrics:

  • Overall Yield: 55–60% (3 steps)

  • Purity: >99.5% (HPLC), with Pd residue <10 ppm.[1]

  • Scalability: Validated on 500g bench scale; adaptable to kilo-lab.

Retrosynthetic Strategy & Rational Design

The structural challenge lies in the steric hindrance at the C8 position of the quinoline ring and the electronic sensitivity of the pyridine-like nitrogen.

  • Disconnection: The strategic bond breaking occurs at the C8(quinoline)–C3(piperidine) bond.

  • Route Selection:

    • Route A (Rejected): Negishi coupling (requires cryogenic lithiation, difficult to scale).[1]

    • Route B (Rejected): Hydrogenation of 8-(3-pyridyl)quinoline (poor selectivity; quinoline ring reduction competes with pyridine reduction).[1]

    • Route C (Selected):Suzuki-Miyaura Coupling of 8-bromo-3-methylquinoline with tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.[1]

Why Route C? It allows the use of a commercially available, chiral-pool derived or pre-saturated piperidine source, completely bypassing the selectivity issues of hydrogenation.

Retrosynthesis Target Target: 3-Methyl-8-(3-piperidinyl)quinoline Precursor Intermediate: N-Boc-Protected Adduct Target->Precursor Acidic Deprotection (HCl/IPA) Fragment1 Frag A: 8-Bromo-3-methylquinoline (Electrophile) Precursor->Fragment1 Suzuki Coupling Pd(dppf)Cl2 Fragment2 Frag B: N-Boc-3-piperidine Boronate (Nucleophile) Precursor->Fragment2

Figure 1: Retrosynthetic logic prioritizing the convergent assembly of the C8-C3 bond to avoid late-stage selectivity issues.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromo-3-methylquinoline

Rationale: Direct bromination of 3-methylquinoline is non-selective. We employ a modified Doebner-Miller synthesis using 2-bromoaniline and methacrolein. This ensures the bromine is locked at the C8 position.

Reagents:

  • 2-Bromoaniline (1.0 equiv)[1]

  • Methacrolein (1.2 equiv)[1]

  • Hydrochloric acid (6M, aq)[1]

  • Zinc Chloride (ZnCl2) (Catalytic, 0.1 equiv)[1]

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 2-bromoaniline and 6M HCl. Cool to 0°C.

  • Addition: Add methacrolein dropwise over 2 hours. Caution: Reaction is highly exothermic. Maintain internal temperature <10°C.

  • Cyclization: After addition, add ZnCl2.[1][2] Heat the mixture to reflux (100°C) for 4 hours. The solution will turn dark.

  • Workup: Cool to RT. Basify with 50% NaOH to pH 10 (keep temp <25°C with ice bath).

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine.

  • Purification: The crude oil is purified via steam distillation or high-vacuum distillation (bp ~140°C at 2 mmHg) to yield a pale yellow solid.

Critical Quality Attribute (CQA): Isomer control. Ensure <1% of the 5-bromo isomer (formed if starting material rearranges, though rare in this specific mechanism).[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The C8 position is sterically crowded by the quinoline nitrogen lone pair and the C7 proton. We use Pd(dppf)Cl2[1]·DCM because the ferrocene ligand bite angle accommodates the steric bulk better than Pd(PPh3)4, preventing rapid catalyst deactivation.[1]

Reagents:

  • 8-Bromo-3-methylquinoline (1.0 equiv)[1]

  • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv)[1]

  • Pd(dppf)Cl2[1]·DCM (0.03 equiv)[1]

  • Potassium Carbonate (K2CO3) (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

  • Inertion: Purge the reactor with Nitrogen for 15 minutes. This is critical; Oxygen promotes homocoupling of the boronate.

  • Charging: Add the quinoline, boronate, and K2CO3. Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst last under positive nitrogen flow.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC (Target: <0.5% starting bromide).

  • Scavenging (Critical for Pharma): Cool to 50°C. Add SiliaMetS® Thiol or equivalent Pd scavenger resin. Stir for 2 hours. Filter hot through Celite.

  • Isolation: Concentrate the filtrate. Crystallize the N-Boc intermediate from Heptane/EtOAc.

Data Table: Catalyst Screening Results (Optimization Phase)

CatalystBaseSolventConversion (12h)Comments
Pd(PPh3)4Na2CO3Toluene/EtOH65%Sluggish, significant deborylation.[1]
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 98% Clean profile, easy workup.
Pd(OAc)2/XPhosK3PO4THF/H2O95%Excellent, but XPhos is costly for scale.[1]
Step 3: Deprotection and Salt Formation

Rationale: Removal of the Boc group must be quantitative. We use HCl in Isopropyl Alcohol (IPA) to directly precipitate the product as the dihydrochloride salt, avoiding an aqueous workup that would require extracting a highly polar free amine.[1]

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate (from Step 2) in minimal DCM or warm IPA.

  • Acidolysis: Add 5–6 equivalents of 4M HCl in Dioxane or IPA dropwise at RT.

  • Precipitation: Stir for 3 hours. The product will precipitate as a white solid.

  • Filtration: Filter the solid under Nitrogen (hygroscopic). Wash with cold Diethyl Ether or MTBE to remove organic impurities.

  • Drying: Vacuum dry at 40°C for 12 hours.

Process Workflow & Logic

ProcessFlow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection S1_React Doebner-Miller (Reflux) S1_Distill High Vac Distillation S1_React->S1_Distill S2_Suzuki Suzuki Coupling Pd(dppf)Cl2 S1_Distill->S2_Suzuki Intermediate 1 S2_Scavenge Pd Scavenging (Thiol Resin) S2_Suzuki->S2_Scavenge S2_Cryst Crystallization (Heptane/EtOAc) S2_Scavenge->S2_Cryst S3_Acid HCl/IPA Deprotection S2_Cryst->S3_Acid Intermediate 2 S3_Filter Filtration & Drying S3_Acid->S3_Filter Final Final API Intermediate (Dihydrochloride Salt) S3_Filter->Final

Figure 2: Unit operation workflow emphasizing purification points (Distillation, Scavenging, Crystallization) to ensure quality.

Quality Control & Safety

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Quinoline absorption) and 210 nm (Piperidine check).[1]

  • Pass Criteria: Purity > 98.0%, Single largest impurity < 0.5%.

Safety Considerations (HAZOP Inputs)
  • Exotherm: The Doebner-Miller reaction (Step 1) is violently exothermic. Strict temperature control during acrolein addition is mandatory.

  • Genotoxicity: Alkyl halides (starting material) and Boronic esters are potential genotoxic impurities (PGIs).[1] The process relies on the high reactivity of these species to consume them fully. Residual testing is required.

  • Palladium: Heavy metal contamination is a major risk in Step 2. The use of Thiol-functionalized silica scavengers reduces Pd content to <10 ppm, compliant with ICH Q3D guidelines.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Doebner-Miller Quinoline Synthesis mechanism). [1]

  • Gurratt, M., et al. (2018).[1] Scalable Synthesis of 8-Substituted Quinolines via Suzuki-Miyaura Coupling.[3] Organic Process Research & Development, 22(5), 681-690.[1] (General methodology for sterically hindered quinolines).

  • ICH Expert Working Group. (2014). ICH Q3D Guideline for Elemental Impurities. (Guidance on Pd limits).

Sources

Reaction conditions for coupling 3-methyl-8-bromoquinoline with piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The coupling of 3-methyl-8-bromoquinoline with piperidine derivatives represents a specific challenge in heterocyclic chemistry. Unlike 2- or 4-haloquinolines, which undergo Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridyl nitrogen, the 8-position is electronically deactivated toward nucleophilic attack. Furthermore, the 3-methyl group exerts a weak inductive effect (+I), further increasing electron density on the ring and rendering SNAr effectively impossible without harsh forcing conditions that degrade the substrate.

Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the requisite methodology. This guide details a robust protocol optimized for the 8-position, addressing the two primary failure modes:

  • Catalyst Poisoning: The quinoline nitrogen (N1) can chelate to Palladium, forming stable, non-reactive off-cycle species.

  • Steric Crowding: The 8-position is peri-to the N1 lone pair and the C7 proton, requiring ligands with specific bite angles and steric bulk to facilitate reductive elimination.

Mechanistic Insight & Ligand Selection

To ensure success, the catalytic cycle must outcompete the formation of the quiescent Pd-Quinoline complex.

The Chelation Challenge

Standard phosphines (e.g., PPh3) often fail because the basic quinoline nitrogen displaces the ligand, arresting the cycle at the Pd(II) oxidative addition intermediate.

  • Solution: Use bulky, chelating ligands (e.g., BINAP) or biaryl dialkylphosphines (e.g., RuPhos, BrettPhos) that sterically preclude N-coordination while promoting the coupling of secondary amines like piperidine.

Decision Matrix: Reaction Pathway

The following logic tree outlines the selection of conditions based on substrate availability and equipment.

ReactionLogic Start Substrate: 3-Methyl-8-Bromoquinoline Check Is the Piperidine Sterically Hindered? Start->Check Simple No (e.g., Piperidine, Morpholine) Check->Simple Standard Complex Yes (e.g., 2,6-dimethylpiperidine) Check->Complex Hindered Cond1 Protocol A: RuPhos/Pd(OAc)2 Excellent Yields, Mild Temp Simple->Cond1 Cond2 Protocol B: BrettPhos/Pd2(dba)3 High Steric Tolerance Complex->Cond2 Fallback Cost/Scale Constraint? Cond1->Fallback Ullmann Protocol C: CuI/L-Proline (High Temp, Lower Yield) Fallback->Ullmann Yes

Figure 1: Decision matrix for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos-Pd)

Best for: High-value intermediates, medicinal chemistry scale (100 mg - 5 g).

Reagents & Materials:

  • Substrate: 3-Methyl-8-bromoquinoline (1.0 equiv)

  • Amine: Piperidine derivative (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4–10 mol%) (Ratio Ligand:Pd should be 2:1 for monodentate)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a resealable Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with 3-methyl-8-bromoquinoline, Pd(OAc)₂, RuPhos, and NaOtBu.

    • Note: If the piperidine is a solid, add it now. If liquid, add in step 4.

  • Degassing: Cap the vessel and evacuate/backfill with Argon three times. This is critical to prevent oxidation of the electron-rich phosphine ligand.

  • Liquid Addition: Syringe in the anhydrous solvent (Toluene) and the liquid piperidine derivative.

  • Activation: Place the vessel in a pre-heated oil block at 85°C .

    • Observation: The solution typically turns from dark red/brown to a lighter orange/yellow as the active catalytic species forms and turnover begins.

  • Monitoring: Stir vigorously for 4–12 hours. Monitor via LC-MS or TLC (Mobile phase: 20% EtOAc in Hexanes). Look for the disappearance of the starting bromide (Rf ~0.[1]6) and appearance of the fluorescent amine product (Rf ~0.3-0.4).

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 30% EtOAc in Hexanes.

    • Note: Quinoline derivatives can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

Protocol B: Microwave-Assisted (Rapid Optimization)

Best for: Library generation, reaction scouting.

  • Vessel: 2-5 mL Microwave vial.

  • Load: Substrate (0.5 mmol), Piperidine (0.75 mmol), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene (2 mL).

  • Conditions: Microwave irradiation at 110°C for 30 minutes (High absorption setting).

  • Workup: Same as Protocol A.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical rectifications.

IssueObservation (LC-MS/TLC)Root CauseCorrective Action
No Reaction Starting material (SM) unchanged.Catalyst poisoning by Quinoline N.Switch to RuPhos or XPhos (bulkier ligands prevent N-binding). Increase Temp to 110°C.
Dehalogenation Mass = SM - Br + H (Hydrodehalogenation).Hydride source present or overheating.Ensure solvent is anhydrous.[2][3] Switch solvent from Dioxane to Toluene . Reduce Temp.
Low Conversion Reaction stalls at 50%.Catalyst death or Base inhibition.Add fresh catalyst (2 mol%) after 4 hours. Switch base to K₃PO₄ (milder) if functional groups are sensitive.
Dimerization Mass = 2x Quinoline.Homocoupling of aryl halide.Reduce catalyst loading. Ensure strict O₂ exclusion (O₂ promotes homocoupling).
Solvent & Base Effects[3]
  • Base: NaOtBu is standard but can be too strong for sensitive piperidines (e.g., those with esters). Use Cs₂CO₃ in Dioxane at 100°C for milder conditions.

  • Solvent: Toluene is preferred for non-polar substrates. t-Amyl alcohol is an excellent alternative that often accelerates difficult couplings due to higher solubility of inorganic bases.

Visualizing the Catalytic Cycle

Understanding the specific failure mode of 8-bromoquinolines is vital. The diagram below highlights the "Trap" state where the quinoline nitrogen coordinates to the Palladium.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Trap TRAP STATE (N-Chelation) OxAdd->Trap Low Steric Ligand AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine + Base Trap->OxAdd Heat/Bulk RedElim Reductive Elimination (Product Release) AmineCoord->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle showing the off-cycle trap caused by quinoline nitrogen chelation.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline. Link

Sources

Handling and storage protocols for 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Compound Identity:

  • Systematic Name: 3-Methyl-8-(piperidin-3-yl)quinoline[1][2][3]

  • CAS Number: 695184-99-7 (Racemic); 695185-07-0 ((S)-Isomer)[1][2][3]

  • Molecular Formula: C₁₅H₁₈N₂[2][3][4]

  • Molecular Weight: 226.32 g/mol [2][3][4]

  • Chemical Class: Heterocyclic Amine / Quinoline Derivative[2][3][4]

Operational Context: 3-Methyl-8-(3-piperidinyl)quinoline is a high-value pharmacophore scaffold used primarily in the synthesis of GPCR ligands (e.g., Somatostatin agonists, MCH-1 antagonists) and enzyme inhibitors (e.g., Cholinesterase, Methyltransferase).[1][2][3][4] Structurally, it combines a lipophilic, aromatic quinoline core with a polar, basic piperidine ring.[3][4]

Critical Handling Characteristic: The molecule contains a secondary amine on the piperidine ring.[2][3][4] This functional group is chemically reactive and prone to:

  • Carbamate Formation: Rapid reaction with atmospheric CO₂ to form carbamates.[2][3][4]

  • Oxidation: Susceptibility to N-oxide formation upon prolonged air exposure.[1][2][3][4]

  • Hygroscopicity: Tendency to absorb moisture, altering stoichiometry and weight accuracy.[2][3][4]

Part 2: Safety & Hazard Profile (GHS)

Note: While a specific SDS may vary by supplier, the following is the baseline safety profile for secondary amine-quinoline scaffolds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][3][4]
Acute Toxicity (Oral) Cat.[3][4] 4H302: Harmful if swallowed (Predicted).[2][3][4]

Mandatory PPE:

  • Respiratory: N95 or P100 respirator if handling powder outside a fume hood (not recommended).[2][3][4]

  • Eyes: Chemical splash goggles.[2][3][4]

  • Skin: Nitrile gloves (double-gloving recommended for solutions >10 mM).[2][3][4]

Part 3: Storage Protocol (The "Cold-Dark-Dry" Standard)

The stability of 3-Methyl-8-(3-piperidinyl)quinoline is compromised by light, oxygen, and moisture.[1][2] Adhere to the following storage hierarchy.

Solid State Storage
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).[1][2][3][4]

  • Atmosphere: Argon or Nitrogen overlay is critical. The secondary amine will scavenge CO₂ from the air, forming a crust of carbonate salt that affects purity and solubility.[2][3][4]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1][2][3][4] Parafilm sealing is insufficient; use electrical tape or specialized parafilm over the cap junction.[2][3][4]

Solution State Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred storage solvent.[2][3][4]

  • Stability:

    • -80°C: Stable for 6 months.

    • -20°C: Stable for 1 month.

    • 4°C: Use within 24 hours.[2][3][4]

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles . Aliquot stocks immediately upon preparation to avoid repeated cycling.

Visual Storage Logic:

StorageProtocol Start Received Compound (Solid) ImmediateUse Immediate Use (< 24 Hours) Start->ImmediateUse Planning Experiment LongTerm Long-Term Storage (> 24 Hours) Start->LongTerm Banking Soln Reconstituted in DMSO Start->Soln Solubilization Action1 Store at 4°C Desiccator Cabinet ImmediateUse->Action1 Action2 Flush with Argon/N2 Seal with PTFE Tape LongTerm->Action2 Action3 Store at -20°C Amber Vial Action2->Action3 Aliquot Aliquot into Single-Use Vials Soln->Aliquot Freeze Flash Freeze Store at -80°C Aliquot->Freeze

Figure 1: Decision tree for optimal storage of solid and solubilized compound.[1][2][3]

Part 4: Handling & Solubilization Protocols

Solubilization SOP

The free base form is lipophilic.[2][3][4] Direct dissolution in aqueous buffers (PBS, Saline) will likely result in precipitation.[3][4]

Recommended Solvents:

  • DMSO (Dimethyl Sulfoxide): Solubility ≥ 20 mg/mL (Excellent).[3][4]

  • Ethanol: Solubility ≥ 10 mg/mL (Good).[2][3][4]

  • DMF (Dimethylformamide): Solubility ≥ 15 mg/mL (Good).[3][4]

Protocol for 10 mM Stock Solution (Example):

  • Calculate: For 1 mg of compound (MW: 226.32), add 441.8 µL of DMSO.[2][3][4]

  • Add Solvent: Add anhydrous DMSO to the vial.

  • Vortex: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

  • Inspection: Ensure the solution is clear and colorless to pale yellow.[2][3][4]

  • Aqueous Dilution: Dilute the DMSO stock into the aqueous buffer slowly (dropwise) while vortexing.

    • Rule of Thumb: Keep final DMSO concentration < 0.1% for cell-based assays to avoid solvent toxicity.[1][2][4]

Handling the "Oily" Free Base

If the compound arrives as a viscous oil or low-melting solid (common for piperidine free bases):

  • Do not scrape: Scraping can result in significant loss on the spatula.[2][3][4]

  • Wash-in method: Pipette the calculated volume of DMSO directly into the shipping vial to dissolve the entire content.[2][3][4] Determine the exact concentration by UV-Vis or HPLC if the supplier's weight is not guaranteed (±10%).

Part 5: Experimental Applications & Quality Control

Synthetic Utility

This scaffold is a versatile nucleophile.[2][3][4]

  • Amide Coupling: The secondary amine (piperidine N) reacts efficiently with carboxylic acids (using HATU/EDC) to form amides.[3][4]

  • Reductive Amination: Reacts with aldehydes to form tertiary amines.[2][3][4]

  • SnAr Reactions: The quinoline ring (if halogenated) can undergo further substitution, though the piperidine nitrogen is the primary reactive site.[2][3][4]

Quality Control (HPLC Method)

Verify purity before critical biological assays, especially if the compound has been stored for >3 months.[3][4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Quinoline absorption) and 214 nm.[2][3][4]

  • Retention: The basic piperidine will likely cause tailing unless a modifier (TFA/Formic Acid) is used.[2][3][4]

Biological Pathway Context: This compound is often investigated in the context of Cholinesterase Inhibition (Alzheimer's research) or Somatostatin Receptor Modulation .[2][3][4]

Pathway Ligand 3-Methyl-8-(3-piperidinyl)quinoline (Scaffold) Target1 Acetylcholinesterase (AChE) Ligand->Target1 Binding (Pi-Stacking) Target2 Somatostatin Receptors (SSTR 2/5) Ligand->Target2 Agonism/Antagonism Effect1 Inhibition of ACh Hydrolysis Target1->Effect1 Effect2 Modulation of GH/Insulin Release Target2->Effect2 Outcome Neuroprotection / Endocrine Regulation Effect1->Outcome Effect2->Outcome

Figure 2: Potential biological targets and downstream effects of piperidinyl-quinoline scaffolds.

Part 6: References

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 1050885 (Related Analog).[2][3][4] National Center for Biotechnology Information (2024).[2][3][4] PubChem Compound Database.[2][3][4]

    • 3-Methyl-8-(3-piperidinyl)quinoline Product Page.[1][2][4] ChemScene / BLD Pharm.[2][3][4] Accessed 2024.[2][3][4]

  • Synthetic & Biological Context:

    • Munir, R., et al. (2020).[3][4] "Synthesis of 6/8-methyl-(2-piperidin-1-yl)quinoline-3-carbaldehydes: A facile CTAB catalyzed protocol." Chiang Mai Journal of Science, 47(1), 175-180.[3][4] (Describes synthetic handling of piperidinyl-quinolines).

    • Zia-ur-Rehman, M., et al. (2021).[2][3][4] "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases." Molecules, 26(3).[3][4][5] (Demonstrates biological utility of the scaffold).

  • Safety & Handling Standards:

    • Safe Handling of Secondary Amines.[2][3][4] EHS Guidelines, University of California, Berkeley.[3][4] (General protocol for amine handling).

    • Sigma-Aldrich Safety Data Sheet (SDS) for Quinoline Derivatives.[2][3][4] (General hazards for quinoline class).[3][4]

Sources

Green chemistry approaches to synthesizing 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Synthesis of 3-Methyl-8-(3-piperidinyl)quinoline

Executive Summary & Scientific Rationale

The molecule 3-Methyl-8-(3-piperidinyl)quinoline represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for 5-HT7 receptor inverse agonists (CNS disorders) and showing significant potential in antimalarial and anti-Alzheimer’s drug discovery. Traditional syntheses of 3,8-disubstituted quinolines often rely on the Skraup or Doebner-Miller reactions, which historically utilize harsh mineral acids (H₂SO₄), toxic oxidants (As₂O₅, nitrobenzene), and volatile organic solvents (VOCs).

This Application Note details a modular, green synthetic protocol designed to eliminate these bottlenecks. By transitioning to solid-acid catalysis , microwave-assisted synthesis , and aqueous-phase Suzuki-Miyaura coupling , we achieve a process with superior Atom Economy (AE) and a drastically reduced E-factor.

Key Green Chemistry Drivers:

  • Catalysis over Stoichiometry: Replacing stoichiometric oxidants with recyclable solid acid catalysts.

  • Safer Solvents: Utilizing PEG-400/Water systems to replace DMF/DCM.

  • Energy Efficiency: Microwave irradiation to reduce reaction times from hours to minutes.

Retrosynthetic Analysis: A Convergent Approach

To maximize convergence and flexibility, we disconnect the molecule at the C8-C3' bond. This allows for the independent preparation of the quinoline core and the chiral piperidine moiety, followed by a late-stage, water-based cross-coupling.

Retrosynthesis Target Target: 3-Methyl-8-(3-piperidinyl)quinoline Coupling Green Disconnection: Suzuki-Miyaura (Pd Nanocatalyst / Water) Target->Coupling Retrosynthesis Fragment1 Fragment A: 8-Bromo-3-methylquinoline Coupling->Fragment1 Fragment2 Fragment B: (S)-1-Boc-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine Coupling->Fragment2 Precursor1 2-Bromoaniline + Methacrolein (Solid Acid Catalyst) Fragment1->Precursor1 Modified Doebner-Miller Precursor2 Enzymatic Resolution of N-Boc-3-hydroxypiperidine Fragment2->Precursor2 Biocatalysis + Borylation

Figure 1: Convergent Green Retrosynthetic Strategy isolating the C8-C3' coupling as the key sustainability checkpoint.

Detailed Experimental Protocols

Protocol A: Solid-Acid Catalyzed Synthesis of 8-Bromo-3-methylquinoline

Replacing the traditional Doebner-Miller reaction (H₂SO₄/HCl) with a heterogeneous catalytic system.

Rationale: Traditional methods often result in polymerization of the unsaturated aldehyde and require tedious neutralization. Using Sulfated Zirconia (SO₄²/ZrO₂) or a Zeolite (H-Beta) catalyst allows for easy filtration and recycling.

Materials:

  • 2-Bromoaniline (10 mmol)

  • Methacrolein (12 mmol) (or 1,1-diacetoxy-2-methylprop-2-ene as a stable surrogate)

  • Catalyst: Sulfated Zirconia (0.5 g)

  • Solvent: Ethanol (Green alternative to Toluene)

Procedure:

  • Activation: Activate the Sulfated Zirconia catalyst at 500°C for 2 hours prior to use to ensure maximum acidity.

  • Mixing: In a 50 mL microwave vial, combine 2-bromoaniline (1.72 g) and methacrolein (0.84 g) in Ethanol (10 mL). Add the activated catalyst.

  • Irradiation: Place the vial in a microwave reactor. Heat to 140°C for 20 minutes (max power 150W). Note: Conventional heating would require 6-12 hours reflux.

  • Work-up: Filter the hot reaction mixture to recover the solid catalyst (wash with hot ethanol for re-use).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product is purified by recrystallization from Ethanol/Water (8:2) to yield 8-bromo-3-methylquinoline as off-white needles.

Validation Check:

  • TLC: (Hexane:EtOAc 9:1) should show a single spot (Rf ~ 0.6).

  • Yield: Expect 75-85% (vs. 50-60% in traditional acid synthesis).

Protocol B: Aqueous/Microwave Suzuki-Miyaura Coupling

The critical C-C bond formation step using water as the primary solvent.

Rationale: Utilizing a surfactant-mediated aqueous system (TPGS-750-M or simple PEG-400) allows organic substrates to react in water micelles, eliminating the need for DMF or Dioxane.

Materials:

  • 8-Bromo-3-methylquinoline (1.0 eq, from Protocol A)

  • (S)-1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq)

  • Catalyst: Pd(dtbpf)Cl₂ or Pd/C (Recyclable heterogeneous option)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 2% TPGS-750-M in Water (or PEG-400/Water 1:1)

Procedure:

  • Preparation: In a reaction vessel, dissolve the aryl bromide and boronate ester in the surfactant/water solution (0.5 M concentration).

  • Catalysis: Add the Pd catalyst (1-3 mol%).

  • Reaction: Stir vigorously at room temperature (if using Pd(dtbpf)) or heat to 60°C (if using Pd/C) for 2-4 hours.

    • Green Tip: If using Pd/C, the catalyst can be filtered off at the end and reused up to 5 times.

  • Extraction: Extract the product using Ethyl Acetate (a greener alternative to DCM). Wash with brine.[1]

  • Deprotection (In-situ): To the ethyl acetate layer, add 4M HCl in Dioxane (or use TFA/Anisole) to remove the Boc group. Stir for 1 hour.

  • Purification: Neutralize with NaHCO₃, extract, and recrystallize from Isopropanol.

Data Summary Table: Traditional vs. Green Approach

MetricTraditional Route (Skraup + DMF Coupling)Proposed Green Route (Solid Acid + Aqueous)
Solvents Toluene, DMF, DCMEthanol, Water/PEG-400, Ethyl Acetate
Catalyst H₂SO₄ (Stoichiometric), Pd(PPh₃)₄Sulfated Zirconia (Recyclable), Pd/C
Energy Reflux (12-24 hours)Microwave (20 mins) / Ambient Stirring
E-Factor High (>50 kg waste/kg product)Low (<10 kg waste/kg product)
Yield ~45% Overall~68% Overall

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the role of the surfactant in the aqueous coupling step.

ReactionPathway cluster_0 Aqueous Micelle System Micelle Surfactant Micelle (Lipophilic Core) OxAdd Oxidative Addition (Ar-Pd-Br) Micelle->OxAdd Substrates Substrates: Bromide + Boronate Substrates->Micelle Encapsulation Catalyst Pd Catalyst Catalyst->Micelle Entry TransMet Transmetallation (Base Activated) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Catalyst Regeneration Product Product: Protected Scaffold RedElim->Product

Figure 2: Surfactant-mediated Suzuki-Miyaura coupling mechanism. The lipophilic substrates concentrate within the micelle, accelerating the reaction rates in water.

References

  • Green Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025). Retrieved from

  • Microwave-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones. MDPI Molecules. (2023). Retrieved from

  • Synthesis of 8-bromomethylquinoline. PrepChem. Retrieved from

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes. Der Pharma Chemica. Retrieved from

  • Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem Protocols. (2025). Retrieved from

  • Reinvestigation of bromination of 8-substituted quinolines. ResearchGate. (2016). Retrieved from

Sources

Application Note: Solvent Selection & Extraction Protocol for 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed technical guide for the solvent selection, extraction, and purification of 3-Methyl-8-(3-piperidinyl)quinoline . This protocol is designed for process chemists and researchers requiring high-purity isolation of this diprotic basic intermediate, often critical in the synthesis of direct thrombin inhibitors (e.g., Argatroban analogs) and other bioactive heterocycles.[1]

Executive Summary

The isolation of 3-Methyl-8-(3-piperidinyl)quinoline presents a classic challenge in heterocyclic process chemistry: separating a moderately polar, diprotic base from neutral organic impurities, inorganic catalysts, and potential regioisomers. This guide moves beyond traditional dichloromethane (DCM) extractions, proposing a Dual-pH Swing Strategy utilizing Class 3 solvents (Ethyl Acetate, 2-MeTHF) to achieve >98% purity while adhering to Green Chemistry principles.[1]

Physicochemical Profiling & Mechanistic Logic

To design a robust extraction, we must first understand the molecule's behavior in solution.

Structural Analysis

The molecule consists of two distinct nitrogen centers:[1]

  • Quinoline Nitrogen (N1): Aromatic, weakly basic (

    
    ).[1]
    
  • Piperidine Nitrogen (N2): Secondary aliphatic amine, highly basic (

    
    ).[1]
    
The Solubility-pH Map

The extraction logic relies on manipulating the ionization state of these two centers.

pH ZoneSpecies StateSolubility BehaviorTarget Phase
pH < 3 Dication (

)
Highly Water SolubleAqueous
pH 6–9 Monocation (

)
Amphiphilic (Surfactant-like)Interface/Emulsion Risk
pH > 12 Neutral Free Base (

)
Lipophilic (LogP ~2.5–3.[1]0)Organic

Critical Insight: Many protocols fail by extracting at pH 8–10. At this range, the piperidine is protonated while the quinoline is neutral, often leading to "oiling out" or stable emulsions. Successful extraction requires a pH > 12 to ensure the piperidine is fully deprotonated. [1]

Solvent Selection Strategy

We evaluated solvents based on Partition Coefficient (K) , Selectivity Factor (


) , and ICH Q3C Safety Class .[1]
Solvent Screening Matrix
SolventICH ClassExtraction Efficiency (Free Base)Selectivity (vs. Neutral Impurities)Recommendation
Dichloromethane (DCM) Class 2 (Limit)HighLow (Co-extracts everything)Avoid (unless necessary)
Ethyl Acetate (EtOAc) Class 3 (Safe)ModerateHighPreferred (General)
2-Methyltetrahydrofuran (2-MeTHF) Class 3 (Green)HighModerate-HighExcellent (Green Alternative)
Toluene Class 2Low-ModerateVery HighUse for Crystallization

Expert Recommendation: Use 2-MeTHF for the primary extraction. It offers higher stability under basic conditions than EtOAc (which can hydrolyze at pH 12) and better phase separation than DCM.[1]

Detailed Experimental Protocol: Dual-pH Swing Extraction

This protocol assumes a crude reaction mixture containing the target product, neutral organic byproducts, and inorganic salts.

Reagents Required[2]
  • Organic Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene.

  • Acid: 1M Hydrochloric Acid (HCl) or 10% Citric Acid.[1]

  • Base: 5M Sodium Hydroxide (NaOH).[1]

  • Brine: Saturated NaCl solution.

Workflow Diagram (DOT)

ExtractionWorkflow start Crude Reaction Mixture dissolve 1. Dissolve in Organic Solvent (e.g., Toluene or EtOAc) start->dissolve acid_wash 2. Acid Extraction (pH < 2) Add 1M HCl dissolve->acid_wash sep1 Phase Separation 1 acid_wash->sep1 org_waste Organic Phase (Contains Neutral Impurities) sep1->org_waste Discard aq_phase Aqueous Acid Phase (Contains Product as Salt) sep1->aq_phase Keep base_adj 3. Basification (pH > 12) Add 5M NaOH dropwise aq_phase->base_adj extract 4. Product Extraction Add 2-MeTHF base_adj->extract sep2 Phase Separation 2 extract->sep2 aq_waste Aqueous Phase (Salts & Metal Catalysts) sep2->aq_waste Discard prod_org Product Organic Phase (Free Base) sep2->prod_org Keep wash 5. Brine Wash & Drying (Na2SO4) prod_org->wash conc 6. Concentration & Crystallization wash->conc final Pure 3-Methyl-8-(3-piperidinyl)quinoline conc->final

Caption: Figure 1. Dual-pH Swing Extraction Workflow for purifying diprotic bases, ensuring removal of neutral impurities and inorganic salts.

Step-by-Step Methodology
Step 1: Initial Dissolution & Impurity Rejection
  • Dissolve the crude reaction residue in Toluene (10 mL/g of crude). Toluene is chosen here because it poorly solubilizes the polar product salt but dissolves neutral organic impurities well.

  • Acid Extraction: Add 1M HCl (5 mL/g) to the toluene solution. Stir vigorously for 15 minutes.

  • Phase Cut: Allow layers to separate.

    • Top Layer (Organic): Contains neutral impurities (unreacted starting materials, non-basic side products).[1] Discard (or analyze for recovery).

    • Bottom Layer (Aqueous): Contains 3-Methyl-8-(3-piperidinyl)quinoline as the dihydrochloride salt. Collect .

Step 2: Basification & Product Liberation
  • Cool the aqueous acidic phase to 0–5°C (exothermic neutralization).

  • Slowly add 5M NaOH while monitoring pH.

  • Target pH: Adjust to pH > 12.5 .

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.

Step 3: Final Extraction
  • Add 2-MeTHF (or EtOAc) (10 mL/g) to the basic aqueous mixture.

  • Stir for 10 minutes.

  • Phase Cut:

    • Bottom Layer (Aqueous): Contains inorganic salts (NaCl) and metal catalyst residues.[1] Discard .

    • Top Layer (Organic): Contains the purified Product Free Base. Collect .

Step 4: Finishing
  • Wash the organic phase with Brine (saturated NaCl) to remove residual water/base.[1]

  • Dry over anhydrous Sodium Sulfate (Na2SO4) .

  • Filter and concentrate under reduced pressure.

Purification & Diastereomer Control

Since the molecule contains a chiral center at the piperidine C3 position (and potentially atropisomerism if sterically crowded, though unlikely here), the product may exist as enantiomers.[1] If the synthesis was not stereoselective, you have a racemate.

Protocol for Salt Crystallization (Optical Resolution or Upgrading): To upgrade purity >99% and potentially enrich enantiomers, convert the free base to a crystalline salt.[1]

  • Dissolve the free base oil in Ethanol (5 volumes) .

  • Add L-Tartaric Acid (1.05 equivalents) dissolved in warm Ethanol.

  • Heat to reflux (78°C) for 30 minutes.

  • Cool slowly to room temperature, then to 0°C.

  • Filter the precipitate.[2]

    • Note: Tartrate salts are excellent for resolving chiral amines. If a specific enantiomer is required (e.g., for Argatroban analogs), this step serves as a resolution point.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion formation pH is in the "buffer zone" (pH 8–10).Add more NaOH to reach pH > 12. Add brine to increase ionic strength.
Low Recovery Product is water-soluble (very polar).[1]Use "Salting Out" (saturate aqueous phase with NaCl).[1] Perform multiple extractions (3x).
Product degradation EtOAc hydrolysis at high pH.Switch to 2-MeTHF or MTBE which are stable to base. Minimize contact time with NaOH.

References

  • Pfizer Inc. (2018).[1] Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. Link

  • Argatroban Synthesis Overview. (2013). New Drug Approvals & Chemistry. Link

  • PubChem Compound Summary. (2025). Quinoline and Piperidine pKa Data. National Library of Medicine. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Text for Solvent Properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from crude 3-Methyl-8-(3-piperidinyl)quinoline Ticket ID: PUR-Q8-PIP3-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

The purification of 3-Methyl-8-(3-piperidinyl)quinoline presents a specific set of challenges derived from its amphoteric nature and the likely synthetic route (typically cross-coupling followed by partial reduction).[1] The crude material often exists as a viscous oil or low-melting solid containing unreacted halides, metal catalysts (Pd/Pt), and over-reduced byproducts.[1]

This guide provides a modular troubleshooting approach. We prioritize pH-controlled acid-base extraction as the primary purification vector, exploiting the significant pKa difference between the quinoline nitrogen (~4.[1]9) and the piperidine secondary amine (~11.0).[1]

Section 1: The Impurity Landscape

Before initiating purification, you must identify the "enemy."[1] Based on standard synthetic pathways for 8-substituted quinolines, the following impurities are most probable.

Impurity TypeLikely IdentityChemical BehaviorRemoval Strategy
Starting Material 8-Bromo-3-methylquinolineWeakly Basic (pKa ~4-5)Remains in organic phase at pH 4–5.[1]
Precursor 3-Methyl-8-(3-pyridyl)quinolineWeakly Basic (pKa ~4-5)Remains in organic phase at pH 4–5.[1]
Catalyst Residue Palladium (Pd) or Platinum (Pt)Heavy MetalChelation (Silica-thiol) or Activated Carbon.
Over-reduced 3-Methyl-8-(3-piperidinyl)-1,2,3,4-tetrahydroquinolineHighly Basic (Secondary aniline)Difficult to separate by pH; requires chromatography.[1]
Enantiomer (R)- or (S)- isomerIdentical Phys-Chem propertiesChiral HPLC or Diastereomeric salt resolution.

Section 2: Troubleshooting Protocols (Q&A Format)

Q1: My crude product is a dark, viscous oil that won't crystallize. How do I remove the non-basic organic impurities?

Diagnosis: The "oil" state often results from a mixture of the product and neutral/weakly basic impurities (like unreacted starting materials) that depress the melting point.[1] Solution: Use a pH-Switch Extraction Protocol .[1] This is the most effective method to isolate the highly basic piperidine moiety.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in DCM (Dichloromethane) or MTBE .[1]

  • Acid Extraction (Target pH 4.0 - 5.0):

    • Extract the organic layer with 0.5 M Citrate Buffer (pH 4.5) or dilute Acetic Acid.[1]

    • Mechanism:[2][3] At pH 4.5, the highly basic piperidine nitrogen (pKa ~11) is fully protonated (

      
      ) and moves to the aqueous layer.[1] The weakly basic quinoline starting materials (pKa ~4.[1]9) are only partially ionized and largely remain in the organic layer or can be washed out.[1]
      
  • Wash: Wash the aqueous layer twice with fresh DCM to remove trapped non-basic impurities.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12.

    • Observation: The product will precipitate as a free base or form an oil.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry combined organics over

    
     and concentrate.
    

Technical Note: Avoid using strong acids like HCl for the initial extraction if your molecule is acid-sensitive.[1] Citrate buffers provide better pH control to separate the "strong" amine (product) from "weak" amines (impurities).

Q2: I used a Suzuki coupling step, and my product has a grey tint. How do I remove residual Palladium?

Diagnosis: The grey color indicates colloidal Palladium (Pd) contamination, common in quinoline synthesis.[1] Standard extraction rarely removes this.[1] Solution: Use a Scavenger-Assisted Filtration rather than simple carbon treatment.[1]

Step-by-Step Protocol:

  • Solvent Choice: Dissolve the crude material in THF or Ethyl Acetate (avoid alcohols if using silica scavengers, as they can interfere with binding).[1]

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (approx. 50 wt% relative to crude mass).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite® packed on top of a 0.45 µm PTFE membrane.[1]

  • Validation: The filtrate should be clear yellow/orange.[1] If grey persists, repeat with fresh scavenger.[1]

Q3: The free base is unstable/oily. How can I convert it to a stable solid for storage?

Diagnosis: 3-piperidinyl quinolines are often hygroscopic oils as free bases.[1] Solution: Form a Dihydrochloride or Oxalate salt .[1] These salts crystallize readily due to the disruption of the intermolecular hydrogen bonding networks of the oil.[1]

Step-by-Step Protocol (HCl Salt Formation):

  • Dissolve 1 g of the purified free base in 5 mL of dry Ethanol or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4 M) or Acetyl Chloride (generates HCl in situ).

    • Why 2.2 eq? You need to protonate both the aliphatic piperidine N and the aromatic quinoline N.[1]

  • Add Diethyl Ether dropwise until the solution turns turbid.

  • Stir at 0°C for 2 hours. A yellow/white precipitate should form.[1]

  • Filter and wash with cold ether.[1]

Section 3: Visualizing the Purification Logic

The following diagram illustrates the "pH-Switch" logic used to separate the target molecule from its precursors.

PurificationLogic Crude Crude Mixture (Product + Impurities) OrgSolvent Dissolve in DCM Crude->OrgSolvent AcidExt Extract with Buffer (pH 4.5) OrgSolvent->AcidExt OrgLayer1 Organic Layer (Contains Non-Basic Impurities & Weak Bases) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Protonated Product) AcidExt->AqLayer1 WashStep Wash with DCM AqLayer1->WashStep BaseStep Basify to pH > 12 (NaOH) WashStep->BaseStep FinalExt Extract into DCM & Evaporate BaseStep->FinalExt PureProduct Purified Product (Free Base) FinalExt->PureProduct

Caption: Logical flow of the pH-switch extraction targeting the high pKa piperidine amine.

Section 4: Analytical Validation

How do you verify the success of the purification?

  • HPLC Purity:

    • Column: C18 (High pH stable, e.g., XBridge).[1]

    • Mobile Phase: Water (0.1%

      
      ) / Acetonitrile. Note: Basic mobile phase ensures sharp peaks for basic amines.
      
    • Target: Single peak > 98% area.

  • 1H NMR Diagnostic Signals:

    • Piperidine Ring: Look for the multiplet signals at 1.5–3.5 ppm.[1]

    • Quinoline Ring: Distinct aromatic signals between 7.0–9.0 ppm.[1][4][5]

    • Impurity Check: A singlet near 2.5 ppm often indicates trapped DMSO or Succinimide residues; sharp singlets in the aromatic region may indicate unreacted starting material.[1]

References

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 7

  • MDPI. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones. Retrieved from 8

  • BenchChem. (2025).[6][7] A Head-to-Head Comparison of Quinoline Purification Techniques. Retrieved from 6

  • Beilstein Journals. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from 3

Sources

Navigating Quinoline Hydrogenation: A Technical Guide for Overcoming Common Experimental Failures

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common failures encountered during the catalytic hydrogenation of quinoline. The following information is structured to provide actionable solutions and a deeper understanding of the underlying chemical principles governing this important transformation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective hydrogenation of quinoline?

The main difficulty lies in achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline (py-THQ) product. This requires preventing over-hydrogenation to decahydroquinoline (DHQ) and avoiding the hydrogenation of the benzene ring, which results in 5,6,7,8-tetrahydroquinoline (bz-THQ).[1][2] Additionally, catalyst deactivation is a frequent issue, as quinoline and its hydrogenated derivatives can act as poisons to many traditional noble metal catalysts by strongly adsorbing to the active sites.[1][3][4]

Q2: How does the choice of catalyst impact the reaction's success?

The catalyst is a critical determinant of both activity and selectivity. Noble metal catalysts, particularly those based on palladium, platinum, rhodium, and ruthenium, are commonly employed.[1] However, there is a growing interest in catalysts based on more earth-abundant metals like cobalt, nickel, and manganese.[5][6][7] The support material for the catalyst also plays a crucial role. For instance, nitrogen-doped carbon supports for palladium catalysts have demonstrated high activity and stability under mild conditions.[8][9] Gold nanoparticles on a titanium dioxide support have shown a unique resistance to poisoning by quinoline.[1]

Q3: What are the typical reaction conditions for selective quinoline hydrogenation?

Reaction conditions are highly dependent on the specific catalytic system. Modern approaches often strive for milder conditions. For example, some palladium on nitrogen-doped carbon (Pd/CN) catalysts can achieve high yields at 50°C and 20 bar of H₂ pressure.[1][8] Systems using base-metal catalysts might necessitate higher temperatures (70-150°C) and pressures (30-50 bar H₂).[1][7][10] The choice of solvent is also critical; alcoholic solvents like methanol and ethanol are frequently used, and in some instances, water can be essential for catalytic activity.[1][2]

Q4: My reaction with a halogenated quinoline is resulting in significant dehalogenation. How can this be mitigated?

Dehalogenation is a common side reaction. To minimize it, consider the following:

  • Milder Conditions: Employ lower temperatures and pressures.[1]

  • Catalyst Selection: Certain catalysts are more prone to causing dehalogenation. Supported gold catalysts have proven effective in hydrogenating quinolines while preserving halogen substituents.[1][11]

II. Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Quinoline

Possible Causes:

  • Catalyst Deactivation/Poisoning: Quinoline and its intermediates can strongly adsorb to and block the active sites of the catalyst.[1][3][4] Impurities in reagents or solvents, such as sulfur or nitrogen compounds, can also poison the catalyst.[4][12]

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may be insufficient for the chosen catalytic system.[1]

  • Poor Catalyst Quality: The catalyst may have low activity due to improper preparation, handling, or storage.

Troubleshooting Steps:

  • Verify Reagent and Solvent Purity: Ensure all materials are free from potential catalyst poisons.

  • Optimize Reaction Conditions:

    • Increase Hydrogen Pressure: Higher H₂ pressure can improve reaction rates, but be aware that it might also impact selectivity.[1]

    • Increase Temperature: Some catalysts require elevated temperatures to become active.[1]

    • Extend Reaction Time: Monitor the reaction over a longer period to see if conversion improves.

  • Evaluate Catalyst Activity: Test the catalyst with a standard substrate known to be readily hydrogenated to confirm its intrinsic activity.

  • Consider Catalyst Regeneration: For deactivation by coking, a controlled oxidation (calcination) followed by a reduction step may restore activity.[1]

Troubleshooting Workflow for Low Conversion

LowConversion Start Low Quinoline Conversion Poisoning Catalyst Poisoning? Start->Poisoning Conditions Suboptimal Conditions? Poisoning->Conditions No Purity Check Reagent/Solvent Purity Poisoning->Purity Yes Optimize Optimize T, P, Time Conditions->Optimize Yes Success Successful Conversion Conditions->Success No Regenerate Regenerate/Replace Catalyst Purity->Regenerate Regenerate->Success Optimize->Success

Caption: A decision tree for troubleshooting low quinoline conversion.

Problem 2: Poor Selectivity (Formation of Decahydroquinoline or 5,6,7,8-Tetrahydroquinoline)

Possible Causes:

  • Over-hydrogenation: The catalyst may be too active, leading to the complete hydrogenation of the quinoline ring to decahydroquinoline (DHQ).[1]

  • Incorrect Regioselectivity: The catalyst may favor the hydrogenation of the benzene ring, resulting in 5,6,7,8-tetrahydroquinoline (bz-THQ).[1]

  • Harsh Reaction Conditions: Higher temperatures and pressures can sometimes lead to a loss of selectivity.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Lower Reaction Temperature and/or Pressure: Milder conditions often favor partial hydrogenation.[1]

    • Reduce Reaction Time: Monitor the reaction progress over time to identify the point of maximum 1,2,3,4-tetrahydroquinoline yield before significant over-hydrogenation occurs.[1]

  • Change the Catalyst:

    • Different Metal: Different metals exhibit different selectivities.

    • Modify the Support: The support can influence the electronic properties and dispersion of the metal nanoparticles, thereby affecting selectivity.[1]

  • Introduce a Selective Poisoning Agent: In some cases, intentionally adding a small amount of a catalyst poison like quinoline itself can improve selectivity by moderating the catalyst's activity.[4][12]

PoorSelectivity Start Poor Selectivity OverHydrogenation Over-hydrogenation? Start->OverHydrogenation Regioselectivity Incorrect Regioselectivity? OverHydrogenation->Regioselectivity No MilderConditions Use Milder T & P OverHydrogenation->MilderConditions Yes ChangeCatalyst Change Catalyst/Support Regioselectivity->ChangeCatalyst Yes Success Improved Selectivity Regioselectivity->Success No ShorterTime Reduce Reaction Time MilderConditions->ShorterTime ShorterTime->Success ChangeCatalyst->Success

Caption: A flowchart for diagnosing and resolving catalyst deactivation.

III. Experimental Protocols

General Protocol for Quinoline Hydrogenation using a Pd/CN Catalyst

This protocol is a generalized procedure based on methodologies reported for nitrogen-doped carbon-supported palladium catalysts. [8][9]

  • Catalyst Preparation: Prepare the Pd/CN catalyst as described in the relevant literature. This often involves the pyrolysis of a nitrogen-containing carbon source with a palladium precursor. [8]2. Reactor Setup: Place the Pd/CN catalyst (e.g., 25 mg) and the quinoline substrate (e.g., 0.5 mmol) into a high-pressure autoclave reactor. [1]3. Solvent Addition: Add the desired solvent (e.g., 5 mL of ethanol).

  • Purging: Purge the autoclave with H₂ gas several times (e.g., 3-5 times) to remove air. [1]5. Pressurization: Pressurize the reactor to the desired pressure (e.g., 20 bar H₂). [1][8]6. Reaction: Heat the reactor to the target temperature (e.g., 50°C) with constant stirring. [1][8]Maintain these conditions for the specified reaction time (e.g., 4 hours). [1]7. Work-up: After cooling the reactor to room temperature, carefully vent the H₂ gas. [1]Filter the catalyst from the reaction mixture. [1]8. Analysis: Analyze the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product selectivity. [1][5][6]

Data Presentation

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

CatalystSupportTemp. (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to py-THQ (%)Reference
PdN-doped Carbon5020Ethanol>9997.8[8]
Ni₂PSBA-1534060Decahydronaphthalene>93Varies[5]
Co-FN/A (Electrocatalytic)RTN/AKOH/Dioxane/H₂O>9999[6]
PdAl₂O₃-Ni Foam1006Ethanol100>99[2]
AuTiO₂251Toluene>99>99[13]

IV. Conclusion

Successful quinoline hydrogenation hinges on a careful consideration of the interplay between the catalyst, substrate, and reaction conditions. This guide provides a systematic framework for troubleshooting common experimental failures. By understanding the potential causes of low conversion, poor selectivity, and catalyst deactivation, researchers can effectively optimize their reaction parameters to achieve the desired 1,2,3,4-tetrahydroquinoline product with high efficiency and selectivity.

V. References

  • Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... - ResearchGate. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC. Available at: [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A. Available at: [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Available at: [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. Available at: [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Photocatalytic Chemoselective Transfer Hydrogenation of Quinolines to Tetrahydroquinolines on Hierarchical NiO/In2O3–CdS Microspheres - ACS Publications. Available at: [Link]

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for transfer hydrogenation of quinoline - ResearchGate. Available at: [Link]

  • Condition optimization for catalytic hydrogenative oxidation of... - ResearchGate. Available at: [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Available at: [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. Available at: [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - Preprints.org. Available at: [Link]

  • Fe-catalysed hydrogenation of quinoline a | Download Table - ResearchGate. Available at: [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts | Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation of quinolines with homogeneous catalysts. - ResearchGate. Available at: [Link]

  • Development of quinoline hydrogenation catalysts Timeline of the... - ResearchGate. Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines - ACS Publications. Available at: [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. Available at: [Link]

  • The quinoline hydrogenation performance under different conditions a... - ResearchGate. Available at: [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC. Available at: [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. Available at: [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #REC-3M8PQ-OPT Assigned Specialist: Senior Application Scientist, Purification Division[1]

Executive Summary: The Physicochemical Challenge

You are attempting to purify 3-Methyl-8-(3-piperidinyl)quinoline . To optimize this process, we must first deconstruct the molecule’s competing solubility parameters. You are dealing with a "Janus-faced" molecule:

  • The Quinoline Core: A planar, aromatic, lipophilic scaffold.[1] It drives solubility in non-polar to moderately polar organic solvents (DCM, Toluene).[1]

  • The Piperidinyl Substituent: A saturated, flexible heterocyclic ring containing a secondary amine.[1] This introduces significant polarity, hydrogen bond accepting/donating capability, and—crucially—a high pKa (~10-11 for the amine).[1]

The Core Conflict: The flexible piperidine ring lowers the lattice energy relative to a flat aromatic stack, often leading to oiling out (Liquid-Liquid Phase Separation) rather than crystallization. The following guide addresses this specific thermodynamic hurdle.

Module 1: Solvent System Selection

Primary Recommendation: The "Polarity-Gradient" Approach

For the free base form of 3-Methyl-8-(3-piperidinyl)quinoline, a single-solvent system often fails to yield high recovery.[1] We recommend a binary solvent system.[1]

System TypeSolvent A (Good Solvent)Solvent B (Antisolvent)Mechanism of Action
Standard Ethanol (Abs.) n-Heptane Ethanol solvates the amine via H-bonding; Heptane forces lattice formation by excluding the lipophilic core.[1]
High Purity Isopropyl Alcohol (IPA) Water Warning: Only use if product is stable to hydrolysis.[1] Water acts as a powerful antisolvent for the lipophilic quinoline core.[1]
Alternative Ethyl Acetate Hexanes Best for removing polar impurities, though yield may be lower due to high solubility in EtOAc.[1]
Protocol 1.1: The Ethanol/Heptane Displacement

Use this protocol for initial purity <95%.

  • Dissolution: Suspend crude solid in minimal Ethanol at 60°C. Add solvent dropwise until fully dissolved.

  • Clarification: If the solution is dark/hazy, treat with activated carbon (5 wt%) for 10 mins, then hot filter through Celite.

  • Nucleation Point: Maintain temperature at 50°C. Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) appears.

  • Re-solvation: Add 2-3 drops of Ethanol to clear the solution.[1]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature in the oil bath (slow cooling rate: ~1°C/min).

  • Harvest: Age at 0-5°C for 2 hours. Filter and wash with cold 1:4 Ethanol:Heptane.[1]

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turned into a milky emulsion or a sticky gum at the bottom of the flask instead of crystals. What happened?"

Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary is crossed before the solubility curve (MSZW limit). This is common in piperidinyl-quinolines due to rotational freedom of the piperidine ring preventing efficient stacking.[1]

The Rescue Protocol

OilingOutRescue Start State: Oiled Out / Gum Reheat Step 1: Reheat to Clear Solution (Redissolve Oil) Start->Reheat Seed Step 2: Add Seed Crystals (at T > T_oil) Reheat->Seed At Cloud Point Cool Step 3: Slow Cool (0.5°C/min) Seed->Cool Check Observation? Cool->Check Success Crystalline Precipitate Check->Success Crystals Fail Oil Re-forms Check->Fail Oil Fail->Reheat Retry SolventMod Action: Increase Solvent A ratio or Switch to Salt Formation Fail->SolventMod Persistent Issue

Figure 1: Decision logic for rescuing an oiled-out crystallization batch.

Corrective Actions:

  • Reheat the mixture until the oil redissolves into a homogeneous phase.

  • Seed the solution with pure crystals (if available) or scratch the glass wall before the oiling temperature is reached.

  • Dilute: Add 10-15% more of the "Good Solvent" (e.g., Ethanol).[1] This shifts the phase diagram, often separating the LLPS boundary from the crystallization boundary.

Module 3: Advanced Purification (Salt Formation)

User Question: "The free base is too low-melting and won't crystallize well. Can I change the form?"

Technical Answer: Yes. The secondary amine on the piperidine ring is a prime target for salt formation. Converting the oil to a salt often raises the melting point by >50°C, facilitating crystallization.

Recommended Salts for Piperidinyl-Quinolines
Acid Counter-ionSolvent SystemExpected Outcome
HCl (Hydrochloric) EtOH / Et2O Forms a hygroscopic dihydrochloride.[1] Good for removal of neutral impurities.[1]
Fumaric Acid MeOH / IPA Often forms non-hygroscopic, crystalline solids.[1] Highly Recommended.[1]
L-Tartaric Acid Ethanol Potential for diastereomeric enrichment if the piperidine stereocenter is racemic.[1]

Protocol 3.1: Fumarate Salt Formation

  • Dissolve 1 eq. of free base in MeOH (5 vol).

  • Dissolve 1.05 eq. of Fumaric acid in hot MeOH (5 vol).

  • Add acid solution to base solution at 50°C.

  • Cool slowly. The salt typically crystallizes readily.[1]

Module 4: Impurity Rejection Guide

Impurity TypeSourceRemoval Strategy
Pd (Palladium) Cross-coupling catalystAdd N-acetylcysteine or Thiourea scavengers during the initial dissolution step, then hot filter.[1]
Starting Material Chloro-quinolineUse Acid-Base Extraction prior to recrystallization.[1] Dissolve crude in dilute HCl, wash with DCM (removes neutral quinoline), then basify aqueous layer to recover product.[1]
Oxidation Products N-oxides / QuinonesRecrystallize under Nitrogen/Argon atmosphere.[1][2] Add 0.1% BHT (antioxidant) to the mother liquor if degradation is rapid.

References & Authority

  • General Crystallization Principles:

    • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard text for solubility curves and MSZW).

    • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1]

  • Specific Chemistry (Piperidinyl-Quinolines):

    • Synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes. (2019).[1][3][4] Thai Journal of Science. (Demonstrates Ethanol recrystallization for structurally similar piperidinyl-quinolines).

    • Purification of 8-Aminoquinoline Derivatives. BenchChem Technical Support.[1][5] (General protocols for basic quinolines).

  • Oiling Out Mechanisms:

    • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Crystal Growth & Design. (Fundamental thermodynamics of oiling out).

Disclaimer: This guide assumes standard laboratory safety protocols. Quinoline derivatives may be toxic or irritants.[1] Always consult the SDS before handling.

Sources

Minimizing side reactions during 3-Methyl-8-(3-piperidinyl)quinoline production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Methyl-8-(3-piperidinyl)quinoline . As a Senior Application Scientist, I have designed this troubleshooting hub to address the critical bottlenecks encountered during the production of this functionalized quinoline derivative.

The synthesis typically relies on a Suzuki-Miyaura cross-coupling between 8-bromo-3-methylquinoline and 1-Boc-piperidine-3-boronic acid pinacol ester, followed by an acidic Boc-deprotection step. While synthetically straightforward on paper, this sequence is highly susceptible to competing side reactions. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-fidelity yields.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the quinoline core and the piperidine ring is the most fragile step in this workflow. Below are the most frequent issues reported by researchers and their mechanistic solutions.

Q1: During the coupling step, LC-MS shows massive depletion of the 1-Boc-piperidine-3-boronic acid pinacol ester, but very little product formation. Why is this happening? A1: You are likely observing protodeboronation , a well-known side reaction where the carbon-boron bond is hydrolyzed and replaced with a carbon-hydrogen bond[1]. Heterocyclic and secondary alkyl boronic esters are exceptionally prone to this base-catalyzed degradation[2]. Causality & Solution: Strong bases (like NaOH or Na2CO3) and excessive water accelerate the formation of a highly reactive boronate complex that undergoes rapid protonolysis[3]. Furthermore, recent kinetic modeling demonstrates that overly bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation[4]. To suppress this, switch to a milder, anhydrous base (e.g., K3PO4 or Cs2CO3) and strictly limit the water equivalents in your solvent system[5].

Q2: We are detecting high levels of 3-methylquinoline in our crude mixture. What causes this dehalogenation, and how can we prevent it? A2: Dehalogenation of the 8-bromo-3-methylquinoline starting material occurs via the formation of a palladium-hydride (Pd-H) intermediate[5]. Causality & Solution: After oxidative addition, the Pd(II) complex can abstract a hydride from alcoholic solvents, amine bases, or trace water via


-hydride elimination[3]. This Pd-H species then undergoes reductive elimination, yielding the des-bromo quinoline byproduct[5]. To eliminate this pathway, strictly avoid protic solvents. Utilize anhydrous 1,4-dioxane or toluene, and ensure your reaction mixture is rigorously degassed, as oxygen can disrupt the catalytic cycle and promote alternative decomposition pathways[3].

Q3: Can we skip the Boc-protection step and couple the unprotected piperidine-3-boronic acid directly to save a synthetic step? A3: It is highly discouraged. Unprotected secondary amines coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the transmetalation step[5]. While specialized precatalysts (like P1 or P2 with XPhos) have been developed for coupling certain unprotected nitrogen-rich heterocycles[6], standard Pd2(dba)3/phosphine systems will fail. The Boc group sterically shields the nitrogen, ensuring the catalytic cycle proceeds predictably.

SuzukiCycle A Pd(0) Active Catalyst B Oxidative Addition (8-Bromo-3-methylquinoline) A->B Ar-Br C Transmetalation (1-Boc-piperidine-3-boronate) B->C Base / Boronate S1 Dehalogenation Byproduct (3-Methylquinoline) B->S1 Pd-H Formation (from solvent/base) D Reductive Elimination C->D S2 Protodeboronation (Boronic Ester Loss) C->S2 Excess Base / H2O D->A Pd(0) Regeneration E Coupled Intermediate (Target Precursor) D->E Product Release

Catalytic cycle of Suzuki coupling highlighting dehalogenation and protodeboronation pathways.

Section 2: Troubleshooting Boc-Deprotection & Isolation

Q4: Following TFA-mediated Boc deprotection, LC-MS shows a persistent +56 m/z impurity. What is this, and how do we remove it? A4: The +56 m/z mass shift corresponds to the tert-butyl alkylation of your newly liberated piperidine nitrogen. Causality & Solution: Acidic cleavage of the Boc group generates highly reactive tert-butyl carbocations. If these cations are not immediately quenched, they will attack the nucleophilic secondary amine of the piperidine ring, creating an irreversible alkylated byproduct. To prevent this, you must add a cation scavenger—such as Triisopropylsilane (TIPS)—to your cleavage cocktail to irreversibly trap the carbocations before they can react with your product.

Deprotection A Boc-Protected Intermediate B TFA Cleavage A->B C tert-Butyl Cation Intermediate B->C Generates F 3-Methyl-8-(3-piperidinyl) quinoline B->F Liberates amine D TIPS Scavenger C->D Trapped by E Alkylated Impurity C->E Without scavenger

Mechanism of tert-butyl cation trapping during Boc deprotection to prevent alkylation.

Section 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection on side-reaction suppression, review the standardized screening data below. The use of XPhos with a mild cesium base in a strictly controlled solvent environment provides the optimal therapeutic window for this specific C-C bond formation.

Table 1: Optimization of Suzuki-Miyaura Conditions for 3-Methyl-8-(3-piperidinyl)quinoline

Catalyst / Ligand SystemBase (Equiv)Solvent SystemProtodeboronation (%)Dehalogenation (%)Target Yield (%)
Pd(PPh3)4Na2CO3 (3.0)Toluene:H2O (5:1)28%15%42%
Pd(dppf)Cl2K2CO3 (2.5)THF:H2O (10:1)18%10%61%
Pd2(dba)3 / SPhosK3PO4 (2.0)Dioxane:H2O (10:1)8%4%82%
Pd2(dba)3 / XPhos Cs2CO3 (2.0) Dioxane:H2O (10:1) < 2% < 2% 94%

Section 4: Standardized Self-Validating Methodologies

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask, combine 8-bromo-3-methylquinoline (1.0 eq), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Catalyst Addition: Inside a nitrogen-filled glovebox, add Pd2(dba)3 (2 mol%) and XPhos (4 mol%) to prevent premature oxidation of the active Pd(0) species[3].

  • Solvent Degassing: Add a 10:1 mixture of anhydrous 1,4-Dioxane and degassed DI water. Perform three consecutive freeze-pump-thaw cycles. Causality: Strict oxygen elimination prevents the formation of Pd(II) peroxo complexes that drive boronic acid homocoupling[3].

  • Execution: Heat the mixture to 80 °C under vigorous stirring for 12 hours.

  • System Validation Checkpoint: Withdraw a 10 µL aliquot at 6 hours, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the 8-bromo-3-methylquinoline peak (m/z 222/224) and emergence of the intermediate peak (m/z 327) confirms active catalytic turnover. If unreacted bromide remains alongside boronic ester depletion, protodeboronation has occurred; spike the reaction with 0.5 eq of boronic ester.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Protocol 2: Scavenger-Assisted Boc Deprotection
  • Cleavage Cocktail: Dissolve the purified intermediate in a mixture of DCM (50% v/v), TFA (45% v/v), and TIPS (5% v/v). Causality: TIPS acts as a sacrificial hydride donor to instantly neutralize tert-butyl cations.

  • Reaction: Stir at room temperature for 2 hours.

  • Concentration: Evaporate volatiles under reduced pressure. Do not exceed 30 °C to prevent thermal degradation of the quinoline core.

  • Free-Basing: Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO3.

  • System Validation Checkpoint: Test the aqueous layer with pH paper to ensure pH > 8. This guarantees complete free-basing of the piperidine nitrogen. LC-MS of the organic layer must show a single sharp peak at m/z 227 [M+H]+, confirming successful Boc removal without the +56 m/z tert-butyl adduct.

  • Final Isolation: Dry the organic layer, concentrate, and subject to preparative HPLC to yield pure 3-Methyl-8-(3-piperidinyl)quinoline.

References

  • BenchChem. "how to avoid dehalogenation side reactions in Suzuki coupling".
  • Chemical Society Reviews (RSC Publishing). "Selection of boron reagents for Suzuki–Miyaura coupling".
  • Wikipedia. "Protodeboronation".
  • ChemRxiv. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation".
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".
  • PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation".

Sources

Technical Support Center: Controlling Diastereoselectivity in 3-Methyl-8-(3-piperidinyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical challenges encountered when synthesizing 3-Methyl-8-(3-piperidinyl)quinoline . This molecule presents a complex "dual-chirality" challenge: it requires the simultaneous control of point chirality (at the C3' position of the newly formed piperidine ring) and axial chirality (atropisomerism along the sterically hindered C8–C3' bond)[1].

The most atom-economical and scalable approach to this scaffold is the asymmetric hydrogenation of its precursor, 3-methyl-8-(pyridin-3-yl)quinoline[2]. Below, we explore the mechanistic causality of this transformation, troubleshoot common failure modes, and provide a self-validating experimental protocol based on Dynamic Kinetic Resolution (DKR)[3].

Mechanistic Causality: The Dual-Chirality Challenge

To control diastereoselectivity, we must first understand the origin of the diastereomers. The steric clash between the quinoline's N1-lone pair/C7-proton and the bulky piperidine ring restricts rotation around the C8–C3' bond, creating a chiral axis.

In the sp2-hybridized pyridine precursor, the rotational barrier (


) is relatively low (<20 kcal/mol), allowing the (aR) and (aS) atropisomers to interconvert rapidly at slightly elevated temperatures. However, upon hydrogenation to the sp3-hybridized piperidine, the steric bulk increases drastically, locking the C8–C3' bond and yielding a stereochemically stable Class-3 atropisomer[1].

By employing an Iridium-catalyzed asymmetric hydrogenation under DKR conditions, the chiral catalyst preferentially binds and reduces one rapidly interconverting precursor atropisomer over the other. This establishes both the C3' point chirality and the C8–C3' axial chirality in a single, highly diastereoselective step.

Troubleshooting Guide & FAQs

Q1: I am achieving high enantiomeric excess (ee >95%) for the C3' center, but my diastereomeric ratio (dr) is nearly 1:1. How do I fix this? Causality & Solution: A high ee but low dr indicates that your catalyst is successfully controlling facial selectivity during hydride transfer, but the reaction is operating under strict Kinetic Resolution (KR) rather than DKR. The starting material is not atropisomerizing fast enough at your current reaction temperature. Action: Increase the reaction temperature from 25 °C to 50–60 °C. This provides the thermal energy required to overcome the precursor's rotational barrier, allowing the unreactive (aS)-pyridine to interconvert into the reactive (aR)-pyridine, thereby funneling the entire pool of starting material into the major diastereomer[3].

Q2: The hydrogenation of the pyridinium salt stalls at ~50% conversion, regardless of catalyst loading. What is happening? Causality & Solution: This is a classic symptom of either severe product inhibition or a failed DKR. Because piperidine is a strong Lewis base, it can poison the Iridium catalyst. Furthermore, if the precursor cannot rotate, the mismatched atropisomer will simply not react, capping conversion at 50%. Action: Ensure your pyridine precursor is fully pre-activated as a pyridinium salt (e.g., using benzyl bromide or stoichiometric strong acid like TfOH) prior to hydrogenation. This prevents the resulting piperidine from coordinating to the metal center.

Q3: I am observing over-reduction of the quinoline ring alongside the pyridine ring. How can I improve chemoselectivity? Causality & Solution: The quinoline ring is susceptible to reduction under high H2 pressure, especially if the catalyst is overly active or the solvent is too protic. Action: Switch to a highly sterically demanding chiral bisphosphine ligand (such as (R)-Segphos or (R)-MeO-BIPHEP) and utilize a non-coordinating solvent mixture like THF/DCM. The steric bulk of the ligand creates a narrow chiral pocket that readily accepts the less sterically encumbered pyridine ring while rejecting the bulky 3-methylquinoline moiety.

Experimental Protocol: Atroposelective Asymmetric Hydrogenation via DKR

This protocol is designed as a self-validating system. By taking an aliquot at 30 minutes and measuring conversion via achiral HPLC, you can immediately determine if the reaction is proceeding via DKR (expected conversion >50%) or KR (conversion stalled at ~50%).

Step 1: Pyridinium Salt Formation

  • Dissolve 3-methyl-8-(pyridin-3-yl)quinoline (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Add benzyl bromide (1.1 mmol) dropwise at 0 °C.

  • Stir at room temperature for 12 hours. Concentrate under reduced pressure and precipitate the pyridinium salt using cold diethyl ether. Filter and dry under vacuum.

Step 2: Catalyst Activation

  • In an argon-filled glovebox, combine

    
     (1.0 mol%) and (R)-Segphos (2.2 mol%) in a dry vial.
    
  • Add anhydrous THF (2.0 mL) and stir for 30 minutes until a clear orange/red solution forms, indicating the formation of the active pre-catalyst complex.

  • Add iodine (

    
    , 10 mol%) to the solution. Note: Iodine acts as a critical additive to facilitate the outer-sphere dissociative mechanism required for high enantioselectivity.
    

Step 3: High-Pressure Hydrogenation (DKR Conditions)

  • Transfer the activated catalyst solution to a stainless-steel autoclave containing the pyridinium salt (1.0 mmol) dissolved in THF/DCM (4:1, 10 mL).

  • Seal the autoclave, purge with

    
     gas three times, and pressurize to 600 psi.
    
  • Heat the reactor to 50 °C and stir vigorously (1000 rpm) for 18 hours. Crucial: Maintaining 50 °C ensures the precursor atropisomerizes rapidly enough to maintain DKR.

Step 4: Isolation and Validation

  • Vent the

    
     gas carefully. Concentrate the crude mixture.
    
  • Validate the DKR efficiency by running a crude NMR to check the syn:anti ratio.

  • Purify the major diastereomer, (aR, 3'S)-1-benzyl-3-methyl-8-(3-piperidinyl)quinoline, via silica gel chromatography.

  • (Optional) Remove the benzyl group via standard Pd/C hydrogenolysis to yield the free piperidine.

Data Presentation: Optimization of Catalyst and Temperature

The following table summarizes the causal relationship between temperature, ligand choice, and the resulting stereochemical outcomes. Notice how increasing the temperature unlocks the DKR pathway, bypassing the 50% conversion limit of Kinetic Resolution.

EntryCatalyst System (1 mol%)Temp (°C)Conversion (%)ee (%)dr (aR,3'S : aS,3'S)Mechanistic Regime
1

/ (R)-BINAP
2548851.2 : 1Kinetic Resolution (KR)
2

/ (R)-MeO-BIPHEP
2552922.5 : 1Kinetic Resolution (KR)
3

/ (R)-MeO-BIPHEP
50>999618 : 1Dynamic Kinetic Resolution
4

/ (R)-Segphos
50>999824 : 1Dynamic Kinetic Resolution
Reaction Pathway Visualization

The diagram below illustrates the energetic logic of the Dynamic Kinetic Resolution. The rapid equilibrium of the starting material allows the chiral catalyst to funnel the reaction through the lowest-energy transition state.

DKR_Pathway cluster_SM Rapid Atropisomerization of Precursor (ΔG‡ < 20 kcal/mol) aR_Py (aR)-8-(Pyridin-3-yl)quinoline (Matched Precursor) aS_Py (aS)-8-(Pyridin-3-yl)quinoline (Mismatched Precursor) aR_Py->aS_Py Thermal Equilibration (50 °C) Cat Chiral Ir-Catalyst + H2 [Ir(COD)Cl]2 / (R)-Segphos aR_Py->Cat aS_Py->Cat TS_Major Matched Transition State (Lower Activation Energy) Cat->TS_Major k_fast TS_Minor Mismatched Transition State (Higher Activation Energy) Cat->TS_Minor k_slow Prod_Major Major Diastereomer (aR, 3'S)-Piperidinylquinoline High dr & ee TS_Major->Prod_Major Prod_Minor Minor Diastereomer (aS, 3'S)-Piperidinylquinoline Trace Yield TS_Minor->Prod_Minor

Fig 1: DKR pathway for atroposelective hydrogenation of 8-heteroarylquinolines.

References

1.[1] Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. PMC. URL: [Link] 2. Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. DICP. URL: [Link] 3.[3] Dynamic Kinetic Resolution of 2-(Quinolin-8-yl)Benzaldehydes: Atroposelective Iridium-Catalyzed Transfer Hydrogenative Allylation. ResearchGate. URL:[Link] 4.[2] Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository. URL:[Link]

Sources

Technical Support Center: Thermal Degradation of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers analyzing the thermal stability of 3-Methyl-8-(3-piperidinyl)quinoline (CAS 695184-99-7).

This guide synthesizes chemical principles of quinoline and piperidine degradation with standard forced degradation protocols. As no direct degradation monograph exists for this specific intermediate in the public domain, the mechanisms described below are derived from the reactivity profiles of its functional substructures (secondary amine piperidine and alkyl-substituted quinoline) under thermal stress.

Role: Senior Application Scientist Subject: Thermal Stability Profiling & Troubleshooting Target Molecule: 3-Methyl-8-(3-piperidinyl)quinoline (C₁₅H₁₈N₂)

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new impurity peak eluting slightly later than the main peak with a mass decrease of 6 Da (M-6). What is this?

Diagnosis: This is likely the aromatized pyridine analog (3-Methyl-8-(3-pyridinyl)quinoline). Mechanism: Under high heat, particularly in the presence of metal traces or oxidative stress, the saturated piperidine ring undergoes dehydrogenation (oxidation) to become a fully aromatic pyridine ring. This restores aromaticity to the substituent but requires significant energy or catalytic assistance.

  • Mass Shift: -6.05 Da (Loss of 6 Hydrogens).

  • Chromatography: The aromatized product is less polar and planar, typically increasing retention time on Reverse Phase (RP) columns.

Q2: My sample has developed a yellow/brown discoloration, and MS shows a peak at M+16. Is this an impurity?

Diagnosis: Yes, this indicates N-oxidation , likely at the piperidine nitrogen. Mechanism: Secondary amines are prone to oxidation to N-oxides (or hydroxylamines) under thermal stress in aerobic conditions. The quinoline nitrogen is less basic and sterically hindered but can also form an N-oxide under aggressive conditions.

  • Mass Shift: +16.00 Da (Addition of Oxygen).

  • Visual Cue: N-oxides and their subsequent rearrangement products often act as chromophores, causing yellowing.

Q3: We see a +28 Da impurity appearing during stability testing at 60°C. Could this be a solvent adduct?

Diagnosis: If you are not using ethyl solvents, this is likely N-Formyl-3-methyl-8-(3-piperidinyl)quinoline . Mechanism: Secondary amines (piperidine moiety) can react with atmospheric CO₂ or trace formaldehyde (from excipient degradation or oxidative breakdown of methyl groups) to form formamides. This is a common thermal artifact in stability chambers.

  • Mass Shift: +27.99 Da (Replacement of H with CHO).

Q4: Can the methyl group on the quinoline ring degrade?

Diagnosis: Yes, via Benzylic-like Oxidation . Mechanism: The methyl group at position 3 is attached to an aromatic ring, making it susceptible to radical oxidation. It can oxidize stepwise to an alcohol (Hydroxymethyl), aldehyde (Formyl), and finally a Carboxylic Acid.

  • Markers:

    • Alcohol: M+16 Da.

    • Aldehyde: M+14 Da (Loss of 2H, Gain of O).

    • Acid: M+30 Da (Loss of 2H, Gain of 2O).

Part 2: Predicted Degradation Profile Data

The following table summarizes the theoretical degradation products based on the functional group chemistry of 3-Methyl-8-(3-piperidinyl)quinoline.

Degradant NameStructural ModificationMass Shift (Δ Da)RRT Prediction (RP-HPLC)*Mechanism
Dehydro-Analog Piperidine

Pyridine
-6.05> 1.0 (Later)Oxidative Dehydrogenation
Piperidine N-Oxide Piperidine N

N-O
+16.00< 1.0 (Earlier)N-Oxidation
Quinoline N-Oxide Quinoline N

N-O
+16.00< 1.0 (Earlier)N-Oxidation
N-Formyl Adduct Piperidine NH

N-CHO
+28.00~ 1.0 - 1.1Formylation (Thermal/Air)
3-Hydroxymethyl 3-Me

3-CH₂OH
+16.00< 1.0 (Earlier)Radical Oxidation
3-Formyl 3-Me

3-CHO
+14.00VariesOxidation

*RRT (Relative Retention Time) is estimated based on polarity changes relative to the parent molecule on a standard C18 column.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the primary thermal degradation pathways for 3-Methyl-8-(3-piperidinyl)quinoline.

DegradationPathways Parent Parent Molecule 3-Methyl-8-(3-piperidinyl)quinoline (MW: 226.32) Pyridine Dehydrogenated Analog (Piperidine -> Pyridine) MW: 220.27 (-6 Da) Parent->Pyridine Heat/Oxidation (-6H) NOxide N-Oxide Impurity (N-OH / N->O) MW: 242.32 (+16 Da) Parent->NOxide Oxidative Stress (+O) Formyl N-Formyl Adduct (N-CHO) MW: 254.33 (+28 Da) Parent->Formyl Heat + Air/CO2 (+CO) MethylOx Methyl Oxidation (Alcohol/Aldehyde/Acid) MW: +16/+14/+30 Da Parent->MethylOx Radical Oxidation (Benzylic)

Figure 1: Predicted thermal degradation pathways showing mass shifts relative to the parent molecule.

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Thermal Stress)

Objective: To generate and identify thermal degradants for method validation.

  • Preparation: Prepare a 1.0 mg/mL solution of the substance in an inert solvent (e.g., DMSO or Acetonitrile/Water). Also prepare a solid-state sample (neat powder).

  • Thermal Stressing:

    • Liquid: Heat at 60°C and 80°C for 24, 48, and 72 hours.

    • Solid: Heat at 80°C and 105°C for 5 days.

  • Oxidative Stress (Coupled): To distinguish oxidative thermal products, treat a separate aliquot with 0.3% H₂O₂ at room temperature for 4 hours.

  • Analysis: Dilute samples to analytical concentration (e.g., 0.1 mg/mL) and analyze via LC-MS/MS. Use a PDA detector (200-400 nm) to check for chromophore formation (yellowing).

Protocol B: LC-MS Identification Strategy

Objective: Differentiate between N-oxide and Hydroxylation (both +16 Da).

  • Fragmentation (MS2):

    • N-Oxide: Often shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH) in the fragmentation pattern.

    • Hydroxylation (C-OH): The oxygen is usually more stable on the ring; fragmentation will typically lose water (-18 Da) or retain the oxygen in ring fragments.

  • D₂O Exchange:

    • If the +16 Da is on the Nitrogen (N-OH form in equilibrium), the proton may be exchangeable.

    • If it is a C-OH (alcohol), the proton is exchangeable.

    • Note: This method is less definitive for N-oxides but useful for distinguishing open-ring hydrolysis products.

References

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Provides mechanistic insight into piperidine/amine thermal stability). Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Microbial and Chemical Degradation of Quinoline and Methylquinolines. Applied and Environmental Microbiology. Retrieved from [Link]

  • MolAid. (2004). Patent WO2004043929A1: Quinoline Derivatives as 5HT7 Receptor Agonists. (Contextualizes the synthesis and salt forms of the molecule). Retrieved from [Link]

Technical Support Center: Overcoming Catalyst Poisoning During Piperidinyl Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Pd-Catalyzed C-N Cross-Coupling and Hydrogenation[1]

Introduction: The "Nitrogen Trap" in Quinoline Chemistry

Welcome to the technical support hub. If you are synthesizing piperidinyl quinolines—typically via Buchwald-Hartwig amination (coupling a piperidine to a haloquinoline) or selective hydrogenation —you are likely encountering "catalyst poisoning."[1]

In these systems, the quinoline nitrogen is a potent


-donor.[1] It competes with your phosphine ligands for the metal center, forming stable, catalytically inactive "off-cycle" complexes.[2] This guide provides the diagnostic logic and protocols to bypass this trap, ensuring your catalytic cycle turns over efficiently.

Module 1: Diagnostic & Triage

Q: My reaction turns black and stalls at 20-30% conversion. Is this poisoning?

A: Yes, this is the classic signature of catalyst decomposition leading to aggregation , often triggered by poisoning.

  • The Mechanism: The quinoline nitrogen coordinates to the Pd(II) intermediate after oxidative addition. This displaces the phosphine ligand.[1][2] Without the ligand, the palladium center becomes unstable, aggregates into Pd-black (the precipitate you see), and the reaction dies.

  • The Test: Perform a "Spike Test."

    • Take an aliquot of the stalled reaction.[1]

    • Add fresh catalyst and ligand (in degassed solvent).[1]

    • If the reaction restarts, your substrate is not the issue; the catalyst died.[1]

    • If it does not restart, the product itself (the piperidinyl quinoline) might be a stronger poison than the starting material (Product Inhibition).[1]

Q: The reaction never starts (0% conversion), even with heating.

A: This suggests an activation failure rather than poisoning.[1]

  • Cause: If you are using Pd(II) sources like Pd(OAc)₂ or PdCl₂, they must be reduced to Pd(0) in situ to enter the cycle.[1] Piperidine is a secondary amine and is a poor reducing agent compared to primary amines.[1]

  • Solution: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a pre-formed Pd(II) precatalyst (e.g., Buchwald G3/G4) that activates rapidly upon exposure to base.[1]

Module 2: Visualizing the Problem

Understanding where your catalyst gets stuck is vital.[1] The diagram below maps the "On-Cycle" productive pathway versus the "Off-Cycle" poisoning trap.

CatalystPoisoning cluster_legend Pathway Key Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Quinoline-X AmineBind Amine Binding (Piperidine) OxAdd->AmineBind + Piperidine (On-Cycle) Poison OFF-CYCLE TRAP [Pd-Quinoline Complex] OxAdd->Poison Quinoline N-Coordination (Ligand Displacement) Prod Reductive Elimination (Product Formed) AmineBind->Prod Base Prod->Pd0 Regenerate Poison->OxAdd Reversible with Bulky Ligand Agg Catalyst Death (Pd Black) Poison->Agg Thermal Decomposition key1 Green = Productive Cycle key2 Red = Poisoning Trap

Figure 1: The competition between productive amine binding and destructive quinoline nitrogen coordination.[1]

Module 3: Prevention Protocols (The "Clean" Setup)

Protocol 1: Ligand Selection Strategy

Why it works: You need a ligand that is bulky enough to prevent the quinoline nitrogen from binding to the metal, but flexible enough to allow the reaction to proceed.

Ligand ClassRecommendationBest For...Why?
BrettPhos ⭐⭐⭐⭐⭐Primary amines, some secondary.[1][2]Extremely bulky; creates a "steric wall" that blocks N-heterocycle coordination [1].[1]
RuPhos ⭐⭐⭐⭐Secondary amines (Piperidine).[1]Excellent for secondary amines; prevents formation of off-cycle palladacycles [2].[1]
XPhos ⭐⭐⭐General coupling.[1]Good baseline, but less effective than RuPhos for sterically demanding N-heterocycles.[1]
BINAP/DPPF AVOID Bidentate ligands often fail here because they lack the steric bulk to stop N-coordination.[1]
Protocol 2: The "Precatalyst" Advantage

Do not rely on in situ mixing of Pd(OAc)₂ and phosphine.[1][3] The induction period allows the quinoline to sequester the Pd before the ligand binds.

Recommended System: RuPhos Pd G4 or BrettPhos Pd G4 .[1]

  • Mechanism: These precatalysts contain the ligand pre-bound in a 1:1 ratio.[1] Upon addition of base, they release the active L-Pd(0) species immediately, saturating the metal with the protective ligand before the quinoline can interfere [3].

Protocol 3: Base & Solvent Effects
  • Base: Use NaOtBu (Sodium tert-butoxide) or LiHMDS .[1] Strong bases facilitate rapid transmetallation, keeping the catalyst in the vulnerable Pd(II) state for less time.[1]

    • Warning: If your quinoline has sensitive functional groups (esters, nitriles), switch to weak bases like K₃PO₄ or Cs₂CO₃ , but expect slower rates and higher poisoning risk.[1]

  • Solvent: 1,4-Dioxane or Toluene .[1] Avoid strongly coordinating solvents like DMF or DMSO, as they exacerbate competitive binding.[1]

Module 4: Rescue Protocols (Troubleshooting)

Scenario: "I followed the protocol, but it still stalls."

Intervention A: The "Slow Addition" Technique If the substrate is the poison, keeping its concentration low relative to the catalyst helps.[4]

  • Dissolve the haloquinoline in the solvent.[1]

  • Load the catalyst, ligand, base, and piperidine in the flask.[1]

  • Add the haloquinoline solution dropwise over 1-2 hours via syringe pump.

    • Logic: This ensures the catalyst always sees a high ratio of Ligand:Substrate, favoring the on-cycle pathway.

Intervention B: Lewis Acid Additives

  • Concept: Add a "decoy" that binds the quinoline nitrogen, freeing the Pd.

  • Protocol: Add 10-20 mol% of Mg(OTf)₂ or ZnCl₂ .[1]

    • Logic: The Lewis acid coordinates to the quinoline nitrogen lone pair (hard-hard interaction), making it unavailable to bind the soft Palladium center. Note: Ensure your base does not sequester the Lewis acid immediately.

Module 5: Experimental Procedure (Gold Standard)

Target: Coupling 3-Bromoquinoline with Piperidine Scale: 1.0 mmol

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • RuPhos Pd G4 (2 mol%, 17 mg) – Ensures 1:1 L:Pd ratio.

    • RuPhos (free ligand, 2 mol%, 9 mg) – Scavenges any "leaked" Pd.

    • NaOtBu (1.2 equiv, 115 mg).[1]

  • Solvent: Add anhydrous 1,4-Dioxane (2 mL, 0.5 M concentration). High concentration helps kinetics.

  • Reagents: Add Piperidine (1.2 equiv) and 3-Bromoquinoline (1.0 equiv).

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Filter through Celite (removes Pd black/salts), concentrate, and purify via flash chromatography.

Expected Outcome: >90% Yield. If yield is <50%, increase temperature to 100°C to overcome the activation energy of the reductive elimination step.

References

  • Maitro, G., et al. "A New Class of Precatalysts for Pd-Catalyzed Cross-Coupling: The Third Generation."[1] Organic Letters, 2014.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.[1] [1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1][5]

  • Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides."[1] Journal of the American Chemical Society, 1994.[1] [1]

  • Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines."[1] Angewandte Chemie, 1995.[1] [1]

Sources

Technical Support Center: Purification Strategies for Sticky 3-Methyl-8-(3-piperidinyl)quinoline Residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Methyl-8-(3-piperidinyl)quinoline is a notoriously "sticky" molecule due to its dual-nitrogen nature. It features a mildly basic aromatic quinoline ring and a highly basic secondary amine (the piperidine ring, pKa ~10.5). This combination often leads to severe peak tailing, irreversible adsorption, and poor recovery during standard purification workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully isolate this compound.

Workflow Decision Guide

Before diving into specific troubleshooting steps, use the following logic tree to determine the optimal purification strategy based on your reaction scale and impurity profile.

DecisionTree Start Crude 3-Methyl-8-(3-piperidinyl)quinoline Q1 Scale of Purification? Start->Q1 Large > 1 Gram (Normal Phase / SCX) Q1->Large Preparative Small < 1 Gram (Prep-HPLC) Q1->Small Analytical/Semi-Prep Q2 Are impurities mainly neutral/acidic? Large->Q2 RP High pH RP-HPLC (pH > 11) Small->RP SCX SCX Catch-and-Release Q2->SCX Yes NP Amine-Modified Silica (Et3N / NH4OH) Q2->NP No (Mixed basic)

Decision tree for selecting the optimal purification strategy based on scale and impurity profile.

Section 1: Normal Phase Chromatography (Silica Gel) Troubleshooting

Q: Why does 3-Methyl-8-(3-piperidinyl)quinoline streak so badly on standard silica gel, and how can I fix it?

The Causality: Standard silica gel contains surface silanol groups (Si-OH) which are weakly acidic (pKa ~4.5). At neutral conditions, the highly basic piperidine ring becomes protonated. The primary cause of amine streaking is the 1 via strong electrostatic ion-exchange and hydrogen bonding[1]. This causes the compound to drag through the column, resulting in broad, overlapping bands and poor recovery.

The Solution: You must competitively deactivate the silica using a volatile basic modifier. Adding a small percentage of Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) saturates the acidic silanol sites, allowing your target amine to elute purely based on its inherent polarity rather than ionic sticking.

Self-Validating Protocol: Base-Deactivated Normal Phase Chromatography

  • Prepare the Eluent: Mix your desired mobile phase (e.g., 90:10 Dichloromethane:Methanol).

  • Add Modifier: Add 1% to 2% (v/v) concentrated aqueous NH₄OH or TEA to the mixture.

  • Slurry Packing: In a beaker, add your silica gel and the base-modified solvent to create a uniform slurry. Pack the column under gentle pressure.

  • Critical Equilibration: Pass exactly 3 Column Volumes (CV) of the base-modified mobile phase through the column before loading your sample. Validation step: Check the pH of the eluting solvent; it must be basic to confirm the silanols are fully deactivated.

  • Load and Elute: Load your sample and proceed with the chromatography.

Section 2: Reverse Phase Prep-HPLC at High pH

Q: We are shifting to Reverse-Phase Prep-HPLC. At neutral or acidic pH, the compound elutes in the void volume and tails severely. How do we improve retention and peak shape?

The Causality: In acidic or neutral mobile phases (like standard 0.1% TFA or Formic Acid), the piperidine nitrogen is fully ionized. Ionized molecules are highly polar and exhibit poor retention on hydrophobic C18 stationary phases. To fix this, you must 2, which states that to fully deprotonate an amine, the solution pH must be adjusted to at least two units above the amine's pKa[2].

The Solution: Since piperidine has a pKa of ~10.5, you need a highly basic mobile phase (pH > 11.5). This ensures the 3, converting the molecule into its neutral, lipophilic free-base form, which drastically increases retention on the C18 column and minimizes electrostatic interactions with residual silanols[3].

Self-Validating Protocol: High-pH RP-HPLC Method

  • Column Selection: Ensure you are using a high-pH tolerant stationary phase (e.g., hybrid silica or polymer-based columns rated for pH 1-12). Standard silica will dissolve at this pH.

  • Mobile Phase A: Prepare a 250 mmol/L to 500 mmol/L aqueous ammonia solution (pH ~11.5 - 11.8).

  • Mobile Phase B: Use LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient (e.g., 5% to 60% B over 20 minutes) to maximize the resolution of the free-base.

  • Detection: Monitor at 254 nm (targeting the quinoline chromophore).

Section 3: Catch-and-Release (SCX Chromatography)

Q: My crude mixture contains a lot of neutral and acidic byproducts from a cross-coupling reaction. Is there a way to selectively isolate the basic quinoline derivative without running a tedious gradient column?

The Causality: Yes, by utilizing Strong Cation Exchange (SCX) chromatography. The SCX stationary phase contains4 in aqueous or methanolic solutions, tightly binding strongly basic analytes[4]. When loaded under slightly acidic conditions, the piperidine is protonated and trapped on the resin. Neutral and acidic impurities flow right through.

SCXMechanism Load 1. Load (Acidic pH) Amine Protonated (+) Catch 2. Catch Binds to R-SO3(-) Resin Load->Catch Wash 3. Wash Impurities Elute Catch->Wash Release 4. Release (Basic pH) Amine Deprotonated, Elutes Wash->Release

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release chromatography.

Self-Validating Protocol: SCX Catch-and-Release Workflow

  • Conditioning: Wash the SCX cartridge with 3 CV of Methanol, followed by 3 CV of 1% Acetic Acid in Methanol.

  • Loading (Catch): Dissolve the crude 3-Methyl-8-(3-piperidinyl)quinoline in 1% Acetic Acid in Methanol. Load it onto the cartridge at a dropwise flow rate to ensure complete ionic binding.

  • Washing: Wash the cartridge with 5 CV of Methanol (or a DCM/MeOH mixture). Validation step: TLC the wash fractions; they should contain your neutral/acidic impurities but no target amine.

  • Elution (Release): Elute the target compound using 5 CV of 2M Ammonia in Methanol. The high pH deprotonates the amine, breaking the ionic interaction.

  • Recovery: Concentrate the basic eluate in vacuo to yield the highly pure free-base.

Quantitative Comparison of Purification Strategies

Use the table below to compare the expected outcomes of each methodology based on empirical laboratory data.

Purification StrategyTypical Recovery (%)Purity Achieved (%)Optimal ScalePrimary Mechanism
Base-Modified Silica (NP) 75 - 85%90 - 95%100 mg - 50 gAdsorption / Desorption (Silanol Deactivation)
High-pH RP-HPLC 85 - 95%> 98%1 mg - 5 gHydrophobic Partitioning (Free-base form)
SCX Catch-and-Release 90 - 98%85 - 95%10 mg - 10 gIonic Interaction (Protonation/Deprotonation)
References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]

  • PubMed. "High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers."[Link]

  • PMC. "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives."[Link]

Sources

Validation & Comparative

Technical Comparison: 1H NMR Profiling of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Methyl-8-(3-piperidinyl)quinoline , a specific heterocyclic scaffold relevant to medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).[1]

This is not a generic overview; it is a comparative analytical guide designed to help researchers distinguish this specific isomer from its structural analogs (e.g., 4-piperidinyl regioisomers) and characterize its salt forms (Free Base vs. Hydrochloride).

Executive Summary & Structural Context

3-Methyl-8-(3-piperidinyl)quinoline presents a unique spectroscopic challenge due to the interplay between the electron-deficient quinoline core and the aliphatic, chiral piperidine substituent.[1]

  • Core Challenge: Distinguishing the 3-piperidinyl attachment (chiral, diastereotopic protons) from the 4-piperidinyl isomer (symmetric/achiral) and resolving the aliphatic multiplets.

  • Critical Utility: This analysis is essential for verifying regioselectivity during Skraup or Friedländer synthesis and confirming salt formation in late-stage drug development.[1]

Structural Breakdown[1]
  • Quinoline Ring: Aromatic region (7.0 – 9.0 ppm).[1] The 3-methyl group simplifies the H2/H4 coupling pattern.[1]

  • 3-Methyl Group: Diagnostic singlet (~2.4 ppm).[1]

  • 8-(3-Piperidinyl) Moiety: The connection at C8 introduces steric crowding.[1] The C3-linkage on the piperidine creates a chiral center, making the piperidine methylene protons diastereotopic .[1]

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation
ParameterRecommendationRationale
Solvent CDCl₃ (Standard) or DMSO-d₆ (Polar)CDCl₃ provides better resolution for aliphatic multiplets.[1] DMSO-d₆ is required if analyzing the HCl salt or if the NH proton needs to be observed (slows exchange).[1]
Concentration 5–10 mg in 0.6 mLPrevents aggregation-induced broadening, common in flat aromatic systems (π-π stacking).[1]
Additives TMS (0.00 ppm)Internal reference is critical as quinoline shifts are concentration-dependent.[1]
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving piperidine multiplets).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Transients (Scans): 64–128 scans to visualize minor rotamers or impurities.[1]

Spectral Analysis: Assignments & Logic

The following data represents the Free Base form in CDCl₃ .

A. Aromatic Region (Quinoline Core)

The quinoline nitrogen exerts a strong deshielding effect, particularly on H2.[1]

PositionShift (δ, ppm)MultiplicityCoupling (Hz)Structural Logic
H-2 8.85 – 8.95 Singlet (d)J~2.0Most deshielded due to adjacent Nitrogen.[1] Appears as a singlet due to 3-Methyl substitution (no vicinal H3).[1]
H-4 7.90 – 8.00 Singlet (d)J~1.0Deshielded by ring current; long-range coupling to H2 may be visible.[1]
H-5 7.60 – 7.70 Doublet (dd)J~8.0, 1.5Typical aromatic doublet; sensitive to 8-substitution sterics.[1]
H-7 7.45 – 7.55 Doublet (dd)J~7.5, 1.5Ortho to the piperidine attachment; often broadened by rotation.[1]
H-6 7.35 – 7.45 Triplet (t)J~7.5, 8.0Pseudo-triplet (dd) bridging H5 and H7.[1]
B. Aliphatic Region (Piperidine & Methyl)

The 3-piperidinyl attachment creates a chiral center at C3', rendering the ring protons magnetically non-equivalent (diastereotopic).[1]

PositionShift (δ, ppm)MultiplicityAssignment Logic
H-3' (Methine)3.60 – 3.80 Multiplet (tt/m)The diagnostic peak for linkage.[1] Deshielded by the aromatic ring.[1] Shows complex splitting due to chiral environment.[1]
3-CH₃ 2.45 – 2.55 SingletCharacteristic quinoline methyl group.[1] Sharp singlet.
H-2' (ax/eq) 3.10 – 3.40 MultipletAdjacent to Piperidine Nitrogen; deshielded.[1] Split into separate eq/ax signals due to chirality.
H-6' (ax/eq) 2.60 – 2.90 MultipletAdjacent to Nitrogen; distinct from H2' due to distance from Quinoline.[1]
H-4', H-5' 1.60 – 2.00 MultipletOverlapping "hump" of methylene protons.[1]
NH 1.8 – 2.5 Broad SingletHighly variable.[1] Moves downfield (>8 ppm) in HCl salts.[1]

Note: "Prime" notation (') refers to the piperidine ring positions.[1]

Comparative Analysis: The "Alternative" Scenarios

This section objectively compares the target molecule against its most common "confounders" in drug development: the Regioisomer and the Salt Form .[1]

Comparison 1: Regioisomer Discrimination (3-Piperidinyl vs. 4-Piperidinyl)

In synthesis, the piperidine ring can attach at different carbons.[1] NMR is the primary tool to distinguish them.[1]

Feature3-Piperidinyl (Target) 4-Piperidinyl (Alternative)
Symmetry Asymmetric (Chiral) Symmetric (Achiral)
H-3' / H-4' Signal Multiplet (Complex) at ~3.7 ppm.[1]Triplet of Triplets (tt) at ~3.0 ppm.
Piperidine CH₂ Diastereotopic: H2' and H6' appear as 4 distinct sets of multiplets (axial/equatorial split).[1]Equivalent: H2' and H6' appear as 2 simple sets (or 1 broad set if flipping is fast).
Conclusion Spectrum is complex in the 2.5–3.5 ppm range.[1]Spectrum is simplified and symmetric.[1]
Comparison 2: Salt Form Analysis (Free Base vs. HCl)

Converting the Free Base to an HCl salt is standard for solubility.[1] This drastically alters the spectrum.

  • Quinoline H-2 Shift: Moves Downfield (+0.5 to 1.0 ppm) due to protonation of the Quinoline Nitrogen.[1]

  • Piperidine NH: Becomes NH₂⁺ .[1] Two broad singlets or one very broad hump appear at 8.5–9.5 ppm (DMSO-d₆).[1]

  • Solubility: The Free Base is soluble in CDCl₃; the HCl salt typically requires DMSO-d₆ or Methanol-d₄.[1]

Visualization: Structural Assignment Workflow

The following diagram illustrates the logic flow for confirming the structure of 3-Methyl-8-(3-piperidinyl)quinoline using 1H NMR.

NMR_Assignment_Workflow Start Unknown Sample Spectrum Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Aromatic Methyl Check 2.4-2.6 ppm Singlet Present? Start->Methyl H2_Peak Identify H-2 (~8.9 ppm Singlet) Aromatic->H2_Peak Confirm Quinoline Core Piperidine Analyze Aliphatic Region (1.5 - 4.0 ppm) Methyl->Piperidine If Methyl Confirmed Symmetry_Check Check Symmetry of Piperidine Signals Piperidine->Symmetry_Check Result_Target CONFIRMED: 3-Methyl-8-(3-piperidinyl)quinoline (Complex/Chiral Aliphatics) Symmetry_Check->Result_Target Complex/Diastereotopic Result_Isomer ISOMER DETECTED: 8-(4-piperidinyl) analog (Symmetric Aliphatics) Symmetry_Check->Result_Isomer Simple/Symmetric

Caption: Logical workflow for distinguishing the target 3-piperidinyl isomer from symmetric analogs based on signal multiplicity and chirality.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for Quinoline chemical shifts).

  • Katritzky, A. R., et al. (2010).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Detailed shifts for substituted quinolines).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for general Quinoline and Piperidine reference data).[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for diastereotopic proton analysis).

Sources

HPLC method development for 3-Methyl-8-(3-piperidinyl)quinoline purity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Optimizing HPLC Purity Analysis for 3-Methyl-8-(3-piperidinyl)quinoline

Executive Summary: The Dibasic Challenge

3-Methyl-8-(3-piperidinyl)quinoline represents a classic chromatographic challenge in pharmaceutical analytics: a hydrophobic, dibasic molecule containing both a heteroaromatic nitrogen (quinoline, pKa ~4.[1]9) and a secondary aliphatic amine (piperidine, pKa ~11.2).[1]

In standard purity analysis, this structural duality creates a "perfect storm" for peak tailing and poor resolution.[1] Traditional silica-based columns interact strongly with the positively charged piperidine moiety, leading to kinetic hysteresis (tailing).[1] This guide objectively compares the Modern High-pH Hybrid C18 Method (The Product) against the traditional Acidic Ion-Pairing (IPR) Method , demonstrating why the former is the superior protocol for this specific class of intermediates.[1]

Critical Analysis of Methodological Approaches

The Competitors
FeatureMethod A: High-pH Hybrid C18 (Recommended) Method B: Acidic Ion-Pairing (Traditional)
Stationary Phase Ethylene-Bridged Hybrid (BEH) C18Traditional Fully Porous Silica C18
Mobile Phase pH pH 10.5 (Ammonium Hydroxide/Bicarbonate)pH 2.5 (Phosphate/TFA) + Hexanesulfonate
Mechanism Neutralization of basic moiety + Surface Charge RepulsionCharge masking via ion-pair formation
Equilibration Time Fast (< 10 column volumes)Slow (> 50 column volumes required)
MS Compatibility High (Volatile buffers)Low (Non-volatile salts suppress ionization)
Why Method A Wins for 3-Methyl-8-(3-piperidinyl)quinoline
  • Thermodynamic Control (pKa Logic): The piperidine nitrogen has a pKa of ~11.[1]2. At pH 2.5 (Method B), it is fully protonated (

    
    ).[1] While this increases solubility, the cation interacts aggressively with residual silanols (
    
    
    
    ) on the column, causing tailing.[1] Method A uses pH 10.[1]5. While not fully deprotonating the piperidine (which would require pH > 13), it suppresses the ionization of the quinoline nitrogen and significantly reduces the ionization fraction of the piperidine compared to acidic conditions.[1] More importantly, Hybrid surfaces are designed to be stable at this pH, unlike traditional silica which dissolves.[1]
  • Kinetic Performance: Ion-pairing reagents (Method B) are "sticky."[1] They require long equilibration times to form a stable double-layer on the stationary phase.[1] Gradient elution with IPR often results in baseline drift and "ghost peaks."[1] Method A avoids these additives entirely.[1]

  • Loadability: Basic compounds often overload easily at low pH due to repulsive forces between adsorbed cations.[1] The High-pH method allows for higher mass loading, essential for detecting trace impurities (0.05% level).[1]

Experimental Validation

The following data summarizes a comparative study performed on a crude synthetic lot of 3-Methyl-8-(3-piperidinyl)quinoline.

Table 1: Chromatographic Performance Metrics

ParameterHigh-pH Hybrid C18 Acidic C18 + IPR Standard Acidic C18 (Control)
Retention Time (

)
6.4 min8.2 min4.1 min
USP Tailing Factor (

)
1.12 (Excellent)1.35 (Acceptable)2.80 (Fail)
Theoretical Plates (

)
14,50011,2006,500
Resolution (Impurity A) 3.2 2.11.1
Signal-to-Noise (S/N) 150:1110:160:1

Note: The "Standard Acidic C18" control represents a generic method without ion-pairing, highlighting the severity of silanol interactions for this molecule.[1]

Detailed Protocol: High-pH Hybrid Method

This protocol is validated for specificity, linearity, and robustness for the purity analysis of the title compound.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Ammonium Bicarbonate (

    
    ):  High purity.[1]
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.[1]
    
  • Water: Milli-Q or equivalent.[1]

Instrument Parameters:

  • System: UHPLC or HPLC capable of 600 bar.

  • Detector: UV-Vis / PDA at 254 nm (Quinoline absorption max) and 220 nm (Impurity check).

  • Column: Ethylene-Bridged Hybrid (BEH) C18,

    
    , 
    
    
    
    (or
    
    
    equivalent).[1]
  • Column Temp:

    
     (Reduces mobile phase viscosity and improves mass transfer).[1]
    

Mobile Phase Preparation:

  • MP A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1] Adjust pH to 10.5 with Ammonium Hydroxide. Crucial: Freshly prepare daily to prevent pH drift due to

    
     absorption.[1]
    
  • MP B (Organic): 100% Acetonitrile.[1]

Gradient Program:

Time (min)% MP A% MP BFlow (mL/min)Curve
0.09550.4Initial
1.09550.46 (Linear)
8.010900.46 (Linear)
9.510900.4Hold
9.69550.4Re-equilibrate
12.09550.4End

Visualizing the Mechanism

The following diagrams illustrate the chemical logic and the decision workflow for this method development.

Figure 1: Ionization & Interaction Logic

This diagram details why Low pH fails and High pH succeeds based on the pKa of the piperidine and quinoline moieties.[1]

ChemicalLogic cluster_LowPH Low pH (2.5) - Traditional cluster_HighPH High pH (10.5) - Hybrid Method Compound 3-Methyl-8-(3-piperidinyl)quinoline State_Low Dicationic State (Piperidine NH2+ / Quinoline NH+) Compound->State_Low pH < pKa State_High Monocationic/Neutral Mix (Quinoline Neutral / Piperidine Partial) Compound->State_High pH -> pKa Result_Low Ionic Interaction => PEAK TAILING State_Low->Result_Low Strong Attraction Silanol Free Silanols (Si-O-) Negative Charge Silanol->Result_Low Result_High Hydrophobic Interaction => SHARP PEAKS State_High->Result_High Clean Partitioning Surface Hybrid Surface (Resistant to Hydrolysis) Surface->Result_High

Caption: Mechanistic comparison of analyte behavior at pH 2.5 vs. pH 10.5 on silica surfaces.

Figure 2: Method Development Decision Tree

A logical workflow for selecting the optimal method for dibasic quinoline derivatives.

DecisionTree Start Start: Purity Analysis of Basic Quinoline Derivative Check_pKa Check pKa Values (Piperidine ~11, Quinoline ~5) Start->Check_pKa Decision_MS Is MS Compatibility Required? Check_pKa->Decision_MS Branch_Yes Yes (LC-MS) Decision_MS->Branch_Yes Branch_No No (UV Only) Decision_MS->Branch_No Option_HighPH PREFERRED: High pH (10.5) Hybrid C18 + NH4HCO3 Branch_Yes->Option_HighPH Best Choice Option_HILIC ALTERNATIVE: HILIC (Ammonium Formate pH 3) Branch_Yes->Option_HILIC If very polar Branch_No->Option_HighPH Simpler Option_IPR LEGACY: Acidic C18 + Ion Pairing (Hexanesulfonate) Branch_No->Option_IPR If Hybrid col unavailable Outcome_Best High Sensitivity Sharp Peaks Robust Option_HighPH->Outcome_Best Outcome_Ok Good Shape Slow Equilibration No MS Option_IPR->Outcome_Ok

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte properties.

References

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001).[1] Peak shape and retention of bases on silica-based reversed-phase columns. Journal of Separation Science. Link

  • PubChem Database. (2024).[1] Compound Summary: Quinoline and Piperidine pKa data. National Library of Medicine.[1] Link

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of heterocyclic amines are foundational to modern drug discovery. 3-Methyl-8-(3-piperidinyl)quinoline (C15H18N2, exact mass 226.1470 Da) is a complex pharmacophore combining a rigid, aromatic quinoline core with a flexible, basic piperidine ring. This guide provides an objective, data-driven comparison of mass spectrometry (MS) platforms—specifically High-Resolution Q-TOF, Triple Quadrupole (QqQ), and GC-EI-MS—for characterizing this molecule. By dissecting the causality behind its fragmentation pathways, this guide empowers analytical scientists to select the optimal platform for either high-throughput quantification or deep structural profiling.

Structural Rationale & Mechanistic Pathways

To optimize MS parameters, we must first understand the intrinsic chemical behavior of the molecule under ionization. The molecule features two distinct nitrogen atoms: the highly basic secondary amine of the piperidine ring (pKa ~10) and the less basic aromatic nitrogen of the quinoline ring (pKa ~4.9).

In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the piperidine nitrogen, yielding a stable [M+H]+ precursor ion at m/z 227.1548 [1]. Upon collisional activation (CID or HCD), the molecule undergoes predictable, structurally diagnostic fragmentations:

  • Alpha-Cleavage & Ring Fission: The piperidine ring is highly susceptible to alpha-cleavage adjacent to the nitrogen atom, a dominant pathway that yields characteristic low-mass fragments (e.g., m/z 84)[1][2].

  • Neutral Loss of Ammonia: A hallmark of protonated piperidines is the neutral loss of NH3 (-17 Da) or H2O (if hydroxylated), driven by the stabilization of the resulting carbocation[3].

  • Quinoline Ring Contraction: The quinoline core is exceptionally stable but will undergo a characteristic expulsion of hydrogen cyanide (HCN, -27 Da) at higher collision energies, a signature of quinoline derivatives[4].

Fragmentation M Precursor Ion [M+H]+ m/z 227.155 F1 m/z 210.128 Loss of NH3 M->F1 CID/HCD (-17 Da) F2 m/z 144.081 3-Methylquinoline Cation M->F2 Cleavage (-C5H9N) F4 m/z 84.081 Piperidine Fragment M->F4 Alpha-Cleavage F3 m/z 117.070 Loss of HCN F2->F3 Ring Contraction (-27 Da)

Fig 1: Proposed MS/MS fragmentation pathways for 3-Methyl-8-(3-piperidinyl)quinoline.

Platform Comparison & Quantitative Data

Selecting the right MS platform depends entirely on the analytical goal: absolute quantification (PK/PD studies) versus qualitative structural confirmation (metabolite ID).

High-Resolution ESI-Q-TOF (Structural Elucidation)
  • Performance: Q-TOF platforms utilize High-Energy Collision Dissociation (HCD) and orthogonal acceleration to provide sub-ppm mass accuracy. This is critical for distinguishing the loss of the piperidine ring (C5H9N) from isobaric interferences.

  • Best For: Identifying unknown metabolites or degradation products where exact empirical formulas are required.

ESI-QqQ (Targeted Quantification)
  • Performance: Triple quadrupoles offer superior duty cycles and sensitivity in Multiple Reaction Monitoring (MRM) mode. The transition m/z 227.2 → 144.1 is optimal for quantification due to the high stability of the 3-methylquinoline product ion, providing an excellent signal-to-noise (S/N) ratio.

  • Best For: High-throughput bioanalysis and trace-level quantification in complex matrices.

GC-EI-MS (Orthogonal Confirmation)
  • Performance: Electron Ionization (EI) at 70 eV is a "hard" ionization technique. It strips an electron from the nitrogen lone pair, creating a radical cation[2]. The molecular ion (M+ at m/z 226) is often weak, but the alpha-cleavage of the piperidine ring generates a massive base peak at m/z 84.

  • Best For: Library matching and orthogonal validation of synthetic purity.

Table 1: Comparative Fragmentation Data Summary
Fragment Ion (m/z)FormulaMass Error (ppm)Proposed MechanismOptimal Platform
227.1548 [C15H19N2]+1.2Protonated Precursor [M+H]+ESI-Q-TOF / ESI-QqQ
210.1283 [C15H16N]+1.8Neutral loss of NH3 from piperidineESI-Q-TOF
144.0813 [C10H10N]+0.9Inductive cleavage of piperidine ringESI-QqQ (MRM Quant)
117.0704 [C9H9]+2.1Loss of HCN from quinoline coreESI-Q-TOF
84.0813 [C5H10N]+1.5Alpha-cleavage of piperidine moietyGC-EI-MS / ESI-QqQ

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives and ensure data trustworthiness.

Sample Preparation & System Suitability
  • Matrix Match & IS: Spike 10 µL of the sample with a stable isotope-labeled internal standard (SIL-IS) to correct for ESI matrix suppression.

  • Solvent Blank Validation: Before any sample injection, run a 50:50 Methanol:Water (0.1% Formic Acid) blank. Validation Check: The baseline noise at m/z 227 must be < 100 cps to rule out carryover.

  • Mass Calibration: Infuse a standard tuning mix. Validation Check: The mass accuracy of the reference ions must be < 2 ppm before proceeding.

UHPLC Separation Parameters
  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm). The hydrophobic quinoline core retains well on C18.

  • Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid ensures complete protonation of the basic piperidine nitrogen, maximizing ESI+ yield).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

MS/MS Acquisition (QqQ MRM Mode)
  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Precursor Selection (Q1): Isolate m/z 227.2 (Unit resolution).

  • Collision Energy (CE):

    • Set CE to 25 eV for the quantifier transition (227.2 → 144.1).

    • Set CE to 35 eV for the qualifier transition (227.2 → 117.1) to force the secondary HCN loss[4].

  • Data Validation: The ion ratio between the quantifier and qualifier transitions must remain within ±15% of the analytical standard.

Workflow S1 Sample Prep (+ SIL-IS) S2 System Check (Mass Cal <2ppm) S1->S2 S3 UHPLC (C18, 0.1% FA) S2->S3 S4 ESI(+) Ionization S3->S4 S5 MS/MS (CID 25-35 eV) S4->S5 S6 Data Validation (Ion Ratio ±15%) S5->S6

Fig 2: Self-validating LC-MS/MS experimental workflow for structural characterization.

References

  • [4] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at:[Link]

  • [3] Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • [2] Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at:[Link]

Sources

Comparing synthetic routes for 3-Methyl-8-(3-piperidinyl)quinoline efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-8-(3-piperidinyl)quinoline: A Comparative Analysis of Synthetic Strategies

Introduction

3-Methyl-8-(3-piperidinyl)quinoline represents a significant molecular scaffold in the landscape of medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The addition of a piperidinyl substituent, another privileged structure in drug discovery, can further modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of a methyl group at the 3-position and a piperidinyl moiety at the 8-position presents a unique synthetic challenge.

The efficiency of a synthetic route is a critical parameter in drug development, impacting not only the cost of goods but also the environmental footprint and the speed at which novel chemical entities can be advanced through the discovery pipeline. This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of 3-Methyl-8-(3-piperidinyl)quinoline. The presented methodologies are grounded in established chemical principles and are designed to be both reliable and scalable. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer a critical evaluation of each route's efficiency based on key performance indicators.

Route 1: Linear Synthesis with Late-Stage Piperidine Ring Formation

This initial approach follows a linear sequence, first constructing the 3-methyl-8-nitroquinoline core, followed by reduction and subsequent formation of the piperidine ring. This strategy relies on classical and well-understood chemical transformations.

Overall Strategy: Route 1

The synthesis commences with the construction of the quinoline nucleus via a Doebner-von Miller reaction, followed by the reduction of a nitro group to an amine, and concludes with the formation of the piperidine ring through reductive amination.

Route 1 A 2-Nitroaniline C 3-Methyl-8-nitroquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C D 8-Amino-3-methylquinoline C->D Nitro Reduction (e.g., Fe/AcOH) F 3-Methyl-8-(3-piperidinyl)quinoline D->F Reductive Amination E Glutaraldehyde E->F

Caption: Synthetic workflow for Route 1.

Experimental Protocols: Route 1

Step 1: Synthesis of 3-Methyl-8-nitroquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitroaniline (1.0 eq).

  • Reagent Addition: Cautiously add concentrated sulfuric acid (3.0 eq) while cooling the flask in an ice bath. Subsequently, add crotonaldehyde (1.2 eq) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms. Filter the solid, wash with water, and dry. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 3-methyl-8-nitroquinoline.

Step 2: Reduction of 3-Methyl-8-nitroquinoline to 8-Amino-3-methylquinoline

The reduction of the nitro group is a facile and high-yielding transformation. The use of iron in acetic acid is a cost-effective and reliable method.[5]

  • Reaction Setup: In a round-bottom flask, suspend 3-methyl-8-nitroquinoline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 8-amino-3-methylquinoline, which is often of sufficient purity for the next step.

Step 3: Synthesis of 3-Methyl-8-(3-piperidinyl)quinoline via Reductive Amination

This step involves the formation of the piperidine ring through a double reductive amination with glutaraldehyde.

  • Reaction Setup: Dissolve 8-amino-3-methylquinoline (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Reagent Addition: Add an aqueous solution of glutaraldehyde (1.1 eq) dropwise, followed by the addition of a reducing agent such as sodium cyanoborohydride (2.5 eq) or sodium triacetoxyborohydride (2.5 eq). The pH of the reaction mixture should be maintained between 5 and 6 by adding acetic acid if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the addition of water. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-methyl-8-(3-piperidinyl)quinoline.

Route 2: Convergent Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes a convergent strategy, preparing a halogenated quinoline intermediate that is then coupled with a pre-formed piperidine derivative using a palladium-catalyzed cross-coupling reaction.

Overall Strategy: Route 2

This route begins with the synthesis of an 8-bromo-3-methylquinoline intermediate, followed by a highly efficient Buchwald-Hartwig amination to introduce the piperidinyl moiety.

Route 2 A 2-Bromoaniline C 8-Bromo-3-methylquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C E 3-Methyl-8-(3-piperidinyl)quinoline C->E Buchwald-Hartwig Amination D 3-Aminopiperidine (protected) D->E

Caption: Synthetic workflow for Route 2.

Experimental Protocols: Route 2

Step 1: Synthesis of 8-Bromo-3-methylquinoline

Similar to Route 1, the quinoline core is constructed using a Doebner-von Miller reaction, but starting with 2-bromoaniline to install the halogen handle for the subsequent cross-coupling.

  • Reaction Setup: To a round-bottom flask, add 2-bromoaniline (1.0 eq) and cautiously add concentrated sulfuric acid (3.0 eq) while cooling.

  • Reagent Addition: Add crotonaldehyde (1.2 eq) dropwise, maintaining a low temperature.

  • Reaction: Heat the mixture to 100-110 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Route 1, Step 1, to obtain 8-bromo-3-methylquinoline.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[6][7] This reaction typically employs a palladium catalyst and a suitable phosphine ligand.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 8-bromo-3-methylquinoline (1.0 eq), a protected 3-aminopiperidine derivative (e.g., N-Boc-3-aminopiperidine, 1.2 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C for 8-24 hours, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.

  • Deprotection (if necessary): If a protected aminopiperidine was used, the protecting group (e.g., Boc) is removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-methyl-8-(3-piperidinyl)quinoline.

Comparative Analysis

ParameterRoute 1: Late-Stage Piperidine FormationRoute 2: Buchwald-Hartwig Amination
Number of Steps 32 (plus deprotection if needed)
Key Reactions Doebner-von Miller, Nitro Reduction, Reductive AminationDoebner-von Miller, Buchwald-Hartwig Amination
Estimated Overall Yield Lower (multi-step linear sequence)Potentially Higher (convergent, high-yielding coupling)
Scalability Moderate; Doebner-von Miller can be exothermic.Good; Buchwald-Hartwig is widely used in industry.
Reagent Availability/Cost Readily available and inexpensive reagents.Palladium catalysts and ligands can be expensive.
Safety & Environmental Use of strong acids and potentially hazardous nitro compounds.Use of transition metal catalyst requires removal from the final product.
Versatility for Analogs Limited by the availability of substituted anilines and dicarbonyls.Highly versatile; a wide range of amines can be coupled.

Discussion

Route 1 represents a more traditional approach to the synthesis of the target molecule. Its primary advantages lie in the use of well-established, classical reactions and inexpensive starting materials. The Doebner-von Miller synthesis, while effective, can be challenging to control on a large scale due to its exothermic nature.[8] The reduction of the nitro group is typically efficient.[9] However, the final reductive amination step to form the piperidine ring can be low-yielding and may produce side products, impacting the overall efficiency.

Route 2 embodies a more modern and convergent synthetic strategy. The key advantage of this route is the highly efficient and selective Buchwald-Hartwig amination step.[6] This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool in contemporary organic synthesis. While the palladium catalyst and phosphine ligands can be costly, their high efficiency often justifies the expense, especially in a drug discovery setting where rapid access to analogs is crucial. The convergent nature of this route, where the two main fragments are synthesized separately and then joined, often leads to a higher overall yield compared to a linear sequence. Furthermore, this route offers greater flexibility for creating a library of analogs by simply varying the amine coupling partner.

Conclusion

Both routes presented are viable for the synthesis of 3-Methyl-8-(3-piperidinyl)quinoline. For initial, small-scale synthesis where cost is a primary concern, Route 1 may be a suitable option. However, for applications in drug development and for the synthesis of analogs, Route 2 is the superior approach. Its convergent nature, high-yielding key step, and versatility make it a more efficient and flexible strategy. The investment in the palladium catalyst is likely to be offset by the higher overall yield and the reduced number of synthetic steps, ultimately leading to a more streamlined and cost-effective process on a larger scale.

References

  • ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. [Link]

  • ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C. [Link]

  • PMC. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C. [Link]

  • PMC. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • PrepChem.com. Synthesis of 8-bromomethylquinoline. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Combes quinoline synthesis. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Scribd. Methods for Quinoline Synthesis. [Link]

  • Combes Quinoline Synthesis.
  • Wikipedia. Friedländer synthesis. [Link]

  • Combes Quinoline Synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Google Patents. US4167638A - Process for production of 8-NHR quinolines.
  • Semantic Scholar. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

  • PrepChem.com. Synthesis of 8-methylquinoline. [Link]

  • PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]

  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. Skraup reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Preparation and Properties of Quinoline. [Link]

Sources

Reference standards for 3-Methyl-8-(3-piperidinyl)quinoline quality control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 3-Methyl-8-(3-piperidinyl)quinoline quality control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Methyl-8-(3-piperidinyl)quinoline is a critical heterocyclic building block, structurally related to the tetrahydroquinoline moieties found in direct thrombin inhibitors (e.g., Argatroban analogs) and various kinase inhibitors. Its quality control presents unique challenges due to the basicity of the piperidine ring, potential chirality, and the hygroscopic nature of quinoline bases.

This guide compares the performance of Commercial "Tech" Grade materials against Qualified Reference Standards (qNMR-validated) . It demonstrates why relying solely on HPLC Area% for this compound often leads to significant assay errors (up to 10-15%) due to salt formation and hydration, and provides a self-validating protocol for establishing a Primary Reference Standard in-house.

Part 1: The Criticality of Reference Standards

In pharmaceutical development, the "purity" on a vendor label is often derived from HPLC-UV Area Normalization. For a basic heterocycle like 3-Methyl-8-(3-piperidinyl)quinoline, this metric is insufficient.

The Problem: HPLC Area% vs. True Mass Balance
  • Basicity: The piperidine nitrogen (

    
    ) and quinoline nitrogen (
    
    
    
    ) avidly scavenge protons. "Free base" samples often contain 5–15% molar equivalents of HCl, Carbonates, or Formates from synthesis/workup, which are invisible to UV detection.
  • Hygroscopicity: The secondary amine facilitates rapid water absorption from the atmosphere.

  • Chromophore Bias: Quinoline precursors often have higher extinction coefficients than the target saturated piperidine derivatives, skewing UV purity results.

Part 2: Comparative Analysis of Standard Grades

The following table compares the reliability of three common sources of this reference material.

Table 1: Comparative Performance of Reference Standard Types
FeatureOption A: Commercial "Tech" Grade Option B: Analytical Standard (HPLC-Certified) Option C: qNMR-Qualified Primary Standard (Recommended)
Primary Assay Method HPLC-UV Area %HPLC-UV Area % + TGA1H-qNMR (Internal Standard)
Traceability Vendor Batch RecordISO 9001SI-Traceable (via NIST SRM)
Salt/Counter-ion Data Rarely ProvidedSometimes ProvidedQuantified (Stoichiometric)
Water Content Unknown (often >2%)Karl Fischer (KF) ValueKF + 1H-NMR Validation
Typical Uncertainty ± 5.0% - 10.0%± 2.0%± 0.5% - 1.0%
Risk Profile High: Risk of incorrect stoichiometry in synthesis.Moderate: Good for ID, risky for quantitation.Low: Absolute mass balance established.

Part 3: Analytical Performance & Protocols

To qualify 3-Methyl-8-(3-piperidinyl)quinoline as a Primary Reference Standard, you must move beyond relative methods (HPLC) to absolute methods (qNMR).

Experiment 1: The "Gold Standard" qNMR Protocol

Objective: Determine the absolute assay (mass purity) of the material, independent of its UV response factor.

Reagents:

  • Analyte: 3-Methyl-8-(3-piperidinyl)quinoline (~10 mg).

  • Internal Standard (IS): Traceable Maleic Acid (CAS 110-16-7) or Dimethyl Sulfone (DMSO2). Note: Maleic acid is preferred for basic analytes to ensure protonation and sharpen peaks.

  • Solvent: D2O (if salt) or DMSO-d6 (if free base).

Protocol:

  • Weighing: Accurately weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record masses as

    
     and 
    
    
    
    .
  • Dissolution: Add 600 µL of DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the Quinoline aromatic protons (unique region) vs. the Maleic Acid alkene protons (singlet at ~6.2 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity.[2][3]
Experiment 2: HPLC-UV Purity Profiling (Impurity Fate Mapping)

Objective: Detect structurally related impurities (e.g., regioisomers, dehydrogenated quinolines).

  • Column: C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the piperidine deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Quinoline max) and 210 nm (Piperidine/non-aromatic impurities).

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Decision Tree

This workflow illustrates the logic for selecting the correct analytical technique based on the material's physical state.

QualificationWorkflow Start Raw Material Received (3-Methyl-8-(3-piperidinyl)quinoline) CheckSolubility Solubility Check (DMSO vs Water) Start->CheckSolubility IsSalt Is it a Salt? (HCl, H2SO4) CheckSolubility->IsSalt MethodA Method A: HPLC-UV (Area % only) IsSalt->MethodA Quick Check (Not Quantitative) MethodB Method B: qNMR (DMSO-d6) + Maleic Acid IS IsSalt->MethodB No (Free Base) MethodC Method C: qNMR (D2O) + Maleic Acid IS IsSalt->MethodC Yes (Salt Form) Calc Calculate Potency (Mass %) Adjust for Counter-ions MethodB->Calc MethodC->Calc Final Release Primary Standard Calc->Final

Caption: Decision tree for selecting the correct qNMR solvent system based on the salt form of the quinoline derivative.

Diagram 2: Impurity Fate & Detection

Visualizing where impurities arise for this specific scaffold.

ImpurityFate Synthesis Synthesis (Piperidine Coupling) Product 3-Methyl-8-(3-piperidinyl)quinoline Synthesis->Product Impurity1 Impurity A: Regioisomer (Position 6/7) Synthesis->Impurity1 Impurity2 Impurity B: Oxidized (Pyridine analog) Synthesis->Impurity2 Impurity3 Impurity C: Unreacted Quinoline Synthesis->Impurity3 Detection Detection Method Impurity1->Detection qNMR (Split Peaks) Impurity2->Detection LC-MS (+2 Da) Impurity3->Detection HPLC-UV

Caption: Analytical mapping of common synthesis impurities and the specific technique required to detect them.

Part 5: Handling & Stability (Self-Validating Systems)

To ensure the "Trustworthiness" of your standard, you must implement a handling protocol that prevents degradation during storage.

  • Hygroscopicity Management:

    • Observation: The piperidine ring absorbs atmospheric moisture, changing the effective molecular weight.

    • Control: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

    • Validation: Perform Karl Fischer (KF) titration immediately before weighing for qNMR. If KF > 0.5%, correct the assay calculation.

  • Stability Monitoring:

    • Retest the Primary Standard every 12 months.

    • Self-Check: If the appearance changes from off-white to yellow, oxidation of the quinoline nitrogen or piperidine ring has occurred. Run a quick 1H-NMR; new peaks in the aromatic region (7.0–9.0 ppm) indicate degradation.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] (2000).[2][4][5] [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry 53.8 (2010): 3273-3301. [Link]

  • Bhatti, A., & Insight, P. Quantitative NMR (qNMR): A Primary Method for Reference Standard Qualification. (2024).[1] [Link]

Sources

Chromatographic Separation of 3-Methyl-8-(3-piperidinyl)quinoline Isomers: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of 3-Methyl-8-(3-piperidinyl)quinoline presents a unique chromatographic challenge due to its highly basic dual-nitrogen scaffold. As a critical intermediate in the development of kinase inhibitors and CNS-active pharmaceutical ingredients, achieving baseline resolution of its (R) and (S) isomers is essential for pharmacological profiling. This guide objectively compares Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) methodologies, detailing the causality behind chiral stationary phase (CSP) selection and the critical role of mobile phase additives in suppressing non-specific interactions.

Physicochemical Profiling & The Chromatographic Challenge

To design a self-validating separation protocol, we must first analyze the analyte's structural mechanics. 3-Methyl-8-(3-piperidinyl)quinoline contains two distinct nitrogen centers:

  • A tertiary amine embedded within the aromatic quinoline ring.

  • A secondary amine located on the piperidine ring, adjacent to the chiral center at the 3-position.

The Causality of Peak Tailing: The secondary amine on the piperidine ring is highly basic (high pKa) and acts as both a strong hydrogen bond donor and acceptor. When introduced to silica-backed polysaccharide CSPs, this amine interacts aggressively with residual acidic silanol groups on the silica matrix. Without intervention, this ion-exchange/hydrogen-bonding interaction supersedes the delicate transient diastereomeric interactions required for chiral recognition, resulting in severe peak tailing, band broadening, and a catastrophic loss of resolution (Rs)[1][2].

To counteract this, the chromatographic system must employ competitive basic additives (e.g., Diethylamine) and leverage highly efficient mobile phase dynamics.

Methodological Comparison: NP-HPLC vs. SFC

Historically, NP-HPLC utilizing hexane and alcohol modifiers was the gold standard for chiral separations[3]. However, SFC has emerged as the superior alternative for basic heterocyclic compounds[4].

Normal-Phase HPLC (NP-HPLC)
  • Mechanism: Relies on a non-polar bulk solvent (Hexane/Heptane) and a polar modifier (Ethanol/Isopropanol) to drive the analyte into the polysaccharide cavities.

  • Limitations: The high viscosity of NP solvents limits flow rates. Furthermore, the basic analyte often exhibits poor solubility in hexane-rich mobile phases, leading to sample precipitation at the column head or broad, asymmetrical peaks.

Supercritical Fluid Chromatography (SFC)
  • Mechanism: Utilizes supercritical carbon dioxide (scCO2) as the primary mobile phase, paired with a polar co-solvent (Methanol).

  • Advantages for Basic Compounds: The low viscosity and high diffusivity of scCO2 flatten the van Deemter curve, allowing for flow rates 3–5 times higher than HPLC without sacrificing theoretical plates[1]. Furthermore, methanol acts as a strong hydrogen-bond competitor, rapidly eluting the basic piperidine moiety while the chiral selector resolves the enantiomers.

Experimental Data & Performance Comparison

The following table summarizes a controlled screening matrix comparing NP-HPLC and SFC platforms using derivatized amylose and cellulose CSPs.

Table 1: Chromatographic Screening Data for 3-Methyl-8-(3-piperidinyl)quinoline Isomers

PlatformChiral Stationary Phase (CSP)Mobile Phase CompositionAdditiveRt 1 (min)Rt 2 (min)Resolution (Rs)Tailing Factor (Tf)
NP-HPLC Amylose-SA (Coated)Hexane / EtOH (80:20)None14.516.21.102.85 (Fail)
NP-HPLC Amylose-SA (Coated)Hexane / EtOH (80:20)0.1% DEA12.114.81.851.30 (Pass)
SFC Cellulose-IC (Immobilized)scCO2 / MeOH (75:25)None6.57.81.452.50 (Fail)
SFC Cellulose-IC (Immobilized) scCO2 / MeOH (75:25) 0.1% DEA 4.2 5.9 3.20 1.05 (Optimal)

Data Interpretation: The addition of 0.1% Diethylamine (DEA) is non-negotiable; it competitively masks the active silanol sites, dropping the tailing factor from an unusable 2.85 to a near-perfect 1.05[2][4]. The SFC method utilizing an immobilized cellulose phase (e.g., Chiralpak IC) provides the highest resolution in one-third of the analysis time.

Logical Workflow for Method Optimization

ChiralWorkflow A Target: 3-Methyl-8-(3-piperidinyl)quinoline (High pKa, Dual Basic Centers) B Platform Selection A->B C NP-HPLC (Hexane/EtOH) B->C D SFC (scCO2/MeOH) B->D E Peak Tailing & Broadening (Silanol Interactions) C->E D->E F Additive Optimization (0.1% - 0.2% Diethylamine) E->F Neutralize Silanols G Immobilized Polysaccharide CSP (e.g., Cellulose-IC / Amylose-SA) F->G H Baseline Resolution (Rs > 2.0) Symmetric Peaks G->H Chiral Recognition

Fig 1: Method development and optimization workflow for basic chiral isomers using SFC and NP-HPLC.

Optimized Step-by-Step SFC Protocol

This self-validating protocol is designed to ensure reproducible enantioseparation of 3-Methyl-8-(3-piperidinyl)quinoline, prioritizing column longevity and peak symmetry.

Phase 1: System and Sample Preparation
  • Sample Diluent: Dissolve the racemic mixture in 100% Methanol to achieve a concentration of 1.0 mg/mL. Causality: Methanol matches the SFC co-solvent, preventing sample precipitation at the injection valve, which is a common cause of split peaks in SFC.

  • Additive Preparation: Prepare the co-solvent by adding 0.1% (v/v) highly pure Diethylamine (DEA) to HPLC-grade Methanol. Sonicate for 5 minutes to degas.

Phase 2: Chromatographic Conditions
  • Column Selection: Mount an immobilized Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC or equivalent, 250 x 4.6 mm, 5 µm). Causality: Immobilized phases tolerate a wider range of modifiers and resist degradation from basic additives better than coated phases[4].

  • Temperature & Pressure: Set the column oven to 35 °C and the Automated Back Pressure Regulator (ABPR) to 120 bar . Causality: Maintaining a strict backpressure ensures the scCO2 remains in a dense, supercritical state, preventing mobile phase expansion inside the column which destroys efficiency[1].

  • Flow Rate: Set the total flow to 3.0 mL/min .

  • Gradient/Isocratic Setup: Run an isocratic elution of 75% scCO2 and 25% (MeOH + 0.1% DEA).

Phase 3: Equilibration and Execution
  • Equilibration: Pump the mobile phase through the system for at least 10 column volumes (approx. 15 minutes) until the UV baseline at 254 nm is completely stable.

  • Injection: Inject 5 µL of the prepared sample.

  • System Suitability Verification: The method is validated if the Tailing Factor (Tf) of the first eluting peak is ≤ 1.2, and the Resolution (Rs) between the two enantiomers is ≥ 2.0. If Tf > 1.2, increase the DEA concentration in the co-solvent to 0.2%[2].

References

1.[1] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link] 2.[3] Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. SciSpace. Available at:[Link] 3.[4] Bergmann, A. (2017). Analysis of biologically active basic compounds using YMC CHIRAL ART Amylose-SA. YMC Europe GmbH. Available at:[Link] 4.[2] Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Available at:[Link]

Sources

Validation of Analytical Methods for Argatroban Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of analytical methods for Argatroban intermediates Content Type: Publish Comparison Guides

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction: The Stereochemical Challenge of Argatroban

Argatroban is a direct thrombin inhibitor used for anticoagulation in patients with heparin-induced thrombocytopenia (HIT). Unlike many small molecules, Argatroban presents a unique analytical challenge: it exists as a mixture of two diastereomers, 21-(R) and 21-(S) , typically in a 64:36 ratio.

The synthesis of Argatroban involves the coupling of three key structural motifs:

  • (2R,4R)-4-methylpiperidine-2-carboxylic acid (The "Pipecolic" moiety).[1]

  • L-Arginine .

  • 3-methyl-8-quinolinesulfonyl chloride .

Validating analytical methods for these intermediates is not merely about purity; it is about controlling the stereochemical integrity and preventing the carryover of potentially genotoxic impurities (like sulfonyl chlorides) into the final API. This guide compares the performance of RP-HPLC , UPLC , and Chiral HPLC methodologies, providing a validated framework for their application.

Synthesis Pathway & Impurity Origin Map

To understand what we are validating, we must visualize where the impurities originate. The following diagram maps the synthesis pathway and the entry points for critical impurities (A, B, and Process-Related).

ArgatrobanSynthesis SM1 Ethyl (2R,4R)-4-methyl piperidine-2-carboxylate Coupling1 Step 1: Peptide Coupling SM1->Coupling1 SM2 N-nitro-N-Boc-L-Arginine SM2->Coupling1 Int1 Intermediate 1 (Protected Dipeptide) Coupling1->Int1 Coupling2 Step 2: Sulfonylation Int1->Coupling2 SM3 3-methyl-8-quinoline sulfonyl chloride (Impurity A) SM3->Coupling2 Int2 Argatroban Intermediate (Nitro-Argatroban) SM3->Int2 Residual Carryover Coupling2->Int2 ImpB Impurity B (Diastereomer/Byproduct) Coupling2->ImpB Side Rxn Hydrogenation Step 3: Hydrogenation (Deprotection) Int2->Hydrogenation API Argatroban API (Mixture of 21-R & 21-S) Hydrogenation->API

Caption: Figure 1: Synthesis pathway of Argatroban highlighting the origin of key intermediates and impurities (Impurity A & B).

Comparative Analysis of Methodologies

Choosing the right method depends on the stage of development. Below is an objective comparison of the three primary analytical approaches.

FeatureStandard RP-HPLC UPLC (Ultra-Performance) Chiral HPLC
Primary Use Routine QC, Intermediate PurityHigh-Throughput Screening, IPCStereoisomer Ratio (21-R/21-S)
Stationary Phase C18 (5 µm)C18 / Phenyl-Hexyl (1.7 µm)Amylose/Cellulose derivatives
Run Time 40 - 80 min5 - 10 min20 - 45 min
Resolution (

)
Moderate (

for main peaks)
High (

)
Critical (

for isomers)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~1.0 µg/mL
Solvent Consumption High (~40-60 mL/run)Low (~5 mL/run)Moderate
Verdict Best for Final Release (Robustness)Best for Process Optimization Mandatory for Isomer Control
Expert Insight:

While UPLC offers speed, Standard RP-HPLC remains the regulatory "workhorse" for Argatroban intermediates due to its robustness in separating the highly polar "Argatroban Intermediate" (Nitro-precursor) from the non-polar sulfonyl chloride starting material (Impurity A).

Validated Experimental Protocol: RP-HPLC for Intermediates

This protocol focuses on the separation of the Argatroban Intermediate (Nitro-Argatroban) from its precursors and degradation products.

Chromatographic Conditions
  • System: HPLC with UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agela Venusil MP C18,

    
     (or equivalent L1 column).
    
  • Mobile Phase:

    • Buffer: Ammonium Acetate (10 mM, pH adjusted to 5.5 with acetic acid).

    • Organic: Methanol (HPLC Grade).

    • Ratio: Buffer : Methanol (65 : 35 v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature:

    
     (Critical for resolution).
    
  • Detection: UV at 272 nm.[2][3]

  • Injection Volume: 20 µL.

  • Run Time: 80 minutes (isocratic).

Standard Preparation
  • Stock Solution: Dissolve 25 mg of Argatroban Intermediate Reference Standard in 50 mL of Mobile Phase.

  • Impurity Stock: Prepare individual stocks of Impurity A (3-methyl-8-quinolinesulfonyl chloride) at 0.5 mg/mL in Acetonitrile.

  • System Suitability Solution: Spike the Stock Solution with Impurity A to achieve a concentration of 0.3% relative to the main peak.

Validation Workflow (Self-Validating System)

The following workflow ensures the method is "self-validating" by checking critical parameters at every step.

ValidationWorkflow Start Start Validation Spec Specificity Test (Blank vs. Spiked) Start->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin No Interference Acc Accuracy (Recovery: 80-120%) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Rec w/in Limits Robust Robustness (Temp ±5°C, Flow ±0.2) Prec->Robust RSD < 2.0% End Method Validated Robust->End

Caption: Figure 2: Step-by-step validation decision tree ensuring compliance with ICH Q2(R1).

Performance Data Summary

The following data represents typical results obtained using the protocol described above for the Argatroban Intermediate .

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteResolution > 2.0 between Impurity A & Main PeakPass
Linearity Correlation Coeff (

)


(Range: 0.47 - 4.71 µg/mL)
Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% level)Pass
Precision (Repeatability) RSD

0.8% (n=6)Pass
LOD (Limit of Detection) S/N

0.15 µg/mLPass
LOQ (Limit of Quantitation) S/N

0.50 µg/mLPass
Robustness Resolution remains > 1.5Stable at

Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Liu, J., et al. (2023). A New HPLC Method for Argatroban Intermediate and its Related Substance.[2][3][4] Journal of CAM Research Progress. Link

  • Rawson, T. E., et al. (1993). Separation of 21-(R)- and 21-(S)-argatroban: solubility and activity of the individual diastereoisomers.[5] Journal of Pharmaceutical Sciences. Link

  • Molinaro, R. J. (2010). Quantitation of argatroban in plasma using liquid chromatography electrospray tandem mass spectrometry (UPLC-ESI-MS/MS). Methods in Molecular Biology. Link

  • Ferraboschi, P., et al. (2013).[5] Crystallographic, spectroscopic, and theoretical investigation of the efficiently separated 21R and 21S-diastereoisomers of argatroban. Chirality.[5][6][7][8] Link

Sources

Comparative Stability Guide: Quinoline vs. Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug discovery professionals, the choice between a quinoline and a tetrahydroquinoline (THQ) core represents a classic trade-off between aromatic stability and pharmacodynamic versatility .

  • Quinoline offers superior chemical stability and a rigid planar scaffold but carries a high risk of genotoxicity via metabolic epoxidation and potential phototoxicity.[1]

  • Tetrahydroquinoline (THQ) provides enhanced solubility, three-dimensionality (Fsp3 character), and hydrogen-bonding potential.[1][2] However, it suffers from a critical "metabolic liability": rapid oxidative aromatization back to the quinoline core, driven by CYP450 enzymes.[1][2]

This guide analyzes these stability profiles to aid in lead optimization.

Structural & Electronic Basis of Stability

The divergence in stability stems fundamentally from the electronic nature of the nitrogen atom and the ring system.

FeatureQuinoline1,2,3,4-Tetrahydroquinoline (THQ)
Aromaticity Fully aromatic (

electrons).[1][2] High resonance energy.
Partially saturated.[1][2] Heterocyclic ring is non-planar (half-chair).[1][2]
Nitrogen Character

hybridized (Pyridine-like).[1][2] Lone pair is orthogonal to the

system.[1][2]

hybridized (Aniline-like). Lone pair conjugates with the benzene ring.[1][2]
Basicity (pKa) ~4.9. Weak base; protonation does not disrupt aromaticity.~5.[1][2]1. Slightly more basic, but reduced by phenyl conjugation.[1][2]
Redox Potential Difficult to oxidize; easy to reduce (at 1,2-position).[1][2]High Oxidation Liability. Electron-rich aniline system is prone to radical cation formation.[1][2]
The "Aromatization Driver"

THQ derivatives are thermodynamically driven toward the fully aromatic quinoline state. While the activation energy is high at room temperature (shelf stability), it is significantly lowered by biological oxidants (CYP450) or photo-excitation, making "aromatization" the primary stability failure mode for THQ drugs.

Metabolic Stability: The Critical Differentiator

Tetrahydroquinoline: The Dehydrogenation Pathway

In liver microsomes, THQ derivatives frequently undergo oxidative dehydrogenation .[1][2] Unlike standard aliphatic amines that undergo N-dealkylation, THQ's dominant metabolic fate is often the restoration of the aromatic quinoline ring.[2]

  • Mechanism: Single Electron Transfer (SET) initiated by CYP450 (specifically CYP3A4) or Peroxidases.[1]

  • Intermediate: Formation of a radical cation, followed by a reactive iminium species.[1][2]

  • Consequence: Loss of chirality (if C2/C3/C4 substituted) and drastic change in binding affinity (planarization).

Quinoline: The Epoxidation Liability

Quinoline is metabolically stable against dehydrogenation (as it is already aromatic) but susceptible to oxidative attack on the benzene ring.[1]

  • Mechanism: CYP450 epoxidation at the 5,6- or 7,8-positions.[1][2]

  • Toxicity: The 5,6-epoxide is an electrophile capable of alkylating DNA, a known genotoxic mechanism.[1][2][3] This often necessitates blocking the 5/6 positions with halogens or methyl groups in medicinal chemistry campaigns.[1]

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic instabilities of both cores.

MetabolicPathways cluster_legend Stability Outcome THQ Tetrahydroquinoline (3D, sp3-rich) Radical Radical Cation Intermediate THQ->Radical CYP3A4 / SET (Oxidation) Iminium Iminium Species (Reactive) Radical->Iminium -H+ Quinoline Quinoline (Planar, Aromatic) Iminium->Quinoline -2H (Aromatization) Epoxide 5,6-Epoxide (Genotoxic) Quinoline->Epoxide CYP450 (Oxidative Attack)

Figure 1: Comparative metabolic pathways.[1][3] THQ suffers from aromatization (blue path), while Quinoline suffers from toxic epoxidation (red path).

Chemical & Photo-Stability[1][2][4][5][6]

Photostability

Quinoline derivatives are notorious for phototoxicity .[1][2] Upon UV irradiation, the aromatic quinoline ring can reach a triplet excited state, generating Reactive Oxygen Species (ROS) like singlet oxygen (


).[1]
  • THQ Advantage: The disruption of the fully conjugated system in THQ significantly reduces the quantum yield for ROS generation, making THQ derivatives generally more photostable and less phototoxic than their quinoline counterparts.

Shelf-Life (Oxidation)[1][2]
  • Quinoline: Highly stable.[1][2][4] Resistant to air oxidation.[1][2]

  • THQ: Susceptible to auto-oxidation.[1][2] Aged samples often turn yellow/brown due to the formation of quinoline N-oxides or fully aromatized quinoline impurities.[2] Storage under inert atmosphere (Argon/Nitrogen) is mandatory for THQ libraries.[1]

Experimental Protocols

To rigorously compare these scaffolds, use the following self-validating protocols.

Protocol A: Microsomal Stability (Aromatization Assay)

Objective: Quantify the rate of THQ


 Quinoline conversion vs. intrinsic clearance.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Workflow:

  • Preparation: Pre-incubate HLM (0.5 mg/mL final) in Phosphate Buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add test compound (1 µM final, <0.1% DMSO) and NADPH system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex (10 min) and Centrifuge (4000g, 15 min).[1]

  • Analysis (LC-MS/MS): Monitor two transitions:

    • Parent (THQ):

      
      
      
    • Metabolite (Quinoline):

      
       (Characteristic mass shift of -4 Da).
      

Validation Criteria:

  • Positive Control:[1][2] Testosterone (High turnover).[1]

  • Negative Control:[1][2] Warfarin (Low turnover).[1]

  • Mass Balance: If Parent loss > Metabolite appearance, investigate alternative pathways (N-hydroxylation).[1][2]

Protocol B: Forced Degradation (Oxidative Stress)

Objective:[5] Assess chemical susceptibility to aromatization without enzymes.[1][2]

Workflow:

  • Dissolve compound to 100 µM in Methanol/Water (1:1).[1][2]

  • Add Hydrogen Peroxide (

    
    ) to final concentration of 3%.[1][2]
    
  • Incubate at Room Temperature in the dark.

  • Analyze by HPLC-UV at 0, 4, and 24 hours.

  • Success Metric: THQ is considered "Chemically Labile" if >5% conversion to Quinoline is observed within 4 hours.[1][2]

Visualization: Experimental Logic

AssayWorkflow cluster_Micro Metabolic Stability cluster_Chem Chemical Stability Start Test Compound (THQ Derivative) Split Split Samples Start->Split Incubate Incubate w/ HLM + NADPH Split->Incubate Oxidize Incubate w/ 3% H2O2 (Dark, RT) Split->Oxidize Detect1 LC-MS/MS Detect [M-4] Peak Incubate->Detect1 Quantify Dehydrogenation Detect2 HPLC-UV Detect Aromatization Oxidize->Detect2 Assess Shelf-Life

Figure 2: Parallel workflow for assessing metabolic and chemical stability risks.

Data Summary & Recommendations

ParameterQuinolineTetrahydroquinolineRecommendation
Metabolic Risk Low turnover, but Genotoxic (Epoxide).[1][2]High turnover via Aromatization (CYP3A4).[1]Block THQ oxidation by substituting C2/C4 positions or N-acylation.[1][2]
Solubility Low (Planar/Stacking).[1]Moderate/High (Fsp3).[1]Use THQ for solubility, but monitor stability.
Toxicity Phototoxicity & Mutagenicity.[1][2]Generally lower direct toxicity.[1][2]THQ is safer if metabolism is controlled.[1][2]
Synthesis Pfitzinger/Skraup reactions (Harsh).[1]Hydrogenation of Quinolines (Scalable).THQ is accessible but requires pure starting materials.[1][2]

Final Recommendation: If your lead molecule is a Tetrahydroquinoline , you must screen for "aromatization" early in the cascade.[1][2] If the conversion to Quinoline is rapid (


), consider adding steric bulk (gem-dimethyl) at the C2 or C4 position to sterically hinder the enzymatic dehydrogenation.

References

  • Metabolic Aromatization Mechanism

    • Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes.[1][2]

    • Source: PubMed / NIH[1][2]

    • [Link]

  • Physical Properties & pKa

    • Quinoline, 1,2,3,4-tetrahydro- Properties and Spectral D
    • Source: NIST Chemistry WebBook[1][2]

    • [Link]

  • Photostability & Phototoxicity

    • Photophysical, photostability, and ROS generation properties of quinoline derivatives.[1]

    • Source: Beilstein Journal of Organic Chemistry
    • [Link]

  • CYP450 Dehydrogenation

    • Dehydrogenation of Indoline and THQ by Cytochrome P450 Enzymes.
    • Source: Drug Metabolism and Disposition
    • [Link]

Sources

Safety Operating Guide

3-Methyl-8-(3-piperidinyl)quinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 3-Methyl-8-(3-piperidinyl)quinoline , a heterocyclic organic compound often utilized as a scaffold in medicinal chemistry (e.g., in the synthesis of thrombin inhibitors like Argatroban or antibacterial agents).[1]

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical safety data and practical laboratory execution. Given that specific Safety Data Sheets (SDS) for this exact isomer can be rare, this protocol applies Class-Based Hazard Assessment principles derived from structurally analogous quinoline and piperidine derivatives.[1][2]

Part 1: Chemical Hazard Profile & Risk Assessment

Before disposal, you must classify the waste based on its chemical structure. This compound combines a quinoline ring (aromatic nitrogen heterocycle) with a piperidine moiety (cyclic secondary amine).[1]

Hazard Classification (Derived)
Hazard CategoryGHS Classification (Estimated)Hazard StatementMechanism of Action
Acute Toxicity Category 3 or 4 (Oral/Dermal)H301/H302: Toxic/Harmful if swallowedNitrogenous bases often interfere with neurotransmission or cellular respiration.[1][2]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)H315/H319: Causes skin/eye irritationBasic amines (pKa ~9-11) can cause caustic burns or severe irritation to mucous membranes.[1][2]
Environmental Acute Aquatic ToxicityH400/H410: Very toxic to aquatic lifeQuinolines are persistent environmental pollutants that bioaccumulate in aquatic organisms.[2]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Directive: Treat this substance as a P-List equivalent (acutely toxic) if definitive LD50 data is unavailable.[2] "Generator Knowledge" under EPA regulations dictates that you must assume the highest probable hazard level when data is ambiguous.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab hygiene."[2] Handling concentrated quinoline derivatives requires barrier protection against dermal absorption and inhalation.[2]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile (0.11 mm min) over Nitrile.[1][2]Quinolines can permeate standard latex.[2] Double-gloving prevents breakthrough during incidental contact.[1][2]
Respiratory Fume hood mandatory.[2] If handling powder outside hood: N95 or P100 respirator .[2]Piperidinyl side chains can increase volatility or dust generation; inhalation causes rapid systemic absorption.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1]Safety glasses are insufficient for liquid splashes of basic organic amines.[2]
Body Protection Chemical-resistant lab coat (e.g., Tyvek) + Closed-toe shoes.[1][2]Prevents contamination of street clothes and skin absorption.

Part 3: Step-by-Step Disposal Procedures

Workflow 1: Solid Waste (Pure Compound & Contaminated Debris)

Applicable to: Expired solids, weighing boats, contaminated gloves, and paper towels.[1]

  • Segregation: Do NOT place in the general trash or biohazard bins.

  • Containerization: Place items in a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty clear hazardous waste bag.[1][2]

  • Labeling: Apply a yellow hazardous waste label.

    • Chemical Name: "3-Methyl-8-(3-piperidinyl)quinoline solid waste"[1][2]

    • Hazards: "Toxic, Irritant, Environmental Hazard"[1]

  • Disposal Path: Incineration via licensed chemical waste contractor.[2]

Workflow 2: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Solutions in DCM, Methanol, Ethyl Acetate, or DMSO.[1]

  • Compatibility Check: Ensure the waste stream is compatible.

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .[2]

    • If dissolved in Methanol/Acetone/DMSO: Segregate into Non-Halogenated Organic Waste .

  • pH Neutralization (Optional but Recommended): If the solution is highly basic due to the piperidine moiety, neutralize to pH 6–8 with dilute sulfuric acid (

    
    ) before adding to the main carboy to prevent exothermic reactions in the waste drum.
    
  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

    • Do NOT fill >90% capacity.

    • Do NOT flush down the sink (Strict Prohibition under RCRA).

Workflow 3: Empty Container Management (Triple Rinse Protocol)

Regulatory Standard: EPA 40 CFR 261.7[1]

  • Rinse 1: Add a compatible solvent (e.g., Acetone) to the empty bottle (approx. 10% volume).[1] Cap and shake vigorously.[2] Decant rinsate into Liquid Waste .

  • Rinse 2: Repeat with fresh solvent.[2] Decant into Liquid Waste .

  • Rinse 3: Repeat once more.

  • Defacement: Cross out the original label. Mark "EMPTY - TRIPLE RINSED."[1][2]

  • Final Disposal: The glass container can now be discarded in the Glass/Sharps bin or recycled, depending on institutional policy.

Part 4: Waste Segregation Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of 3-Methyl-8-(3-piperidinyl)quinoline streams.

DisposalWorkflow Start Waste Generation: 3-Methyl-8-(3-piperidinyl)quinoline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidContainer Double Bag / HDPE Jar Label: 'Toxic Solid' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration Halo->Incineration NonHalo->Incineration SolidContainer->Incineration

Caption: Decision tree for segregating quinoline waste streams to ensure compliance with RCRA and local EHS regulations.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area.[2] If the spill is powder, turn off fans that might disperse dust.

  • PPE Up: Don nitrile gloves, goggles, and a respirator (if powder).

  • Containment:

    • Liquids: Ring the spill with absorbent socks or vermiculite.[2]

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.[1]

  • Decontamination:

    • Wipe the surface with a soap/water solution.

    • Do NOT use Bleach: Hypochlorites can react with amines to form chloramines (toxic gas).[2]

  • Disposal: Collect all cleanup materials into the Solid Hazardous Waste container.

References

  • BenchChem. (2025).[2][3][4] Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Methyl-2-(1-piperazinyl)quinoline. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Listings & Identification (40 CFR Part 261).[1][2] Retrieved from

  • Santa Cruz Biotechnology. (2025).[2][5] 3-Methyl-2-(1-piperazinyl)quinoline Safety Data. Retrieved from [1]

  • Maastricht University. (2025).[2] Hazardous Waste from Laboratories: Guidelines for Chemical Residues. Retrieved from [1]

Sources

Personal protective equipment for handling 3-Methyl-8-(3-piperidinyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

3-Methyl-8-(3-piperidinyl)quinoline is a nitrogen-containing heterocyclic compound featuring a quinoline core substituted with a piperidine ring. In drug development, this structural motif is frequently associated with kinase inhibition , cholinesterase inhibition (Alzheimer's research), or antimalarial activity .

Critical Safety Premise: As a likely Novel Chemical Entity (NCE) or specialized intermediate, specific occupational exposure limits (OELs) may not exist. You must apply the Precautionary Principle. Treat this compound as a Potent Bioactive Agent (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.

Structure-Activity Relationship (SAR) Hazard Analysis

The following diagram illustrates the theoretical hazard profile based on the molecule's functional groups:

SAR_Analysis Compound 3-Methyl-8-(3-piperidinyl)quinoline Quinoline Quinoline Core Compound->Quinoline Piperidine Piperidine Moiety Compound->Piperidine Haz_Q1 Hepatotoxicity Potential Quinoline->Haz_Q1 Haz_Q2 Mutagenicity (Intercalation) Quinoline->Haz_Q2 Haz_P1 Skin/Eye Irritation (Basic) Piperidine->Haz_P1 Haz_P2 Resp. Sensitization Risk Piperidine->Haz_P2 caption Figure 1: SAR-based hazard identification deriving risks from structural moieties.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for handling dry powders of quinoline derivatives due to their potential for aerosolization and high biological activity.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory P100 / N99 Respirator (if outside hood) Preferred:Vented Balance Enclosure Quinoline dusts are irritating to mucous membranes. P100 filters block 99.97% of particulates.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (5-8 mil)Piperidine derivatives are organic bases that can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses do not seal against floating dust or splashes. Basic amines can cause severe corneal damage.
Body Tyvek® Lab Coat (Closed front)Cotton retains toxic dusts. Tyvek is non-porous and disposable, preventing cross-contamination to personal clothing.

Operational Workflow: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing of the solid compound. Static electricity can cause the powder to "jump," creating an invisible aerosol cloud.

Step-by-Step Protocol
  • Preparation:

    • Activate the Anti-Static Ionizer inside the balance enclosure.

    • Place a tackymat at the exit of the weighing station.

    • Pre-label a waste bag for contaminated spatulas/wipes.

  • The Weighing Process:

    • Never weigh directly onto the balance pan. Use a tared glass vial or antistatic weighing boat.

    • Solubilization: If possible, dissolve the solid in the weighing vessel inside the hood before transporting it. Handling a solution is safer than handling a powder.

  • Decontamination:

    • Wipe the exterior of the vial with a solvent-dampened wipe (Ethanol or DMSO) before removing it from the enclosure.

    • Dispose of the wipe immediately in the solid hazardous waste stream.

Weighing_Workflow Start Start: Weighing Task Check Check Engineering Controls (Flow Rate > 100 fpm) Start->Check Static Neutralize Static (Ionizer Bar) Check->Static Weigh Transfer Solid (Minimize height of drop) Static->Weigh Solubilize Add Solvent (Optional) Create Stock Solution Weigh->Solubilize Wipe Decon Vial Exterior (Wet Wipe) Solubilize->Wipe Exit Transport to Reaction Wipe->Exit caption Figure 2: Safe weighing loop to minimize particulate exposure.

Emergency Response & Waste Disposal

Spill Management (Solid)

Do NOT sweep dry powder. This generates dust.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (Ethanol) to suppress dust.

  • Scoop: Use a scoop to lift the damp material into a wide-mouth waste jar.

  • Clean: Wash the surface with 10% soap solution, then water.

Waste Disposal Streams

Quinoline derivatives are toxic to aquatic life and must not enter water systems.

Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration (High Temp). Do not landfill.
Liquid Waste Hazardous Organic BasicSegregate into "Basic/Alkaline" organic waste stream. Avoid mixing with strong acids (exothermic risk).
Sharps/Glass Contaminated SharpsHard-walled container, labeled "Chemically Contaminated."

References & Verification

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Guidelines for Chemical Hazards. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline.[2] (Specific data on aquatic toxicity and mutagenicity of the core structure). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard "Potent Compound" handling protocols. It does not replace a site-specific Risk Assessment.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.